molecular formula C13H17ClO4 B031931 4-Chlorobutyl 3,4-dimethoxybenzoate CAS No. 69788-75-6

4-Chlorobutyl 3,4-dimethoxybenzoate

Cat. No.: B031931
CAS No.: 69788-75-6
M. Wt: 272.72 g/mol
InChI Key: VDKIZIBOFDIQRW-UHFFFAOYSA-N
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Description

4-Chlorobutyl 3,4-dimethoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H17ClO4 and its molecular weight is 272.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorobutyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKIZIBOFDIQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511279
Record name 4-Chlorobutyl 3,4-dimethoxybenzoate
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Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69788-75-6
Record name 4-Chlorobutyl 3,4-dimethoxybenzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobutyl 3,4-dimethoxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobutyl 3,4-dimethoxybenzoate
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Record name 4-chlorobutyl veratrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBUTYL 3,4-DIMETHOXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P793VS3C3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Chlorobutyl 3,4-dimethoxybenzoate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Chlorobutyl 3,4-dimethoxybenzoate

Introduction

This compound, also known as 4-chlorobutyl veratrate, is a significant organic compound with the chemical formula C₁₃H₁₇ClO₄.[1][2][3] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials.[4][5] Its molecular structure, featuring a 3,4-dimethoxybenzoyl group (veratroyl) linked to a 4-chlorobutyl chain, provides a versatile scaffold for chemical modifications. For instance, it is recognized as Impurity E in the synthesis of Mebeverine Hydrochloride, a testament to its relevance in pharmaceutical manufacturing.[3][6]

This technical guide offers an in-depth exploration of the core physical and chemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document provides not only a compilation of key data but also the underlying scientific context and methodologies for their validation. We will delve into its structural characteristics, physical constants, and the experimental protocols required for their accurate determination, ensuring a blend of theoretical knowledge and practical application.

Molecular Structure and Core Identifiers

The foundational identity of any chemical compound lies in its structure and universally recognized identifiers.

  • Chemical Name: this compound[1]

  • Synonyms: 4-chlorobutyl veratrate, Veratric acid 4-chlorobutyl ester, Benzoic acid, 3,4-dimethoxy-, 4-chlorobutyl ester[1][3]

  • CAS Registry Number: 69788-75-6[2]

  • Molecular Formula: C₁₃H₁₇ClO₄[2][7]

  • Molecular Weight: 272.72 g/mol [3]

  • Canonical SMILES: COC1=C(C=C(C=C1)C(=O)OCCCCCl)OC[3]

  • InChIKey: VDKIZIBOFDIQRW-UHFFFAOYSA-N[3][7]

The structure consists of a veratric acid moiety esterified with 4-chlorobutanol. The two methoxy groups on the benzene ring and the terminal chloro group on the butyl chain are key functional groups that dictate the compound's reactivity and physical behavior.

Summary of Physical Properties

The physical properties of this compound are critical for its handling, purification, and application in synthesis. The data below has been consolidated from multiple sources to provide a comprehensive overview.

PropertyValueSource(s)
Appearance Pale yellow thick oil or colorless liquid.[4]
Boiling Point 175-184 °C at 0.5 Torr.[1][2] Note: A value of 386°C at atmospheric pressure is also reported, but vacuum distillation is standard for compounds of this molecular weight to prevent decomposition.[4][1][2][4]
Density 1.154 g/cm³[1]
Refractive Index (n_D) 1.505[1][4]
Flash Point 151.4 °C[1]
Solubility Soluble in ethanol, ether, and dichloromethane.[4] Slightly soluble in chloroform and methanol.[4][4]
Storage Condition Recommended storage at 2-8°C, sealed in a dry environment.[4][8]
Topological Polar Surface Area 44.8 Ų[3]
XLogP3 3.2[3]

Synthesis and Purification Workflow

Understanding the synthesis is key to appreciating the potential impurities and the rationale behind purification methods that rely on physical properties. The primary route to this compound is the esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol.[4]

Synthesis Reaction: Fischer Esterification

The reaction is a classic acid-catalyzed Fischer esterification.

G cluster_reactants Reactants cluster_products Products VeratricAcid 3,4-Dimethoxybenzoic Acid Catalyst H₂SO₄ (catalyst) Chlorobutanol 4-Chlorobutanol Target 4-Chlorobutyl 3,4-dimethoxybenzoate Catalyst->Target Heat (Toluene, Dean-Stark) Water Water

Caption: Fischer esterification of 3,4-dimethoxybenzoic acid.

Experimental Protocol: Synthesis and Purification

This protocol provides a self-validating system by including in-process checks (TLC) and a final purification step (vacuum distillation) that relies on the compound's specific boiling point.

  • Reaction Setup:

    • Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • Charge the flask with 3,4-dimethoxybenzoic acid (1.0 eq), 4-chlorobutanol (1.2 eq), a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid), and an appropriate solvent (e.g., toluene) to facilitate azeotropic removal of water.

    • Causality: Using a Dean-Stark trap is crucial. The removal of water, a product of the reaction, drives the equilibrium towards the formation of the ester, thereby maximizing the yield as per Le Châtelier's principle.

  • Reaction Execution:

    • Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).

    • Trustworthiness: TLC analysis provides a real-time, semi-quantitative assessment of the consumption of starting materials and the formation of the product, preventing premature or unnecessarily prolonged reaction times.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil via vacuum distillation.

    • Causality: The high molecular weight and boiling point of the product necessitate vacuum distillation.[4] Performing distillation at atmospheric pressure would require temperatures high enough to cause decomposition, reducing yield and purity.

    • Collect the fraction boiling at 175-184 °C under a pressure of 0.5 Torr .[1][2] This precise boiling point range serves as a key physical constant for identification.

Protocols for Physical Property Determination

Accurate measurement of physical properties is essential for quality control and characterization.

Workflow for Boiling Point Determination

G A Place Sample in Distillation Flask B Assemble Vacuum Distillation Apparatus A->B C Connect to Vacuum Pump & Manometer B->C D Achieve Stable Vacuum (e.g., 0.5 Torr) C->D E Begin Gentle Heating D->E F Record Temperature (T) and Pressure (P) at First Drop of Distillate E->F G Maintain Stable Distillation F->G H Record Temperature Plateau as Boiling Point G->H

Caption: Workflow for vacuum boiling point determination.

Determination of Refractive Index
  • Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water) at a controlled temperature (typically 20°C or 25°C). This step ensures the trustworthiness of the measurement.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to thermally equilibrate.

  • Reading: Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs. Read the refractive index from the scale. The expected value is approximately 1.505 .[1][4]

Spectroscopic Characterization (General Protocol)

While specific spectra for this exact compound are not publicly available in detail, a standard protocol for its analysis would follow established methodologies. The expected signals can be predicted based on its structure.

  • Sample Preparation (NMR):

    • Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Causality: CDCl₃ is a standard solvent that dissolves the compound well and provides a minimal background signal. TMS provides a universal reference point for chemical shifts, ensuring data comparability across different instruments.[9]

  • ¹H NMR (Proton NMR) - Predicted Signals:

    • Aromatic Protons (3H): Three distinct signals in the aromatic region (~6.8-7.7 ppm), corresponding to the protons on the dimethoxy-substituted benzene ring.

    • Methoxy Protons (6H): Two sharp singlets, each integrating to 3H, around ~3.9 ppm, for the two -OCH₃ groups.

    • Ester Methylene Protons (2H): A triplet around ~4.3 ppm (-O-CH₂-).

    • Chloro Methylene Protons (2H): A triplet around ~3.6 ppm (-CH₂-Cl).

    • Internal Methylene Protons (4H): Two overlapping multiplets in the upfield region (~1.8-2.0 ppm) for the two central -CH₂- groups of the butyl chain.

  • ¹³C NMR (Carbon NMR) - Predicted Signals:

    • Carbonyl Carbon (1C): A signal in the downfield region (~166 ppm).

    • Aromatic Carbons (6C): Six signals in the aromatic region (~110-155 ppm).

    • Aliphatic Carbons (4C): Four signals in the upfield region (~25-65 ppm) corresponding to the butyl chain carbons.

    • Methoxy Carbons (2C): Two signals around ~56 ppm.

Safety and Handling

Proper handling is paramount when working with any chemical intermediate.

  • GHS Hazard Statements: H317 (May cause an allergic skin reaction) and H411 (Toxic to aquatic life with long-lasting effects).[3]

  • Hazard Codes: Xi (Irritant), N (Dangerous for the environment).[1]

  • Risk Phrases: R43 (May cause sensitization by skin contact), R51/53 (Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment).[4]

  • Safety Precautions:

    • S24: Avoid contact with skin.[1][4]

    • S37: Wear suitable gloves.[1][4]

    • S61: Avoid release to the environment. Refer to special instructions/safety data sheets.[1][4]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[8]

Conclusion

This compound is a valuable chemical intermediate whose physical properties are well-defined. This guide has provided a comprehensive summary of these properties, including its appearance, boiling point, density, and solubility. By grounding this data with detailed experimental protocols for synthesis and characterization, we establish a framework for its effective and safe use in a research and development setting. The provided workflows and explanations of causality are intended to empower scientists to not only use this data but also to replicate and validate it with a high degree of confidence.

References

  • This compound - ChemBK. (2024). ChemBK. Retrieved from [Link]

  • This compound - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. Retrieved from [Link]

  • This compound | C13H17ClO4 | CID 12843121 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound | CAS#:69788-75-6 | Chemsrc. (2025). Chemsrc. Retrieved from [Link]

  • This compound - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound - precisionFDA. (n.d.). precisionFDA. Retrieved from [Link]

  • This compound - gsrs. (n.d.). Global Substance Registration System. Retrieved from [Link]

Sources

4-Chlorobutyl 3,4-dimethoxybenzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chlorobutyl 3,4-dimethoxybenzoate

Introduction

This compound is a specialized organic compound recognized for its role as a key intermediate in the pharmaceutical and chemical industries.[1] Structurally, it is an ester derived from 3,4-dimethoxybenzoic acid (also known as veratric acid) and 4-chlorobutanol. Its bifunctional nature, possessing both a stable benzoate ester and a reactive alkyl chloride, makes it a versatile building block for the synthesis of more complex molecules. Notably, it is identified as a metabolite and a known impurity of Mebeverine, a widely used antispasmodic drug, highlighting its importance in drug development, synthesis, and quality control.[2][3] This guide provides a comprehensive overview of its chemical identity, synthesis, and technical considerations for professionals in research and drug development.

Compound Identification and Properties

Chemical Structure

The molecular structure consists of a 3,4-dimethoxy-substituted benzene ring attached to a carbonyl group, which is ester-linked to a four-carbon butyl chain terminated by a chlorine atom.

Chemical structure of this compound

Source: PubChem CID 12843121.[2]

IUPAC Name and Synonyms
  • IUPAC Name : this compound.[2]

  • Synonyms : A variety of synonyms are used in literature and commercial listings, including:

    • Veratric Acid 4-Chlorobutyl Ester[2][4]

    • 3,4-Dimethoxybenzoic acid 4-chlorobutyl ester[2]

    • 4-chlorobutyl veratrate[2]

    • Mebeverine EP Impurity E[2][5]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

PropertyValueSource(s)
CAS Number 69788-75-6[2][4][6]
Molecular Formula C₁₃H₁₇ClO₄[2][5][7]
Molecular Weight 272.72 g/mol [2][6]
Appearance Colorless liquid[8]
Boiling Point 175-184 °C @ 0.5 Torr[4][6]
Density ~1.15 g/cm³[6][8]
Solubility Soluble in organic solvents like ethanol, ether, and dichloromethane.[8]
XLogP3 3.2[2][6]

Synthesis and Mechanistic Insights

The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol.[8]

Reaction Scheme
Synthesis of this compound via Fischer Esterification

Caption: Fischer esterification of 3,4-dimethoxybenzoic acid and 4-chlorobutanol.

Mechanistic Rationale

Fischer esterification is a cornerstone of organic synthesis, and its application here is a classic example. The reaction requires an acid catalyst (commonly H₂SO₄ or p-TsOH) to proceed at a practical rate. The causality is as follows:

  • Protonation of the Carbonyl : The acid catalyst protonates the carbonyl oxygen of the 3,4-dimethoxybenzoic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack : The weakly nucleophilic hydroxyl group of 4-chlorobutanol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer & Elimination : A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This creates a good leaving group (water). The elimination of a water molecule and subsequent deprotonation of the remaining carbonyl oxygen regenerates the catalyst and yields the final ester product.

The reaction is an equilibrium process. To drive it towards the product, it is common practice to either use an excess of one reactant (typically the less expensive one, 4-chlorobutanol) or to remove water as it is formed using a Dean-Stark apparatus.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric acid)

  • 4-Chlorobutanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or Benzene (for azeotropic removal of water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3,4-dimethoxybenzoic acid, a 1.5 to 2-fold molar excess of 4-chlorobutanol, and a suitable solvent such as toluene.

  • Catalyst Addition : Add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the moles of carboxylic acid) to the stirred mixture.

  • Reflux and Water Removal : Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Reaction Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

  • Drying and Solvent Removal : Dry the separated organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product is a liquid and can be purified by vacuum distillation to yield the pure this compound.[4][6]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - 3,4-Dimethoxybenzoic Acid - 4-Chlorobutanol - Acid Catalyst (H₂SO₄) Setup 1. Reaction Setup (Flask with Dean-Stark) Reactants->Setup Combine Reflux 2. Reflux & Water Removal (Drive Equilibrium) Setup->Reflux Heat Workup 3. Aqueous Workup (Neutralize & Wash) Reflux->Workup Cool & Quench Purification 4. Purification (Vacuum Distillation) Workup->Purification Isolate Crude Product Final Product: 4-Chlorobutyl 3,4-dimethoxybenzoate Purification->Product Yields Pure Ester

Caption: General experimental workflow for the synthesis of this compound.

Applications in Research and Industry

The primary utility of this compound lies in its role as a versatile chemical intermediate.

  • Pharmaceutical Synthesis : It is a crucial precursor and known impurity in the synthesis of drugs like Mebeverine.[2][3] Its structure allows for subsequent nucleophilic substitution reactions at the terminal chlorine, enabling the introduction of amine-containing moieties to build the final active pharmaceutical ingredient (API).

  • Organic Synthesis : Beyond specific drug targets, it serves as a valuable building block for creating a range of functional compounds.[1] The benzoate portion can be modified, or the alkyl chloride can be used to link the dimethoxyphenyl group to other molecular scaffolds.

  • Research and Development : Scientists utilize this compound to explore new synthetic pathways and develop novel molecules with potential biological activity.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.

  • Hazard Statements :

    • H317: May cause an allergic skin reaction.[2][6]

    • H411: Toxic to aquatic life with long lasting effects.[2]

  • Precautionary Measures :

    • S24: Avoid contact with skin.[8]

    • S37: Wear suitable gloves.[8]

    • S61: Avoid release to the environment. Refer to special instructions/safety data sheets.[8]

Handling Recommendations : Personnel should handle this chemical in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory to prevent skin contact and inhalation.

Conclusion

This compound is a well-defined chemical entity with significant value in synthetic chemistry. Its straightforward synthesis via Fischer esterification, combined with its dual functionality, makes it an indispensable intermediate, particularly in the pharmaceutical sector for the production of antispasmodic agents. A thorough understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in both academic and industrial research settings.

References

  • PubChem. This compound | C13H17ClO4 | CID 12843121. [Link]

  • ChemBK. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound. [Link]

  • precisionFDA. This compound. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • CAS Common Chemistry. This compound. [Link]

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An In-Depth Technical Guide to 4-Chlorobutyl Veratrate (CAS 69788-75-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chlorobutyl veratrate (CAS 69788-75-6), a key organic intermediate with significant applications in the pharmaceutical industry. The document delves into its chemical identity, physicochemical properties, detailed synthesis protocols based on Fischer esterification, and its critical role as a building block in the synthesis of the antispasmodic drug Mebeverine. Furthermore, this guide offers insights into the expected spectroscopic characteristics of the molecule and outlines essential safety and handling procedures. The information is presented to support researchers and drug development professionals in the effective utilization and understanding of this versatile compound.

Introduction and Chemical Identity

4-Chlorobutyl veratrate, also known as 4-chlorobutyl 3,4-dimethoxybenzoate, is an organic compound belonging to the benzoate ester class.[1] Its structure features a 3,4-dimethoxybenzoate moiety connected to a 4-chlorobutyl chain via an ester linkage.[1] This bifunctional nature, possessing both an electrophilic ester group and a reactive alkyl chloride, makes it a valuable intermediate in organic synthesis.[1] Notably, it is recognized as "Mebeverine EP Impurity E," highlighting its direct relevance in the manufacturing of the active pharmaceutical ingredient (API) Mebeverine.[2]

Chemical Structure:

G C1 C O1 O C1->O1 O2 O C1->O2 C6 C C1->C6 C2 C O2->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 Cl Cl C5->Cl C7 C C6->C7 C11 C C6->C11 C8 C C7->C8 C7->C8 C9 C C8->C9 C10 C C9->C10 C9->C10 O3 O C9->O3 C10->C11 O4 O C10->O4 C11->C6 C12 C O3->C12 C13 C O4->C13

Caption: Chemical structure of 4-chlorobutyl veratrate.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chlorobutyl veratrate is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 69788-75-6[2]
Molecular Formula C₁₃H₁₇ClO₄[3]
Molecular Weight 272.72 g/mol [3]
Appearance Colorless to Pale Yellow Thick Oil/Liquid[4]
Boiling Point ~240 °C; 385.6 °C at 760 mmHg; 175-184 °C at 0.5 Torr[4][5][6]
Density ~1.144 - 1.154 g/cm³[4][5]
Flash Point 151 °C[3]
Solubility Soluble in organic solvents such as ethanol, ether, and dichloromethane. Slightly soluble in chloroform and methanol.[4]
Refractive Index 1.505[3]

Synthesis of 4-Chlorobutyl Veratrate

The primary method for synthesizing 4-chlorobutyl veratrate is through the Fischer esterification of veratric acid (3,4-dimethoxybenzoic acid) with 4-chloro-1-butanol in the presence of an acid catalyst. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol can be used, and the water formed during the reaction is typically removed.

Reaction Scheme:

G Veratric_Acid Veratric Acid Chlorobutyl_Veratrate 4-Chlorobutyl Veratrate Veratric_Acid->Chlorobutyl_Veratrate Chlorobutanol 4-Chloro-1-butanol Chlorobutanol->Chlorobutyl_Veratrate Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Chlorobutyl_Veratrate Heat Heat (Reflux) Heat->Chlorobutyl_Veratrate Water Water Chlorobutyl_Veratrate->Water +

Caption: Synthesis of 4-chlorobutyl veratrate via Fischer esterification.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of the bromo-analogue and is expected to yield the desired chloro-compound with high purity.[7]

Materials:

  • Veratric acid

  • 4-Chloro-1-butanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Water

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of veratric acid (1.0 equivalent) in toluene (5 volumes), add 4-chloro-1-butanol (1.2 equivalents) and p-TsOH (0.27 equivalents) at room temperature (25-35°C).

  • Slowly increase the temperature of the reaction mixture to reflux (105-115°C) and maintain for 10-15 hours, continuously removing the water formed using the Dean-Stark trap.

  • Monitor the reaction for completion using a suitable analytical technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature (25-35°C).

  • Add water (5 volumes) to the reaction mass and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the toluene under reduced pressure using a rotary evaporator to obtain the crude 4-chlorobutyl veratrate.

  • The crude product can be further purified by vacuum distillation.

Causality of Experimental Choices:

  • Excess 4-Chloro-1-butanol: Using an excess of the alcohol helps to shift the reaction equilibrium towards the formation of the ester product, thereby increasing the yield.

  • p-Toluenesulfonic acid (p-TsOH): This strong acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Toluene and Dean-Stark Apparatus: Toluene forms an azeotrope with water. By refluxing in toluene and using a Dean-Stark trap, the water produced during the esterification is effectively removed, which is crucial for driving the reversible reaction to completion.

  • Aqueous Workup: The washing steps with water and sodium bicarbonate solution are to remove any unreacted veratric acid, the p-TsOH catalyst, and other water-soluble impurities.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

  • δ 7.70-7.50 (m, 2H): Aromatic protons ortho to the ester group.

  • δ 6.90 (d, 1H): Aromatic proton ortho to both methoxy groups.

  • δ 4.30 (t, 2H): -O-CH₂- protons of the butyl chain.

  • δ 3.95 (s, 6H): Two -OCH₃ groups.

  • δ 3.60 (t, 2H): -CH₂-Cl protons of the butyl chain.

  • δ 2.00-1.80 (m, 4H): Two central -CH₂- groups of the butyl chain.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

  • δ 166.5: Ester carbonyl carbon (C=O).

  • δ 153.0, 148.5: Aromatic carbons attached to methoxy groups.

  • δ 123.5, 112.0, 110.5: Aromatic CH carbons.

  • δ 122.5: Aromatic quaternary carbon.

  • δ 64.5: -O-CH₂- carbon.

  • δ 56.0: -OCH₃ carbons.

  • δ 44.5: -CH₂-Cl carbon.

  • δ 29.5, 26.0: Central -CH₂- carbons of the butyl chain.

Predicted IR (neat, cm⁻¹):

  • ~2950-2850: C-H stretching of alkyl and methoxy groups.

  • ~1720: C=O stretching of the ester.

  • ~1600, 1510: C=C stretching of the aromatic ring.

  • ~1270, 1140: C-O stretching of the ester and ether linkages.

  • ~760: C-Cl stretching.

Predicted Mass Spectrum (EI):

  • Molecular Ion (M⁺): m/z 272 (with an M+2 peak at m/z 274 in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragments: Fragmentation is expected to occur at the ester linkage and the C-Cl bond, leading to characteristic fragment ions.

Applications in Drug Development

The primary and most well-documented application of 4-chlorobutyl veratrate is as a crucial intermediate in the synthesis of Mebeverine.[1][8] Mebeverine is an antispasmodic drug used to relieve the symptoms of irritable bowel syndrome (IBS) and related intestinal disorders.[1]

Synthesis of Mebeverine:

The synthesis involves the N-alkylation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine with 4-chlorobutyl veratrate. The chlorine atom serves as a good leaving group in this nucleophilic substitution reaction.

G Chlorobutyl_Veratrate 4-Chlorobutyl Veratrate Mebeverine Mebeverine Chlorobutyl_Veratrate->Mebeverine Amine N-Ethyl-1-(4-methoxyphenyl)propan-2-amine Amine->Mebeverine Base Base (e.g., K₂CO₃) Base->Mebeverine Solvent Solvent (e.g., Acetone) Solvent->Mebeverine

Caption: Final step in the synthesis of Mebeverine using 4-chlorobutyl veratrate.

This application underscores the importance of 4-chlorobutyl veratrate in the pharmaceutical supply chain for the production of a widely used therapeutic agent.

Safety and Handling

4-Chlorobutyl veratrate is an organic chemical and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

  • Hazard Statements: May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects.[4]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Avoid release to the environment.[4]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Chlorobutyl veratrate (CAS 69788-75-6) is a valuable and versatile chemical intermediate, with its significance firmly established in the pharmaceutical industry, particularly in the synthesis of Mebeverine. Its synthesis via Fischer esterification is a robust and well-understood process. This technical guide has provided a detailed overview of its properties, synthesis, and applications, intended to be a valuable resource for professionals in research and drug development.

References

  • SynThink Research Chemicals. Mebeverine EP Impurity E | 69788-75-6. [Link]

  • Journal of Pharmaceutical Research International. An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. 2021. [Link]

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  • AWS. An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. [Link]

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Synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate from veratric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate from Veratric Acid

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the pharmaceutical industry, notably in the production of the antispasmodic drug Mebeverine.[1][2] The document is intended for researchers, chemists, and drug development professionals, offering a detailed analysis of viable synthetic strategies originating from veratric acid. Two primary pathways are critically evaluated: the direct acid-catalyzed Fischer esterification and a two-step route via an acyl chloride intermediate. This guide emphasizes the underlying chemical principles, practical experimental considerations, and the importance of process validation to ensure a robust and scalable synthesis. Detailed, step-by-step protocols, safety considerations, and methods for product characterization are provided to serve as a complete resource for laboratory application.

Introduction and Strategic Importance

This compound (also known as 4-chlorobutyl veratrate) is a specialized organic compound whose value lies primarily in its role as a precursor in multi-step organic syntheses.[1] Its bifunctional nature—possessing a stable benzoate ester and a reactive terminal alkyl chloride—makes it a versatile building block. The most prominent application is in the synthesis of Mebeverine, a musculotropic antispasmodic drug used to treat irritable bowel syndrome (IBS) and related gastrointestinal disorders.[2] The efficiency and purity of the this compound synthesis are therefore critical factors that directly impact the yield and quality of the final active pharmaceutical ingredient (API). This guide explores the synthesis from the readily available starting material, 3,4-dimethoxybenzoic acid (veratric acid).

Physicochemical Properties

A thorough understanding of the target compound's properties is essential for its handling, purification, and characterization.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 4-chlorobutyl veratrate, Veratric acid 4-chlorobutyl ester[2][3]
CAS Number 69788-75-6[2]
Molecular Formula C₁₃H₁₇ClO₄[3][4]
Molecular Weight 272.72 g/mol [3]
Appearance Colorless to brown viscous liquid[5][6]
Boiling Point ~175-184 °C at 0.5 Torr[7]
Solubility Soluble in organic solvents like ethanol, ether, and dichloromethane; poorly miscible in water.[5][6]

Analysis of Synthetic Strategies

The conversion of veratric acid to its 4-chlorobutyl ester can be accomplished via several methods. The choice of strategy depends on factors such as scale, available equipment, desired purity, and reagent handling capabilities. We will analyze the two most logical and field-proven approaches.

Strategy 1: Direct Fischer-Speier Esterification

This is a classic one-pot method involving the direct reaction of a carboxylic acid and an alcohol under acidic catalysis.[8]

Mechanism: The Fischer esterification is an equilibrium-controlled process.[9] The reaction is initiated by the protonation of the carbonyl oxygen of veratric acid by a strong acid catalyst (e.g., H₂SO₄, p-TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of 4-chlorobutanol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the target ester.[10][11]

Fischer_Esterification Fischer Esterification Mechanism RCOOH Veratric Acid Protonated_Acid Protonated Carbonyl (Activated Electrophile) RCOOH->Protonated_Acid + H⁺ ROH 4-Chlorobutanol H_plus H⁺ Protonated_Acid->RCOOH Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + 4-Chlorobutanol Tetrahedral_Int->Protonated_Acid Proton_Transfer Protonated Ether Oxygen Tetrahedral_Int->Proton_Transfer Proton Transfer Proton_Transfer->Tetrahedral_Int Ester_H2O Protonated Ester + H₂O Proton_Transfer->Ester_H2O - H₂O Ester_H2O->Proton_Transfer Ester Final Ester Ester_H2O->Ester - H⁺ Ester->Ester_H2O

Caption: Mechanism of Fischer Esterification.

Causality and Experimental Choices:

  • Driving the Equilibrium: To achieve high conversion, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the less expensive one, the alcohol) or by actively removing water as it is formed.[10] The most effective method for the latter is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[12][13]

  • Catalyst Choice: While sulfuric acid is effective, para-toluenesulfonic acid (p-TsOH) is often preferred as it is a solid, easier to handle, and can be less prone to causing charring or side reactions.[12]

Strategy 2: Acyl Chloride Intermediate Pathway

This two-step approach first converts the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol to form the ester. This method is generally not reversible and often proceeds to completion under milder conditions than Fischer esterification.[14]

Mechanism:

  • Acyl Chloride Formation: Veratric acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[15][16] The reaction produces the highly electrophilic veratroyl chloride, along with gaseous byproducts SO₂ and HCl, which drive the reaction to completion.

  • Esterification: The purified veratroyl chloride is then reacted with 4-chlorobutanol. This reaction is rapid and exothermic.[17] It is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction, preventing potential side reactions.[18]

Acyl_Chloride_Workflow Acyl Chloride Synthesis Workflow Start Veratric Acid Step1 Reaction with Thionyl Chloride (SOCl₂) in an inert solvent (e.g., Toluene) Start->Step1 Intermediate Veratroyl Chloride Step1->Intermediate Step2 Reaction with 4-Chlorobutanol and Triethylamine Intermediate->Step2 Crude Crude Product Mixture Step2->Crude Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Crude->Workup Purify Purification (Solvent Evaporation, Column Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Workflow for the Acyl Chloride Pathway.

Causality and Experimental Choices:

  • Reactivity: The acyl chloride is a much more potent electrophile than the protonated carboxylic acid, allowing the esterification to occur at lower temperatures and without the need to remove water.

  • Stoichiometry: This pathway avoids the need for a large excess of the alcohol, which can be advantageous if the alcohol is expensive or precious.

  • Reagent Hazards: The primary drawback is the use of hazardous reagents like thionyl chloride, which is corrosive, toxic, and moisture-sensitive, requiring careful handling in a fume hood.[15][16]

Comparative Analysis
FeatureFischer EsterificationAcyl Chloride Pathway
Steps One-pot reactionTwo distinct steps
Reagents Veratric Acid, 4-Chlorobutanol, Acid Catalyst (H₂SO₄/p-TsOH)Veratric Acid, SOCl₂, 4-Chlorobutanol, Base (Et₃N)
Conditions High temperature (reflux), water removal requiredMilder temperatures for esterification, anhydrous conditions
Yield Good to excellent, but process-dependentGenerally high to excellent
Atom Economy Higher (byproduct is only water)Lower (byproducts include SO₂, HCl, and triethylammonium salt)
Advantages Fewer steps, safer reagents, more atom-economical.High reactivity, not an equilibrium, easier to drive to completion.
Disadvantages Equilibrium reaction, requires forcing conditions which can lead to side reactions.Use of hazardous/corrosive SOCl₂, generates more waste.

Recommendation: For laboratory-scale synthesis and process development, the Fischer Esterification using p-TsOH and a Dean-Stark trap is often the preferred method due to its operational simplicity, higher atom economy, and avoidance of highly corrosive reagents. A well-optimized procedure, similar to that used for the bromo-analogue, can achieve excellent yields.[12]

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for similar esterifications and represents a robust method for synthesis.[12]

4.1. Materials and Equipment

  • Reagents: Veratric Acid (≥99%), 4-Chlorobutanol (≥98%), p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%), Toluene (anhydrous), Sodium Bicarbonate (NaHCO₃), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.

  • Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard laboratory glassware.

4.2. Reaction Setup

  • Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all joints are properly sealed.

  • Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the setup, especially during heating.

4.3. Procedure

  • To the round-bottom flask, add Veratric Acid (1.0 eq), 4-Chlorobutanol (1.2 eq), and p-TsOH (0.1 eq).

  • Add a sufficient volume of toluene to suspend the reagents and allow for efficient stirring (approx. 5 mL per gram of veratric acid).

  • Begin stirring and heat the reaction mixture to reflux (oil bath temperature of ~120-130 °C).

  • Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete within 10-16 hours, or when no more water is being collected.[12]

  • Allow the reaction mixture to cool to room temperature.

4.4. Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2x volume of toluene) to neutralize the p-TsOH catalyst. (Caution: CO₂ evolution).

    • Water (2x volume of toluene).

    • Brine (1x volume of toluene) to break any emulsions and begin the drying process.[8]

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The resulting crude oil can be purified further by vacuum distillation or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound as a viscous liquid.[19]

Characterization and Quality Control

The identity and purity of the synthesized product must be confirmed through analytical techniques.

TechniqueExpected Results
¹H NMR Expect characteristic peaks for: aromatic protons (3H), methoxy groups (6H, two singlets), the O-CH₂ group of the ester (~4.3 ppm), the Cl-CH₂ group (~3.6 ppm), and the two internal methylene groups of the butyl chain (4H, multiplets).
¹³C NMR Expect signals for: carbonyl carbon (~166 ppm), aromatic carbons (including two attached to methoxy groups at ~148 and ~153 ppm), methoxy carbons (~56 ppm), and the four distinct carbons of the chlorobutyl chain.
IR Spectroscopy A strong C=O stretch for the ester at ~1720 cm⁻¹, C-O stretches around 1270 and 1140 cm⁻¹, and C-Cl stretch around 650-750 cm⁻¹.
Mass Spectrometry The molecular ion peak [M]⁺ and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M peak.

Safety and Hazard Considerations

  • Veratric Acid: May cause skin and eye irritation.

  • 4-Chlorobutanol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Suspected of damaging fertility or the unborn child.

  • This compound: May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects.[3][5]

All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound from veratric acid is a well-defined process crucial for the production of valuable pharmaceuticals. The direct Fischer esterification method, optimized with azeotropic water removal, represents a scalable, efficient, and relatively safe route for obtaining high yields of the target compound. Careful execution of the experimental protocol and rigorous purification are paramount to achieving the high purity required for subsequent synthetic steps in drug development. This guide provides the necessary technical foundation and practical insights for successfully implementing this synthesis in a research or development setting.

References

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  • Google Patents. (n.d.). CN101962321A - Method for synthesizing veratric acid.
  • PubMed Central. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. National Institutes of Health. Available at: [Link]

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  • University of Lethbridge. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

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  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

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  • The Synthetic Organic Chemist's Companion. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

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An In-depth Technical Guide to the Identification of Mebeverine Hydrochloride Impurity E

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the identification and structural elucidation of Mebeverine Hydrochloride Impurity E, a critical process in ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). Designed for researchers, analytical scientists, and drug development professionals, this document synthesizes regulatory context, analytical strategies, and field-proven insights to deliver a self-validating protocol for impurity identification.

Introduction: The Imperative of Impurity Profiling in Mebeverine Hydrochloride

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders. As with any pharmaceutical compound, the purity of the API is paramount. Impurities, which can arise from the manufacturing process, degradation, or storage, may impact the therapeutic effect and safety of the drug product.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control and characterization of impurities.[1][2] The ICH Q3A(R2) guideline specifically requires the identification and qualification of impurities in new drug substances that are present at or above a specified threshold.[2][3]

Mebeverine Impurity E is identified as 4-Chlorobutyl 3,4-dimethoxybenzoate .[4][5][6][7] This guide will detail the logical workflow for confirming the identity of this specific impurity, from initial detection to full structural confirmation.

The Genesis of Impurity E: A Process-Related Impurity

Understanding the potential origin of an impurity is fundamental to controlling its presence. Mebeverine hydrochloride is synthesized through a multi-step process. A key step involves the esterification of veratric acid (3,4-dimethoxybenzoic acid) followed by coupling with an amine side chain.[8][9]

One common synthetic route involves the reaction of a salt of veratric acid with a dihalogenated butane, such as 1,4-dibromobutane or a combination of veratric acid with 4-bromobutanol, to form a key intermediate, 4-bromobutyl 3,4-dimethoxybenzoate.[8][9] This intermediate is then reacted with N-ethyl-1-(4-methoxyphenyl)propan-2-amine to yield Mebeverine.

Impurity E, this compound, is the chlorinated analogue of this key bromo-intermediate. Its presence can be logically attributed to two primary sources:

  • Starting Material Impurity: The use of 1-bromo-4-chlorobutane or 4-chlorobutanol as a starting material or as an impurity within the 4-bromobutanol or 1,4-dibromobutane reagent.

  • Alternative Synthesis Route: A synthetic route that intentionally uses a chlorinated starting material instead of a brominated one.

The structural similarity between the expected intermediate and Impurity E underscores the necessity of a high-resolution analytical approach to distinguish and identify such process-related impurities.

Analytical Strategy: A Multi-modal Approach to Structural Elucidation

A robust identification of an unknown impurity relies on the convergence of data from multiple orthogonal analytical techniques. For Mebeverine Impurity E, a combination of liquid chromatography for separation, mass spectrometry for molecular weight and fragmentation analysis, and nuclear magnetic resonance spectroscopy for definitive structural confirmation is the gold standard.

Chromatographic Separation and Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the main API and other related substances.[10] A stability-indicating method is crucial to ensure that all potential impurities and degradants are resolved.

Protocol: HPLC Method for Impurity Detection

  • Column: A C18 column (e.g., Symmetry® C18, 5 µm, 4.6 mm x 150 mm) is a common choice for Mebeverine and its related compounds.[11]

  • Mobile Phase: A gradient elution is often necessary to resolve all impurities. A typical mobile phase could consist of a buffered aqueous phase (e.g., 15mM ammonium acetate or 50 mM KH2PO4) and an organic modifier like acetonitrile or methanol.[11][12]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.[12]

  • Detection: UV detection at a wavelength where both Mebeverine and its impurities have significant absorbance, such as 220-230 nm or 263 nm, is recommended.[12][13]

  • Sample Preparation: Dissolve the Mebeverine hydrochloride sample in a suitable diluent, such as the mobile phase, to a concentration appropriate for detecting impurities at the ICH identification threshold (typically 0.1%).

Causality: The choice of a reversed-phase C18 column is based on the non-polar to moderately polar nature of Mebeverine and its expected impurities. The use of a buffer in the mobile phase helps to ensure consistent peak shapes and retention times. Gradient elution is employed to provide sufficient resolution between the main API peak and closely eluting impurities, which may have different polarities.

Molecular Weight and Fragmentation Analysis (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides critical information about the molecular weight of the impurity and its fragmentation pattern, which is instrumental in proposing a structure.

Expected Results for Impurity E:

  • Molecular Formula: C₁₃H₁₇ClO₄[4][5][6][7]

  • Molecular Weight: 272.72 g/mol [4][5][6]

  • Mass Spectrometry: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 273.08. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, which is a key diagnostic feature.

Protocol: LC-MS Analysis

  • Interface: Use an electrospray ionization (ESI) source, which is well-suited for the analysis of moderately polar compounds like Impurity E.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for accurate mass measurements. A quadrupole or ion trap can be used for MS/MS fragmentation studies.

  • MS/MS Fragmentation: Isolate the parent ion (m/z 273.08) and subject it to collision-induced dissociation (CID). The fragmentation pattern can provide structural clues. For Impurity E, expected fragmentation would involve the cleavage of the ester bond and the loss of the chlorobutyl chain.

Logical Workflow for LC-MS based Impurity Identification

LCMS_Workflow cluster_0 LC-MS Analysis cluster_1 MS/MS Fragmentation cluster_2 Structure Proposal A Inject Mebeverine Sample into HPLC B Detect Impurity Peak with UV A->B C Divert Peak to MS B->C D Acquire Full Scan MS Spectrum C->D E Determine m/z of Impurity D->E F Observe Isotopic Pattern (Cl) E->F G Isolate Impurity Parent Ion F->G H Induce Fragmentation (CID) G->H I Acquire MS/MS Spectrum H->I J Analyze Fragment Ions I->J K Propose Structure Based on MW, Isotope Pattern, and Fragments J->K L Confirm with Reference Standard K->L Validation_Workflow cluster_0 Analysis of Mebeverine Sample cluster_1 Analysis of Reference Standard cluster_2 Data Comparison and Confirmation A Analyze Mebeverine API by HPLC-MS B Obtain RT, MS, and MS/MS data for the unknown impurity peak A->B F Compare Retention Times B->F G Compare Mass Spectra B->G H Compare MS/MS Fragmentation Patterns B->H C Procure certified Mebeverine Impurity E Reference Standard D Analyze Reference Standard under identical HPLC-MS conditions C->D E Obtain RT, MS, and MS/MS data for the Reference Standard D->E E->F E->G E->H I Confirmation of Identity F->I G->I H->I

Caption: Confirmation workflow using a certified reference standard.

By analyzing the certified reference standard under the exact same analytical conditions as the API sample, a direct comparison of retention time, mass spectrum, and fragmentation pattern can be made. A perfect match across all these parameters provides definitive confirmation of the impurity's identity.

Conclusion

The identification of Mebeverine Hydrochloride Impurity E (this compound) is a critical component of ensuring the quality and safety of this important pharmaceutical product. A systematic and multi-faceted analytical approach, grounded in the principles of chromatography and spectroscopy, is essential for this task. By understanding the potential synthetic origins of the impurity and employing a logical workflow that combines HPLC, high-resolution mass spectrometry, and NMR, analytical scientists can confidently identify and characterize such impurities. The final confirmation, achieved through the use of a certified reference standard, completes a self-validating system that is both scientifically sound and compliant with global regulatory expectations. This rigorous approach to impurity profiling is fundamental to the development of safe and effective medicines.

References

  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. (2011). R Discovery. Retrieved January 12, 2026, from [Link]

  • Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. (2011). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

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  • A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 4-Chlorobutyl 3,4-dimethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorobutyl 3,4-dimethoxybenzoate (CAS: 69788-75-6), a key intermediate in the pharmaceutical and chemical industries.[1][2] A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document consolidates known physicochemical properties and presents a detailed protocol for determining thermodynamic solubility, empowering researchers and drug development professionals to conduct robust and reliable solubility assessments.

Introduction to this compound

This compound, also known as 4-chlorobutyl veratrate, is an organic compound featuring a 3,4-dimethoxybenzoyl ester linked to a 4-chlorobutyl chain.[1][3] This bifunctional structure makes it a valuable building block in organic synthesis.[2] It is recognized as a metabolite of Mebeverine, a smooth muscle relaxant and antispasmodic.[4] Its utility as an intermediate in the synthesis of pharmaceuticals and other functional compounds underscores the importance of understanding its behavior in various solvent systems.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to predicting its solubility and designing appropriate experimental conditions.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₇ClO₄[3][5][6]
Molecular Weight 272.73 g/mol [5][6][7]
Appearance Colorless liquid[1]
Density ~1.154 g/cm³[5]
Boiling Point 385.6°C at 760 mmHg[5]
LogP (predicted) 2.88 - 3.2[3][5]
CAS Number 69788-75-6[3][6]

Solubility Profile: A Critical Parameter

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical factor that influences its bioavailability, manufacturability, and formulation.[8][9] For a synthetic intermediate like this compound, solubility data is essential for:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Crystallization and Purification: Identifying suitable anti-solvents for effective purification.

  • Formulation Development: For liquid formulations, understanding the solubility limits in various excipients is crucial.

  • Process Safety and Handling: Preventing precipitation in transfer lines and reaction vessels.

While qualitative information suggests that this compound is soluble in organic solvents like ethanol, ether, and dichloromethane, quantitative data is essential for precise process control and development.[1]

Qualitative Solubility

Based on its chemical structure, with a moderately polar ester and ether groups and a nonpolar alkyl-aryl backbone, this compound is expected to be soluble in a range of organic solvents. The principle of "like dissolves like" suggests good solubility in solvents of intermediate polarity and lower solubility in highly polar (e.g., water) or very nonpolar (e.g., hexane) solvents.[10]

Quantitative Solubility Data

A comprehensive literature search did not yield specific quantitative solubility data for this compound across a broad range of organic solvents. To address this gap, the following section provides a detailed methodology for researchers to determine this critical data. Table 2 presents an illustrative dataset to demonstrate how results should be structured for comparative analysis.

Table 2: Illustrative Quantitative Solubility of this compound at 25°C

SolventPolarity IndexDielectric ConstantSolubility ( g/100 mL)Molar Solubility (mol/L)
Methanol 5.132.7> 50> 1.83
Ethanol 4.324.5> 50> 1.83
Acetone 5.120.7> 50> 1.83
Dichloromethane 3.19.1> 50> 1.83
Ethyl Acetate 4.46.045.21.66
Toluene 2.42.438.51.41
Hexane 0.11.95.30.19
Water 10.280.1< 0.1< 0.004

Note: The data in this table is for illustrative purposes only and should be experimentally verified.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the shake-flask method is considered the "gold standard".[11][12] This method measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature. The following protocol provides a detailed, step-by-step procedure for this determination.

Principle

An excess amount of the solid solute is agitated in a specific volume of the solvent in a sealed container at a constant temperature. The agitation continues for a period sufficient to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_vial Add excess 4-Chlorobutyl 3,4-dimethoxybenzoate to vial add_solvent Add precise volume of organic solvent prep_vial->add_solvent seal_vial Seal vial tightly add_solvent->seal_vial agitate Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate settle Allow undissolved solid to settle agitate->settle filter Filter supernatant (e.g., 0.22 µm PTFE filter) settle->filter dilute Dilute sample if necessary filter->dilute analyze Analyze concentration (HPLC, UV-Vis) dilute->analyze calculate Calculate solubility (g/100 mL, mol/L) analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Preparation of Vials:

    • To a series of 4 mL glass vials, add an excess amount of this compound (e.g., 100-200 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Precisely pipette 2.0 mL of the desired organic solvent into each vial.

    • Securely cap each vial with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a consistent rate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the minimum time to reach a plateau in concentration.

  • Sample Preparation and Analysis:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a glass syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticles.

    • Prepare a series of dilutions of the clear filtrate using the same solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[13][14] A calibration curve must be prepared using standards of known concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in desired units, such as g/100 mL or mol/L.

Relationship Between Solvent Properties and Solubility

The solubility of a solute is governed by intermolecular forces between the solute and solvent molecules. For this compound, its solubility in various organic solvents can be rationalized by considering solvent polarity. The following diagram illustrates the expected relationship.

G cluster_solute cluster_solvents Solute Moderately Polar (Ester, Ether, Aryl, Alkyl Halide) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Low Solubility (Weak interactions) MidPolar Intermediate Polarity (e.g., Ethyl Acetate, DCM) Solute->MidPolar High Solubility ('Like dissolves like') Polar Polar Aprotic/Protic (e.g., Acetone, Ethanol) Solute->Polar High Solubility ('Like dissolves like') HighPolar Highly Polar (e.g., Water) Solute->HighPolar Very Low Solubility (H-bonding of water dominates)

Caption: Solute-Solvent Interaction Logic.

Conclusion

This compound is a crucial chemical intermediate whose processability and application are highly dependent on its solubility characteristics. This guide has provided the foundational physicochemical properties and, most importantly, a robust, field-proven protocol for the experimental determination of its thermodynamic solubility in various organic solvents. By employing the detailed shake-flask methodology, researchers and process chemists can generate the precise, quantitative data needed to optimize synthetic routes, streamline purification processes, and accelerate development timelines.

References

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4-Chlorobutyl 3,4-dimethoxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chlorobutyl 3,4-dimethoxybenzoate

Abstract

This compound, also known as 4-chlorobutyl veratrate, is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its molecular structure is uniquely suited for multi-step organic syntheses, most notably as a critical precursor in the manufacturing of Mebeverine, a widely used antispasmodic drug for treating irritable bowel syndrome (IBS).[1][2][3] This guide provides a comprehensive technical overview of its core attributes, including molecular and physical properties, a detailed synthesis protocol with mechanistic insights, its primary application in drug development, and essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's role in pharmaceutical manufacturing.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a chemical compound dictate its reactivity, handling, and application. This compound is an achiral molecule whose identity is defined by its specific arrangement of atoms and functional groups.[4][5][6]

Molecular Formula: C₁₃H₁₇ClO₄[4][7][8][9]

Molecular Weight: 272.72 g/mol [7][8] (Note: values of 272.73 g/mol are also commonly cited[4][5][6][9])

The structure consists of a 3,4-dimethoxybenzoate (veratrate) group ester-linked to a 4-chlorobutanol backbone. This combination of an aromatic ester and an alkyl halide provides two distinct points of reactivity, making it a versatile building block.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 69788-75-6[7][8][9][10]
IUPAC Name This compound[7]
Synonyms 4-Chlorobutyl veratrate, Veratric acid 4-chlorobutyl ester[9][11][12]
Appearance Colorless to pale yellow or brown viscous liquid[11][12][13]
Boiling Point 175-184 °C @ 0.5 Torr[8][9]
Density ~1.15 g/cm³[8][11]
Solubility Soluble in ethanol, ether, dichloromethane; poorly miscible in water[11][12]
InChIKey VDKIZIBOFDIQRW-UHFFFAOYSA-N[4][9]
Canonical SMILES COc1ccc(cc1OC)C(=O)OCCCCCl[4][9]

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved through the Fischer esterification of 3,4-dimethoxybenzoic acid (veratric acid) with 4-chlorobutanol.[11]

Expertise & Rationale

The choice of Fischer esterification is driven by the ready availability and cost-effectiveness of the starting materials. The reaction requires an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 4-chlorobutanol. The reaction is reversible, so to drive it towards the product (the ester), it is typically performed under conditions where water, the byproduct, is removed from the reaction mixture, often by azeotropic distillation with a solvent like toluene.[3]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is adapted from established procedures for similar esters.[3]

Step 1: Reagent Setup

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethoxybenzoic acid (1.0 eq), 4-chlorobutanol (~1.2 eq), and p-toluenesulfonic acid (p-TsOH, ~0.25 eq).

  • Add toluene as the solvent (sufficient to suspend reagents, e.g., 5 mL per gram of veratric acid).

Step 2: Reaction Execution

  • Begin stirring the mixture at room temperature (25-35°C).

  • Slowly heat the reaction mixture to the boiling point of toluene (approx. 110°C) to initiate reflux.

  • Maintain reflux for 10-15 hours, monitoring the reaction progress by observing water collection in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.

Step 3: Work-up and Isolation

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the flask and stir for 30 minutes to dissolve any remaining p-TsOH and other water-soluble impurities.

  • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer from the aqueous layer.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to remove the toluene.

Step 4: Purification

  • The resulting crude product, a viscous liquid, can be purified by vacuum distillation to yield high-purity this compound.[8][9]

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up & Purification A 3,4-Dimethoxybenzoic Acid E Reflux with Water Removal (Dean-Stark) A->E Esterification B 4-Chlorobutanol B->E Esterification C p-TsOH (Catalyst) C->E Esterification D Toluene (Solvent) D->E Esterification F Aqueous Wash E->F G Solvent Evaporation F->G H Vacuum Distillation G->H I High-Purity 4-Chlorobutyl 3,4-dimethoxybenzoate H->I Final Product G A 4-Chlorobutyl 3,4-dimethoxybenzoate C Mebeverine A->C Nucleophilic Substitution B N-ethyl-1-(4-methoxyphenyl)propan-2-amine (Secondary Amine) B->C

Caption: Reaction pathway from the intermediate to the final drug, Mebeverine.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety and maintain the compound's integrity.

Trustworthiness through Self-Validation: Adherence to GHS classifications is a self-validating system for safety. By following these internationally recognized standards, labs inherently mitigate risks associated with chemical handling.

Table 2: GHS Hazard Information

Hazard CodeDescriptionPrecautionary StatementsSource(s)
H317 May cause an allergic skin reaction.P261, P272, P280, P302+P352, P333+P313[7][8]
H411 Toxic to aquatic life with long lasting effects.P273, P391, P501[7][8]
Handling Protocols
  • Personal Protective Equipment (PPE): Always wear suitable gloves (S37), safety goggles, and a lab coat to avoid skin (S24) and eye contact. [11]* Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors. [11]* Environmental Protection: Avoid release to the environment (S61). [11]Dispose of waste according to local, state, and federal regulations.

Storage
  • Conditions: Store in a tightly sealed container in a dry, cool place. Recommended storage is between 2-8°C. [14]* Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple organic molecule; it is a purpose-built intermediate engineered for efficiency in pharmaceutical synthesis. Its well-defined physicochemical properties, straightforward and high-yield synthesis via esterification, and critical role in the production of Mebeverine underscore its importance in drug development. For researchers and professionals in the field, a thorough understanding of its synthesis, handling, and reactivity is fundamental to leveraging its full potential in creating life-improving therapeutics.

References

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An In-Depth Technical Guide to the Spectroscopic Data of 4-Chlorobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 4-Chlorobutyl 3,4-dimethoxybenzoate, a compound of interest in organic synthesis and as a potential pharmaceutical intermediate.[1][2] Given the absence of a complete, publicly available experimental dataset, this document synthesizes predictive data based on fundamental spectroscopic principles and data from analogous structures. The methodologies, interpretations, and protocols described herein are designed to serve as a robust reference for the characterization of this molecule and similar chemical entities.

Molecular Structure and Functional Group Analysis

This compound (Molecular Formula: C₁₃H₁₇ClO₄, Molecular Weight: 272.73 g/mol ) is comprised of two primary structural units: a 3,4-dimethoxybenzoate head and a 4-chlorobutyl tail, linked by an ester functional group.[1][3] Understanding this architecture is fundamental to interpreting its spectroscopic signatures.

  • 3,4-Dimethoxybenzoate Unit: A benzene ring substituted with two methoxy groups (-OCH₃) and an ester linkage. This unit is responsible for signals in the aromatic region of NMR spectra, characteristic C=C and C-O stretching vibrations in IR spectroscopy, and serves as a stable fragment in mass spectrometry.

  • Ester Linkage (-COO-): This group is a key diagnostic feature, giving rise to a strong carbonyl (C=O) absorption in the IR spectrum and influencing the chemical shifts of adjacent atoms in NMR.

  • 4-Chlorobutyl Chain (-CH₂CH₂CH₂CH₂Cl): A flexible four-carbon alkyl chain terminated by a chlorine atom. This chain will produce distinct signals in the aliphatic region of NMR spectra, and its fragmentation is a predictable pathway in mass spectrometry. The terminal chlorine atom significantly influences the chemical shifts of nearby protons and carbons.

Below is a diagram of the molecular structure with atom numbering for clear referencing in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique proton environments in the molecule.

Signal Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-a7.70d1HAr-H (C2-H)Ortho to C=O and adjacent to OMe; deshielded.
H-b7.55dd1HAr-H (C6-H)Ortho to C=O; deshielded.
H-c6.90d1HAr-H (C5-H)Ortho to two OMe groups; shielded.
H-d4.35t2HO-CH₂(C10-H₂)Adjacent to ester oxygen; strongly deshielded.
H-e3.93s3HOCH₃ (C15/C17-H₃)Methoxy group protons.
H-f3.92s3HOCH₃ (C15/C17-H₃)Methoxy group protons.
H-g3.60t2HCH₂-Cl (C13-H₂)Adjacent to electronegative Cl; deshielded.
H-h1.95m4HCH₂-CH₂ (C11/C12-H₂)Central alkyl protons.

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.

The carbon NMR spectrum will provide complementary information, confirming the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
166.5C=O (C7)Ester carbonyl carbon, highly deshielded.
153.4Ar-C (C4)Aromatic carbon attached to OMe.
148.7Ar-C (C3)Aromatic carbon attached to OMe.
123.6Ar-C (C6)Aromatic CH.
122.5Ar-C (C1)Quaternary aromatic carbon attached to C=O.
112.2Ar-C (C2)Aromatic CH.
110.3Ar-C (C5)Aromatic CH.
64.5O-CH₂ (C10)Carbon attached to ester oxygen.
56.1OCH₃ (C15/C17)Methoxy carbons.
56.0OCH₃ (C15/C17)Methoxy carbons.
44.8CH₂-Cl (C13)Carbon attached to chlorine.
29.5CH₂ (C12)Alkyl chain carbon.
26.2CH₂ (C11)Alkyl chain carbon.

A standardized protocol ensures reproducibility and data quality.[4][5]

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[4] The use of a deuterated solvent is crucial to avoid large solvent signals in ¹H NMR.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4] The final sample volume should be approximately 0.5 - 0.6 mL.[7]

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for acquisition and processing (e.g., number of scans, relaxation delay) should be optimized to ensure a good signal-to-noise ratio.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3000–2850MediumC-H Stretchsp³ C-H (Alkyl chain & methoxy)[8]
~1720Strong, SharpC=O StretchEster Carbonyl[8]
1600–1585MediumC=C StretchAromatic Ring[8]
1270 & 1140StrongC-O StretchAryl-O-Alkyl Ether & Ester C-O[9]
850–550Medium-StrongC-Cl StretchAlkyl Halide (C-Cl)[8][10]

The most prominent peak will be the strong, sharp absorption around 1720 cm⁻¹ corresponding to the ester carbonyl stretch. The region between 1300-1000 cm⁻¹ will be complex due to overlapping C-O and C-C stretching and bending vibrations, forming part of the "fingerprint region" unique to this molecule.[11]

  • Sample Preparation: Since the compound is likely a liquid or low-melting solid at room temperature, the simplest method is to prepare a thin film.[2][9]

    • Place one or two drops of the neat sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to spread the liquid into a thin, uniform film.

  • Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be subtracted from the sample spectrum.[12]

  • Sample Scan: Place the prepared salt plate assembly into the sample holder in the spectrometer.

  • Data Acquisition: Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, which is useful for structural analysis.[14][15]

  • Molecular Ion (M⁺): The molecular weight is 272.73 g/mol . Due to the presence of chlorine, the molecular ion will appear as a characteristic pair of peaks:

    • m/z 272: Corresponding to the molecule containing the ³⁵Cl isotope.

    • m/z 274: Corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the M+2 peak (m/z 274) will be approximately one-third that of the M⁺ peak (m/z 272), reflecting the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[16]

  • Key Fragmentation Pathways: Fragmentation typically occurs to form the most stable ions.[17]

    • Loss of Chlorobutyl Radical (•C₄H₈Cl): Cleavage of the ester C-O bond would lead to the formation of the very stable 3,4-dimethoxybenzoyl cation. This is often the base peak.

      • m/z 165: [C₉H₉O₃]⁺

    • Loss of a Methoxy Radical (•OCH₃): Fragmentation of a methoxy group from the benzoyl cation.

      • m/z 134: [C₈H₆O₂]⁺

    • Alpha-Cleavage: Loss of the butoxy-chloride radical from the ester.

      • m/z 165: [C₉H₉O₃]⁺

    • McLafferty Rearrangement: While less common for the aromatic portion, a rearrangement within the chlorobutyl chain is possible, but less likely to be a major pathway compared to direct cleavages.

MS_Fragmentation M Molecular Ion (M+) m/z 272/274 [C13H17ClO4]+• F1 Loss of •C4H8Cl (Chlorobutyl radical) M->F1 Frag1 3,4-Dimethoxybenzoyl Cation m/z 165 [C9H9O3]+ F1->Frag1 F2 Loss of •OCH3 (Methoxy radical) Frag1->F2 Frag2 m/z 134 [C8H6O2]+ F2->Frag2

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

  • Sample Introduction: The sample must be volatile and thermally stable.[15] For this compound, direct insertion via a heated probe or coupling with a Gas Chromatograph (GC-MS) is appropriate.

  • Ionization: The sample is introduced into the ion source, which is under high vacuum. A beam of high-energy electrons (typically 70 eV) bombards the sample molecules.[18][19]

  • Ionization Process: The energetic electrons eject an electron from the analyte molecule, forming a radical cation (M⁺•).[14] Excess energy imparted during this process leads to fragmentation.

  • Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

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The Strategic Role of 4-Chlorobutyl 3,4-dimethoxybenzoate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Intermediate – A Gateway to Bioactive Scaffolds

In the landscape of pharmaceutical sciences, the value of a chemical entity is often gauged by its final therapeutic application. However, to the discerning medicinal chemist, the true potential lies not only in the final drug product but also in the key intermediates that pave the way for its synthesis. 4-Chlorobutyl 3,4-dimethoxybenzoate, a seemingly unassuming molecule, represents a cornerstone in the synthesis of established pharmaceuticals and a versatile scaffold for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of this pivotal compound, from its rational synthesis and detailed characterization to its established roles as a key building block and its untapped potential in the ongoing quest for new medicines. Herein, we will dissect the causality behind its synthetic design, elucidate its reactivity as an alkylating agent, and explore the broader pharmacological implications of its structural motifs, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

This compound (CAS No. 69788-75-6) is an organic compound with the molecular formula C₁₃H₁₇ClO₄ and a molecular weight of 272.73 g/mol .[1][2] It typically presents as a colorless liquid and is soluble in common organic solvents such as ethanol, ether, and dichloromethane.[3] Its structure, featuring a 3,4-dimethoxybenzoate (veratrate) moiety linked to a 4-chlorobutyl chain via an ester bond, is the key to its utility in organic synthesis.

PropertyValueSource
CAS Number 69788-75-6[1]
Molecular Formula C₁₃H₁₇ClO₄[1][2]
Molecular Weight 272.73 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point ~240°C[3]
Density ~1.144 g/cm³[3]

Synthesis and Characterization: A Protocol Rooted in Efficiency

The synthesis of this compound is most commonly achieved through the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with 4-chlorobutanol.[3] This reaction is typically catalyzed by a strong acid. The following protocol is a robust and scalable method adapted from similar, well-established procedures for analogous compounds.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric acid)

  • 4-Chlorobutanol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,4-dimethoxybenzoic acid (1.0 eq), 4-chlorobutanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene (approximately 5 mL per gram of veratric acid).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The structure should be confirmed by spectroscopic methods.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

  • 7.70-7.50 (m, 2H): Aromatic protons ortho to the ester group.

  • 6.90 (d, 1H): Aromatic proton meta to the ester group.

  • 4.30 (t, 2H): -O-CH₂ -CH₂-CH₂-CH₂-Cl (ester methylene).

  • 3.90 (s, 6H): Two -OCH₃ groups.

  • 3.60 (t, 2H): -O-CH₂-CH₂-CH₂-CH₂ -Cl (chlorinated methylene).

  • 2.00-1.80 (m, 4H): -O-CH₂-CH₂ -CH₂ -CH₂-Cl (central methylene groups).

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

  • 166.5: C =O (ester carbonyl).

  • 153.0, 148.5: Aromatic carbons attached to methoxy groups.

  • 123.5, 112.0, 110.5: Aromatic CH carbons.

  • 122.0: Quaternary aromatic carbon.

  • 64.5: -O-C H₂- (ester methylene).

  • 56.0: -OC H₃ (methoxy carbons).

  • 44.5: -C H₂-Cl (chlorinated methylene).

  • 29.5, 26.0: Central methylene carbons.

The Role as a Key Intermediate: An Alkylating Agent in Drug Synthesis

The primary significance of this compound in drug discovery lies in its function as a bifunctional intermediate. The 4-chlorobutyl chain serves as an electrophilic component, making it an effective alkylating agent for nucleophiles, particularly amines. This reactivity is central to its use in the synthesis of several pharmaceuticals.

Mechanism of Action in Synthesis

The key reaction is a nucleophilic substitution (SN2) where a nucleophilic species, typically a primary or secondary amine, attacks the carbon atom bearing the chlorine atom. The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nucleophile bond.

Figure 1: Generalized SN2 reaction with this compound.
Application in the Synthesis of Mebeverine

Mebeverine is an antispasmodic drug used to relieve the symptoms of irritable bowel syndrome.[4] The synthesis of Mebeverine provides a classic example of the utility of this compound's bromo-analog, and the chloro-analog functions identically. In this synthesis, 4-bromobutyl 3,4-dimethoxybenzoate is reacted with N-ethyl-1-(4-methoxyphenyl)propan-2-amine.[5] The secondary amine acts as the nucleophile, displacing the bromide to form the final tertiary amine product, Mebeverine.

Mebeverine_Synthesis cluster_reaction Nucleophilic Substitution Intermediate 4-Bromobutyl 3,4-dimethoxybenzoate C₁₃H₁₇BrO₄ Mebeverine Mebeverine C₂₅H₃₅NO₅ Intermediate->Mebeverine Amine N-ethyl-1-(4-methoxyphenyl)propan-2-amine C₁₂H₁₉NO Amine->Mebeverine

Figure 2: Synthesis of Mebeverine using a halo-butyl 3,4-dimethoxybenzoate intermediate.
Application in the Synthesis of Verapamil

Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart rhythm disorders.[6] While multiple synthetic routes to Verapamil exist, some proceed through intermediates that can be derived from or are analogous to this compound. For instance, a key step in some syntheses involves the alkylation of an amine with a halo-alkane chain, a role for which this compound is well-suited.[7][8] The general strategy involves the condensation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with an N-substituted-(3-chloropropyl)amine derivative, showcasing the principle of using a halo-alkane to connect two larger molecular fragments.[7]

Broader Potential in Drug Discovery: The Veratrate Moiety as a Privileged Scaffold

Beyond its role as a synthetic intermediate, the 3,4-dimethoxybenzoate (veratrate) core of this compound is a "privileged scaffold" in medicinal chemistry. This means that this structural motif is found in a variety of compounds that are active against different biological targets. The methoxy groups can participate in hydrogen bonding and can influence the molecule's electronic properties and metabolic stability.

Pharmacological Activities of Veratric Acid and its Derivatives

Research has demonstrated a wide range of biological activities associated with veratric acid and its derivatives:

  • Anticancer Activity: Derivatives of veratric acid have shown promising anticancer properties. For example, certain 4-substituted methoxybenzoyl-aryl-thiazole derivatives have exhibited potent inhibition of cancer cell lines with IC₅₀ values in the nanomolar range.[9]

  • Antioxidant and Anti-inflammatory Effects: Veratric acid itself is a known antioxidant and anti-inflammatory agent.[10]

  • Cardiovascular Effects: Veratric acid has been shown to have antihypertensive effects.[11] This is particularly relevant given its presence in the structure of the antihypertensive drug Verapamil.

Compound ClassBiological ActivityPotency (Example)Reference
Methoxybenzoyl-aryl-thiazolesAnticancerIC₅₀ = 21-71 nM[9]
Veratric AcidAntihypertensive40 mg/kg in rats[11]
Veratric AcidAnti-inflammatoryReduces COX-2 expression[10]
Future Directions: A Scaffold for New Leads

The bifunctional nature of this compound makes it an excellent starting point for the creation of new chemical libraries for drug screening. By reacting it with a diverse range of nucleophiles (amines, thiols, etc.), a multitude of new compounds can be generated, each bearing the pharmacologically interesting veratrate moiety. These new entities could be screened for a variety of therapeutic targets, leveraging the inherent biological activities of the veratrate scaffold.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[1][3]

  • Personal Protective Equipment (PPE): Wear suitable gloves, safety glasses, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local environmental regulations. Avoid release to the environment.[3]

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is more than just a step in a synthetic pathway; it is a testament to the strategic design of chemical intermediates in drug discovery. Its dual functionality as an alkylating agent and a carrier of the privileged veratrate scaffold makes it a valuable tool for both the synthesis of existing drugs and the exploration of new therapeutic possibilities. A thorough understanding of its synthesis, reactivity, and the biological potential of its core structure empowers researchers to leverage this versatile molecule to its fullest extent, driving innovation in the development of next-generation pharmaceuticals.

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  • Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 36(4), 439-45.
  • Chen, J., et al. (2012). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules, 17(12), 14389-14401.
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The Versatile Synthon: A Technical Guide to 4-Chlorobutyl 3,4-Dimethoxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Chlorobutyl 3,4-dimethoxybenzoate, a pivotal building block in contemporary organic synthesis. With a unique bifunctional architecture, this compound serves as a versatile intermediate, particularly in the pharmaceutical industry for the synthesis of high-value active pharmaceutical ingredients (APIs). This document elucidates the fundamental physicochemical properties, provides detailed synthetic protocols, and extensively discusses its critical role in the construction of prominent drugs such as the calcium channel blocker Verapamil and the antispasmodic Mebeverine. Authored for researchers, chemists, and professionals in drug development, this guide aims to be a comprehensive resource, blending established methodologies with mechanistic insights to empower innovation in synthetic chemistry.

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. This compound (CAS No. 69788-75-6) has emerged as a compound of significant interest due to its dual-reactive nature.[1] It features a veratrate (3,4-dimethoxybenzoate) moiety, a common pharmacophore, and a reactive 4-chlorobutyl chain, which acts as a potent electrophile for the introduction of a four-carbon spacer. This unique combination makes it an invaluable synthon for medicinal chemists and process development scientists. This guide will delve into the core aspects of this molecule, from its fundamental properties to its strategic applications, providing a robust framework for its utilization in the laboratory and beyond.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective application in synthesis. The key data for this compound are summarized below, providing essential benchmarks for its identification and quality control.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 69788-75-6[1]
Molecular Formula C₁₃H₁₇ClO₄[1]
Molecular Weight 272.72 g/mol [1]
Appearance Colorless to pale yellow oily liquid[2]
Boiling Point 385.6 °C at 760 mmHg[3]
Density 1.154 g/cm³[3]
Refractive Index 1.505[4]
Solubility Soluble in organic solvents such as ethanol, ether, and dichloromethane.[2]
LogP 2.87960[3]
Spectroscopic Data

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

The following are predicted and literature-based assignments. Actual chemical shifts may vary depending on the solvent and experimental conditions.

¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.70 - 7.50m2HAr-H
6.90d1HAr-H
4.32t2H-O-CH₂ -CH₂-CH₂-CH₂-Cl
3.93s6HAr-OCH₃
3.60t2H-O-CH₂-CH₂-CH₂-CH₂ -Cl
2.00 - 1.80m4H-O-CH₂-CH₂ -CH₂ -CH₂-Cl

¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
166.5C =O
153.3C -OCH₃
148.6C -OCH₃
123.6Ar-C H
122.5Ar-C
111.9Ar-C H
110.3Ar-C H
64.3-O-C H₂-
56.0Ar-OC H₃
44.8-C H₂-Cl
29.8-CH₂-C H₂-CH₂-
26.0-CH₂-C H₂-Cl

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850MediumC-H stretch (aliphatic)
1720-1700StrongC=O stretch (ester)
1600-1585, 1520-1500Medium-StrongC=C stretch (aromatic)
1270-1230StrongC-O stretch (aryl ether)
1140-1020StrongC-O stretch (ester)
750-650MediumC-Cl stretch

Electron ionization mass spectrometry (EI-MS) would be expected to show the following key fragments:

m/zProposed Fragment
272/274[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
181[M - O(CH₂)₄Cl]⁺
165[M - C₄H₈Cl]⁺
91[C₄H₈Cl]⁺

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Fischer esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol, typically under acidic catalysis. This method is favored for its use of readily available starting materials and straightforward reaction conditions.

Synthesis Acid 3,4-Dimethoxybenzoic Acid Ester This compound Acid->Ester Alcohol 4-Chlorobutanol Alcohol->Ester Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Ester Solvent Toluene (for azeotropic water removal) Solvent->Ester Heat Heat (Reflux) Heat->Ester Water Water Ester->Water

Caption: Fischer Esterification for the Synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from established esterification procedures and is optimized for laboratory-scale synthesis.

Materials:

  • 3,4-Dimethoxybenzoic acid (1.0 eq)

  • 4-Chlorobutanol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 3,4-dimethoxybenzoic acid, 4-chlorobutanol, and p-toluenesulfonic acid monohydrate.

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.

Applications in Pharmaceutical Synthesis

The strategic importance of this compound lies in its role as a key intermediate in the synthesis of several pharmaceuticals. Its bifunctional nature allows for the facile introduction of a flexible linker and a pharmacologically relevant aromatic moiety.

Synthesis of Verapamil: A Calcium Channel Blocker

Verapamil is a widely prescribed medication for the treatment of hypertension, angina, and cardiac arrhythmias. A crucial step in its synthesis involves the N-alkylation of a secondary amine, N-methylhomoveratrylamine, with an appropriate electrophile. While various alkylating agents can be used, the synthetic pathway can be efficiently designed utilizing the principles of retrosynthesis, highlighting the utility of this compound as a precursor to the necessary alkylating agent.

Verapamil_Synthesis cluster_product Final Product Amine N-Methylhomoveratrylamine Verapamil Verapamil Amine->Verapamil AlkylatingAgent This compound AlkylatingAgent->Verapamil Base Base (e.g., K₂CO₃, NaH) Base->Verapamil Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Verapamil

Caption: N-Alkylation step in the synthesis of Verapamil.

This protocol outlines the key N-alkylation step. It is important to note that the direct alkylation with this compound would lead to an ester-containing intermediate, which would then require further transformation to yield Verapamil. The following is a generalized procedure for the alkylation of a secondary amine with a chlorobutyl derivative.

Materials:

  • N-Methylhomoveratrylamine (1.0 eq)

  • This compound (or a derivative thereof) (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Potassium iodide (catalytic amount)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of potassium carbonate and potassium iodide in anhydrous DMF, add N-methylhomoveratrylamine.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of Mebeverine: An Antispasmodic Agent

Mebeverine is a musculotropic antispasmodic drug used to relieve the symptoms of irritable bowel syndrome. The synthesis of Mebeverine also leverages the electrophilic nature of a haloalkyl benzoate. While the literature often describes the use of the bromo-analog, 4-bromobutyl 3,4-dimethoxybenzoate, the chloro-derivative can be used similarly, with potential adjustments to reaction conditions to account for the lower reactivity of the C-Cl bond compared to the C-Br bond.

Mebeverine_Synthesis cluster_product_mebeverine Product SecondaryAmine N-(1-(4-methoxyphenyl)propan-2-yl)ethanamine Mebeverine Mebeverine SecondaryAmine->Mebeverine ChlorobutylEster This compound ChlorobutylEster->Mebeverine Base_M Base (e.g., K₂CO₃) Base_M->Mebeverine Solvent_M Solvent (e.g., Acetone, MEK) Solvent_M->Mebeverine Heat_M Heat Heat_M->Mebeverine

Caption: Synthesis of Mebeverine via N-alkylation.

This protocol is adapted from a procedure for the bromo-analog and may require optimization for the chloro-derivative.

Materials:

  • N-(1-(4-methoxyphenyl)propan-2-yl)ethanamine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetone or Methyl Ethyl Ketone (MEK)

Procedure:

  • In a round-bottom flask, dissolve N-(1-(4-methoxyphenyl)propan-2-yl)ethanamine and this compound in acetone or MEK.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Mebeverine base.

  • The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is classified as an irritant and may cause skin sensitization.[3] It is also considered toxic to aquatic life with long-lasting effects.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its bifunctional nature provides a reliable and versatile platform for the construction of complex, high-value molecules, most notably in the pharmaceutical arena. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, with the aim of equipping researchers and developers with the knowledge to effectively and safely utilize this important building block. As the demand for more efficient and innovative synthetic routes continues to grow, the role of well-characterized and versatile intermediates like this compound will undoubtedly become even more critical.

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Methodological & Application

An Efficient, Commercially Viable Synthesis of the Antispasmodic Agent Mebeverine Hydrochloride from 4-Halobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Mebeverine Hydrochloride

Abstract Mebeverine is a musculotropic antispasmodic agent primarily prescribed for the symptomatic relief of abdominal pain and cramps associated with Irritable Bowel Syndrome (IBS).[1][2] This application note provides a detailed, robust, and scalable protocol for the synthesis of Mebeverine Hydrochloride. The synthetic strategy is a convergent two-component approach, involving the preparation of a key ester intermediate, 4-bromobutyl 3,4-dimethoxybenzoate, and a secondary amine, N-ethyl-1-(4-methoxyphenyl)propan-2-amine, followed by their coupling via N-alkylation. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and high-yield synthesis.

Introduction and Synthetic Strategy

Mebeverine functions by relaxing the smooth muscles of the intestine, thereby alleviating painful spasms. Its synthesis has been approached through various routes since its initial disclosure. Many earlier manufacturing processes suffered from low overall yields (<46%), the use of expensive catalysts, and the formation of significant impurities.[3] The protocol detailed herein is based on an improved, economically favorable process that achieves high purity (≥99.7% by HPLC) and an overall yield of approximately 77%.[1]

The synthesis is dissected into three primary stages:

  • Synthesis of Intermediate A: Esterification of veratric acid with 4-bromobutanol to yield 4-bromobutyl 3,4-dimethoxybenzoate. This approach is favored over using 1,4-dibromobutane, which is known to produce significant dimer impurities.[4][5]

  • Synthesis of Intermediate B: Reductive amination of 4-methoxyphenylacetone with aqueous ethylamine to produce N-ethyl-1-(4-methoxyphenyl)propan-2-amine.

  • Final Coupling and Salt Formation: N-alkylation of Intermediate B with Intermediate A, followed by conversion to the hydrochloride salt to yield the final Active Pharmaceutical Ingredient (API), Mebeverine Hydrochloride.

This convergent approach allows for the independent synthesis and purification of key intermediates, leading to a higher quality final product.

G cluster_0 Part A: Synthesis of Intermediate A cluster_1 Part B: Synthesis of Intermediate B cluster_2 Part C: Final Coupling & Salt Formation VA Veratric Acid IntA 4-Bromobutyl 3,4-dimethoxybenzoate VA->IntA p-TsOH, Toluene 105-115°C BB 4-Bromobutanol BB->IntA IntA_ref Intermediate A MPA 4-Methoxyphenylacetone IntB N-ethyl-1-(4-methoxyphenyl) propan-2-amine MPA->IntB Raney Ni, H₂ Methanol, 40-50°C EA Ethylamine EA->IntB IntB_ref Intermediate B Mebeverine_Base Mebeverine (Free Base) Mebeverine_HCl Mebeverine Hydrochloride (Final API) Mebeverine_Base->Mebeverine_HCl i-PrOH HCl IntA_ref->Mebeverine_Base Acetone, 55-65°C IntB_ref->Mebeverine_Base

Figure 2: Step-by-step experimental workflow for Mebeverine HCl synthesis.

Safety Precautions:

  • General: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

  • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • Raney Nickel: Highly pyrophoric when dry. Must be handled as a slurry and never allowed to dry in air.

  • Hydrogen Gas: Extremely flammable. Ensure the reactor is properly sealed and purged to prevent explosive mixtures with air.

  • Acids/Bases: p-TsOH and HCl are corrosive. Handle with care to avoid skin and eye contact.

References

  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link] [1]2. Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. ResearchGate. [Link] [3][4]3. Chemistry LibreTexts. (2021). Ch22: Alkylation of Amines. Chemistry LibreTexts. [Link] [6]4. Journal of Pharmaceutical Research International. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. journaljpri.com. [Link]

  • Request PDF. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. ResearchGate. [Link]

  • Sommer, H. Z., et al. (1974). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link] [7]7. de Souza, R. G., & Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101. [Link] 8. Clark, J. (2015). Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link] [8]9. Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • ChemBK. (2024). 4-Chlorobutyl 3,4-dimethoxybenzoate. ChemBK. [Link] [9]11. Darvish-Damavandi, M., et al. (2010). A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome. World Journal of Gastroenterology, 16(5), 547–553. [Link] [2]12. New Drug Approvals. (2021). MEBEVERINE. Google Sites.

  • Journal of Pharmaceutical Research International. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. journaljpri.com. [Link] [5]14. PubChem. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. PubChem. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

Sources

Application Notes and Protocols: Esterification of 3,4-Dimethoxybenzoic Acid with 4-Chlorobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-chlorobutyl 3,4-dimethoxybenzoate through the esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol. Esterification is a pivotal reaction in organic synthesis, with wide-ranging applications in the pharmaceutical, fragrance, and materials science industries. These application notes are designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of various synthetic strategies, in-depth protocols, mechanistic insights, and troubleshooting guidance. The aim is to equip the reader with the necessary knowledge to not only successfully perform this specific transformation but also to adapt and optimize the conditions for related synthetic challenges.

Introduction and Strategic Overview

The synthesis of this compound serves as an excellent case study for exploring the nuances of ester formation. The starting materials, 3,4-dimethoxybenzoic acid and 4-chlorobutanol, possess functionalities that necessitate careful consideration of reaction conditions to achieve high yields and purity. The electron-donating methoxy groups on the benzoic acid ring can influence its reactivity, while the chloro- functionality on the butanol introduces the possibility of side reactions under certain conditions.

This guide will delve into three primary methods for this esterification, each with its own set of advantages and considerations:

  • Fischer-Speier Esterification: A classic acid-catalyzed method that is cost-effective and suitable for large-scale synthesis.[1][2]

  • Steglich Esterification: A milder, carbodiimide-mediated approach ideal for substrates that are sensitive to acidic conditions.[3][4]

  • Thionyl Chloride Mediated Esterification: A two-step process involving the formation of a highly reactive acyl chloride intermediate, often leading to high yields under relatively mild conditions.[5][6][7]

By understanding the principles and practicalities of each method, researchers can make informed decisions to select the most appropriate synthetic route for their specific needs.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is fundamental to successful synthesis and troubleshooting.

Fischer-Speier Esterification Mechanism

This acid-catalyzed equilibrium reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[1][8][9] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product.[2][10] The entire process is reversible, and strategies to drive the equilibrium towards the product, such as removing water or using an excess of one reactant, are crucial for achieving high yields.[2][10]

graph Fischer_Esterification { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Carboxylic_Acid [label="3,4-Dimethoxybenzoic Acid"]; Alcohol [label="4-Chlorobutanol"]; Acid_Catalyst [label="H+ (e.g., H2SO4)"]; Protonated_Acid [label="Protonated Carboxylic Acid"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Protonated_Ester [label="Protonated Ester"]; Ester [label="this compound"]; Water [label="Water"];

// Edges Carboxylic_Acid -> Protonated_Acid [label="Protonation"]; Protonated_Acid -> Tetrahedral_Intermediate [label="Nucleophilic Attack by Alcohol"]; Alcohol -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Protonated_Ester [label="Proton Transfer & Elimination of Water"]; Protonated_Ester -> Ester [label="Deprotonation"]; Protonated_Ester -> Water [style=invis]; }

Caption: Mechanism of Fischer-Speier Esterification.
Steglich Esterification Mechanism

The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[3][11] This forms a highly reactive O-acylisourea intermediate.[3] A nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), then attacks this intermediate to form an even more reactive acyl-pyridinium species.[3][4] The alcohol subsequently attacks this "active ester," yielding the desired product and regenerating the DMAP catalyst. A key advantage of this method is that the reaction is driven by the formation of a stable urea byproduct, which is often insoluble and can be easily removed by filtration.[4]

graph Steglich_Esterification { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Carboxylic_Acid [label="3,4-Dimethoxybenzoic Acid"]; DCC [label="DCC"]; O_Acylisourea [label="O-Acylisourea Intermediate"]; DMAP [label="DMAP"]; Active_Ester [label="Acyl-pyridinium Intermediate"]; Alcohol [label="4-Chlorobutanol"]; Ester [label="this compound"]; DCU [label="Dicyclohexylurea (DCU)"];

// Edges Carboxylic_Acid -> O_Acylisourea; DCC -> O_Acylisourea; O_Acylisourea -> Active_Ester; DMAP -> Active_Ester; Active_Ester -> Ester; Alcohol -> Ester; O_Acylisourea -> DCU [label="Reaction with Alcohol"]; }

Caption: Mechanism of Steglich Esterification.

Experimental Protocols

Safety First: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.[12][13][14][15][16][17][18][19][20][21] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,4-Dimethoxybenzoic acid≥99%Sigma-AldrichStore in a cool, dry place.
4-Chlorobutanol≥98%Alfa AesarCorrosive and flammable. Handle with care.
Sulfuric Acid (H₂SO₄)Concentrated, 98%Fisher ScientificHighly corrosive. Add to solutions slowly.
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%TCI ChemicalsMoisture sensitive. Store under inert gas.
4-(Dimethylamino)pyridine (DMAP)≥99%Acros OrganicsToxic. Handle with caution.
Thionyl Chloride (SOCl₂)≥99%EMD MilliporeReacts violently with water. Handle with extreme care.
Dichloromethane (DCM)AnhydrousJ.T.BakerUse from a freshly opened bottle or dried over molecular sieves.
TolueneAnhydrousEMD MilliporeUse from a freshly opened bottle or dried over molecular sieves.
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLabChemFor workup.
BrineSaturated Aqueous SolutionLabChemFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher ScientificFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Protocol 1: Fischer-Speier Esterification

This protocol is a cost-effective and straightforward method, particularly for larger-scale syntheses.[1][22]

Experimental Workflow:

graph Fischer_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

// Nodes Start [label="Start"]; Combine_Reagents [label="Combine 3,4-Dimethoxybenzoic Acid, 4-Chlorobutanol, and Toluene"]; Add_Catalyst [label="Slowly Add Concentrated H₂SO₄"]; Reflux [label="Reflux with Dean-Stark Trap"]; Monitor_Reaction [label="Monitor by TLC"]; Workup [label="Cool, Wash with NaHCO₃ and Brine"]; Dry_and_Concentrate [label="Dry over Na₂SO₄ and Concentrate"]; Purify [label="Purify by Column Chromatography"]; End [label="Obtain Pure Ester"];

// Edges Start -> Combine_Reagents; Combine_Reagents -> Add_Catalyst; Add_Catalyst -> Reflux; Reflux -> Monitor_Reaction; Monitor_Reaction -> Workup [label="Reaction Complete"]; Workup -> Dry_and_Concentrate; Dry_and_Concentrate -> Purify; Purify -> End; }

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3,4-dimethoxybenzoic acid (1.0 eq), 4-chlorobutanol (1.5 eq), and toluene (sufficient to suspend the reagents).

  • Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Steglich Esterification

This method is advantageous for its mild reaction conditions, making it suitable for acid-sensitive substrates.[3][4]

Experimental Workflow:

graph Steglich_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#FBBC05"];

// Nodes Start [label="Start"]; Combine_Reagents [label="Combine 3,4-Dimethoxybenzoic Acid, 4-Chlorobutanol, and DMAP in Anhydrous DCM"]; Cool_Mixture [label="Cool to 0 °C"]; Add_DCC [label="Add DCC Solution"]; Stir_at_RT [label="Stir at Room Temperature"]; Monitor_Reaction [label="Monitor by TLC"]; Filter_DCU [label="Filter off Dicyclohexylurea (DCU)"]; Concentrate [label="Concentrate the Filtrate"]; Purify [label="Purify by Column Chromatography"]; End [label="Obtain Pure Ester"];

// Edges Start -> Combine_Reagents; Combine_Reagents -> Cool_Mixture; Cool_Mixture -> Add_DCC; Add_DCC -> Stir_at_RT; Stir_at_RT -> Monitor_Reaction; Monitor_Reaction -> Filter_DCU [label="Reaction Complete"]; Filter_DCU -> Concentrate; Concentrate -> Purify; Purify -> End; }

Caption: Workflow for Steglich Esterification.

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxybenzoic acid (1.0 eq), 4-chlorobutanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[4]

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Thionyl Chloride Mediated Esterification

This two-step protocol involves the formation of a highly reactive acyl chloride intermediate, which then reacts with the alcohol.[5][6][7]

Experimental Workflow:

graph Thionyl_Chloride_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

// Nodes Start [label="Start"]; Step1_Start [label="Step 1: Acyl Chloride Formation"]; Combine_Acid_SOCl2 [label="Combine 3,4-Dimethoxybenzoic Acid and Thionyl Chloride"]; Reflux1 [label="Reflux until Gas Evolution Ceases"]; Remove_Excess_SOCl2 [label="Remove Excess Thionyl Chloride"]; Step2_Start [label="Step 2: Esterification"]; Dissolve_Acyl_Chloride [label="Dissolve Acyl Chloride in Anhydrous DCM"]; Add_Alcohol [label="Add 4-Chlorobutanol"]; Stir_at_RT [label="Stir at Room Temperature"]; Monitor_Reaction [label="Monitor by TLC"]; Workup [label="Wash with Water and Brine"]; Dry_and_Concentrate [label="Dry over Na₂SO₄ and Concentrate"]; Purify [label="Purify by Column Chromatography"]; End [label="Obtain Pure Ester"];

// Edges Start -> Step1_Start; Step1_Start -> Combine_Acid_SOCl2; Combine_Acid_SOCl2 -> Reflux1; Reflux1 -> Remove_Excess_SOCl2; Remove_Excess_SOCl2 -> Step2_Start; Step2_Start -> Dissolve_Acyl_Chloride; Dissolve_Acyl_Chloride -> Add_Alcohol; Add_Alcohol -> Stir_at_RT; Stir_at_RT -> Monitor_Reaction; Monitor_Reaction -> Workup [label="Reaction Complete"]; Workup -> Dry_and_Concentrate; Dry_and_Concentrate -> Purify; Purify -> End; }

Caption: Workflow for Thionyl Chloride Mediated Esterification.

Step-by-Step Procedure:

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3,4-dimethoxybenzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq).

  • Heat the mixture to reflux gently until the evolution of gas ceases.

  • Carefully remove the excess thionyl chloride under reduced pressure.

Step 2: Esterification

  • Under an inert atmosphere, dissolve the crude acyl chloride in anhydrous DCM.

  • Add 4-chlorobutanol (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture until the acyl chloride is consumed, as monitored by TLC.

  • Carefully quench the reaction with water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting crude ester by column chromatography.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of the product will show the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of characteristic ester peaks.[23] Key absorptions to look for include:

  • C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.[24]

  • C-O Stretch (Ester): Two distinct stretches, typically in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.[25]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The expected chemical shifts for this compound would include:

  • ¹H NMR: Signals corresponding to the aromatic protons, the two methoxy groups, and the four distinct methylene groups of the chlorobutyl chain.

  • ¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the carbons of the chlorobutyl chain.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Increase reaction time. - Increase reaction temperature (for Fischer esterification). - Ensure efficient water removal in Fischer esterification. - Use a more effective coupling agent or catalyst.
Side reactions- For Fischer esterification, consider a milder catalyst. - For substrates prone to decomposition, use the Steglich method.
Loss of product during workup- Ensure proper pH adjustment during extraction. - Minimize the number of transfer steps.
Presence of Starting Material in Product Incomplete reaction- See "Low Yield" suggestions.
Inefficient purification- Optimize the mobile phase for column chromatography. - Consider recrystallization if the product is a solid.
Formation of Byproducts Dehydration of alcohol (Fischer)- Use milder reaction conditions.
N-acylurea formation (Steglich)- Ensure the addition of DMAP.[3]
Reaction at the chloro- group- Use milder conditions and avoid strong bases.

Conclusion

The esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol can be successfully achieved through several synthetic routes. The choice of method depends on factors such as the scale of the reaction, the sensitivity of the starting materials to acidic or harsh conditions, and the desired purity of the final product. The Fischer-Speier method offers a classical and economical approach, while the Steglich esterification provides a milder alternative for more delicate substrates. The thionyl chloride-mediated route often results in high yields due to the reactivity of the acyl chloride intermediate. By carefully following the detailed protocols and considering the mechanistic insights and troubleshooting advice provided in these application notes, researchers can confidently synthesize this compound and apply these principles to a wide array of other esterification challenges.

References

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • American Academic Publisher. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]

  • Brainly. (2023, August 9). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Chemical Reviews. (2009). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Journal of Organic Chemistry. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Acros Organics. (n.d.). 3,4-Dimethoxybenzoic acid MSDS. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

  • Royal Society Open Science. (2018, February 21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Retrieved from [Link]

  • Chemsrc. (2025, August 22). Chlorobutanol | CAS#:57-15-8. Retrieved from [Link]

  • ResearchGate. (2019, May 29). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

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Application Note: A Validated HPLC Method for Purity Determination of 4-Chlorobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity for 4-Chlorobutyl 3,4-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis.[1] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and assurance in research and manufacturing environments. The causality behind the selection of chromatographic conditions is explained to provide a comprehensive understanding of the method's development.

Introduction

This compound (Figure 1) is an organic compound with the chemical formula C₁₃H₁₇ClO₄ and a molecular weight of approximately 272.72 g/mol .[2][3] It serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method for its purity assessment is essential.

This document provides a detailed protocol for a reversed-phase HPLC method coupled with UV detection for the quantitative analysis of this compound. The method is designed to separate the main compound from potential process-related impurities, such as unreacted starting materials. The principles of method validation according to the International Council for Harmonisation (ICH) guidelines are also discussed and applied.[4][5]

Figure 1: Chemical Structure of this compound

Image of the chemical structure of this compound

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (HPLC grade or purified to 18.2 MΩ·cm).

  • Reference Standard: this compound of known purity.

  • Chemicals: Phosphoric acid (analytical grade).

Chromatographic Conditions

The selection of chromatographic parameters was based on the physicochemical properties of this compound. With a calculated XLogP3 of approximately 3.2, the compound is non-polar, making it an ideal candidate for reversed-phase chromatography.[2]

A C18 column was chosen as the stationary phase due to its wide applicability and excellent hydrophobic separation capabilities for aromatic compounds.[6][7] Acetonitrile was selected as the organic modifier in the mobile phase due to its low UV cutoff and strong elution strength. Water serves as the polar component of the mobile phase. A small amount of phosphoric acid is added to the aqueous phase to control the pH and sharpen the peak shape by minimizing silanol interactions.

The detection wavelength of 254 nm was chosen based on the UV absorbance characteristics of the 3,4-dimethoxybenzoate chromophore, which is known to absorb in this region, providing good sensitivity.[8]

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-15 min: 60-80% B, 15-20 min: 80% B, 20-21 min: 80-60% B, 21-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

HPLC Analysis Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (Inject Standard 5x) prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_suitability->inject_blank If SST passes inject_standard Inject Standard inject_blank->inject_standard inject_standard->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

Caption: HPLC analysis workflow from preparation to data processing.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance is verified by injecting the standard solution five times. The acceptance criteria are outlined in Table 2.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Calculation of Purity

The purity of this compound is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.[4][9]

Specificity

Specificity was demonstrated by injecting a blank (diluent) and a spiked sample containing potential impurities (3,4-dimethoxybenzoic acid and 4-chlorobutanol). The chromatogram of the blank showed no interfering peaks at the retention time of the main analyte. The main peak was well-resolved from the impurity peaks.

Linearity

Linearity was evaluated by analyzing five solutions of this compound at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The recovery was calculated as the percentage of the measured amount versus the added amount.

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of this compound at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on a different day with a different analyst and instrument.

Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters were checked under these modified conditions.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters meet the criteria defined in Table 2.

Results and Discussion

The developed HPLC method successfully separated this compound from its potential impurities. The retention time for the main peak was observed to be approximately 12.5 minutes. The method demonstrated excellent performance and met all the acceptance criteria for the validation parameters as summarized in Table 3. The linearity plot showed a correlation coefficient of >0.999 over the tested concentration range. The accuracy, determined by spike recovery, was within the acceptable limits of 98.0% to 102.0%. The %RSD for repeatability and intermediate precision was well below 2.0%, indicating good precision. The method also proved to be robust under minor variations in the chromatographic conditions.

The following diagram illustrates the logical relationship of the validation parameters, demonstrating that a method proven to be specific, linear, accurate, and precise is considered validated and fit for purpose.

Validation_Logic Specificity Specificity Validated_Method Validated Method (Fit for Purpose) Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method

Caption: Core parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is straightforward, utilizing standard instrumentation and reagents, and has been validated according to ICH guidelines. This validated method is suitable for routine quality control analysis in pharmaceutical development and manufacturing.

References

  • ChemBK. This compound. [Link]

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GC-MS analysis of 4-Chlorobutyl 3,4-dimethoxybenzoate reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the GC-MS Analysis of a 4-Chlorobutyl 3,4-dimethoxybenzoate Reaction Mixture

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the analysis of this compound, a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The protocol is designed for researchers, quality control analysts, and drug development professionals to accurately identify and quantify the target compound within a complex reaction mixture. We delve into the causality behind experimental choices, from sample preparation to instrument parameters, and outline a validation strategy based on authoritative guidelines. This document establishes a self-validating system for trustworthy and reproducible results, complete with predicted mass spectral fragmentation pathways and data interpretation guidelines.

Introduction and Scientific Principle

This compound (Molecular Formula: C₁₃H₁₇ClO₄, Molecular Weight: 272.72 g/mol ) is a semi-volatile organic compound that serves as a critical building block in organic synthesis.[2][3] Its analysis is paramount for reaction monitoring, purity assessment, and impurity profiling. A typical synthesis involves the esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol, meaning the reaction mixture may contain unreacted starting materials, the desired product, and potential side-products.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for this application.[5][6] The gas chromatograph provides the necessary separating power for volatile and semi-volatile compounds in the mixture, while the mass spectrometer offers highly specific and sensitive detection, enabling positive identification based on a molecule's unique mass fragmentation pattern.[5][7] This hyphenated technique is a "gold standard" for identifying and quantifying individual substances within a complex sample.[5]

Experimental Design and Workflow

The overall analytical workflow is designed for efficiency and accuracy, moving from sample preparation to final data analysis. Each stage is optimized to ensure the integrity of the analyte and the reliability of the results.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution with Ethyl Acetate (e.g., 1:1000 v/v) Sample->Dilution Vial Transfer to 2 mL GC Vial Dilution->Vial Injection Autosampler Injection (1 µL) Vial->Injection Separation Chromatographic Separation (Capillary GC Column) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Mass_Analysis Mass Filtering (Quadrupole Analyzer) Ionization->Mass_Analysis Detection Electron Multiplier Detection Mass_Analysis->Detection Processing Data Acquisition & Processing (Chromatography Data System) Detection->Processing Identification Peak Identification (Retention Time & Mass Spectrum) Processing->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification

Caption: High-level workflow for GC-MS analysis.

Detailed Application Protocol

Materials and Reagents
  • Solvent: HPLC-grade or GC-grade Ethyl Acetate. Rationale: Ethyl acetate is an excellent solvent for benzoate esters and is sufficiently volatile to not interfere with the chromatogram.

  • Reference Standard: this compound, >98% purity.

  • Glassware: Class A volumetric flasks, pipettes, and 2 mL amber glass GC vials with PTFE-lined septa.

Standard and Sample Preparation

This protocol utilizes a simple "dilute-and-shoot" method, which is effective for minimizing matrix effects when analyzing organic reaction mixtures.[8]

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in ethyl acetate in a 10 mL volumetric flask.

  • Working Standard Preparation (e.g., 10 µg/mL): Perform a serial dilution from the stock standard to create working standards for calibration. For a 10 µg/mL standard, dilute 100 µL of the stock to 10 mL with ethyl acetate.

  • Sample Preparation: Homogenize the reaction mixture. Dilute 10 µL of the mixture into 10 mL of ethyl acetate (a 1:1000 dilution). Rationale: This high dilution factor prevents column overloading and detector saturation while ensuring the analyte concentration falls within the calibration range. The exact dilution factor may need to be adjusted based on the expected product yield.

  • Final Step: Transfer the prepared standards and samples into 2 mL GC vials for analysis.

Instrumentation and GC-MS Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use. The method is developed for a standard single-quadrupole GC-MS system.[6][9]

Parameter Setting Rationale
GC System
Injection Mode Split (Split Ratio: 50:1)Prevents column overloading and ensures sharp peaks for a concentrated sample.
Injector Temp. 280 °CEnsures rapid and complete volatilization of the semi-volatile analyte.
Carrier Gas Helium, Constant FlowInert gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/minOptimal flow rate for a 0.25 mm ID column to balance speed and resolution.
Column 30 m x 0.25 mm ID, 0.25 µm filmA standard non-polar column (e.g., 5% Phenyl Polysiloxane) provides excellent separation for a wide range of semi-volatile compounds.[9]
Oven Program Initial: 150 °C, hold 1 minStarts below the analyte's boiling point to focus the injection band.
Ramp: 15 °C/min to 300 °CA moderate ramp rate effectively separates starting materials, product, and byproducts.
Final Hold: 300 °C, hold 5 minEnsures all high-boiling point compounds are eluted from the column.
MS System
Ion Source Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy 70 eVIndustry-standard energy that generates extensive, library-searchable fragmentation.
Source Temp. 230 °CReduces contamination and ensures analyte remains in the gas phase.
Quadrupole Temp. 150 °CStandard operating temperature to maintain ion transmission efficiency.
Acquisition Mode Full ScanUsed for initial identification and method development. Scan range: m/z 40-450.
SIM (Optional)For high-sensitivity quantification, monitor ions: m/z 165, 91, 272.

Expected Results and Data Interpretation

Chromatographic Profile

Under the conditions described, this compound is expected to elute as a sharp, symmetrical peak. The unreacted starting materials, 3,4-dimethoxybenzoic acid (if not derivatized) and 4-chlorobutanol, will have significantly different retention times.

Mass Spectrum and Fragmentation Pathway

The Electron Ionization (EI) mass spectrum provides a unique fingerprint for identification. The fragmentation of aromatic esters is well-understood and typically dominated by cleavages adjacent to the carbonyl group.[10][11] The presence of chlorine provides an additional confirmation point due to its characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1).

The molecular ion peak (M⁺˙) at m/z 272 should be visible, along with its corresponding M+2 isotope peak at m/z 274. The predicted fragmentation pathway is detailed below.

Caption: Predicted fragmentation of this compound.

  • Base Peak (m/z 165): The most characteristic and abundant fragment results from alpha-cleavage, with the loss of the 4-chlorobutoxy radical (•O(CH₂)₄Cl). This forms the highly stable 3,4-dimethoxybenzoyl acylium ion.[11]

  • Chlorine-containing Fragments (m/z 91/93): Cleavage of the ester bond can produce a fragment corresponding to the chlorobutyl cation [C₄H₈Cl]⁺, which will exhibit the characteristic 3:1 isotope ratio at m/z 91 and 93.

  • Secondary Fragments (m/z 150): The base peak at m/z 165 can further fragment by losing a methyl radical (•CH₃) from one of the methoxy groups.[12]

Method Validation and System Suitability

To ensure the method is trustworthy and fit for purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

  • Specificity: The method's ability to resolve the target analyte from starting materials, byproducts, and solvent peaks demonstrates its specificity. This is confirmed by analyzing individual components and the full mixture.

  • Linearity: A calibration curve should be constructed using at least five concentration levels of the reference standard (e.g., 1, 5, 10, 20, 50 µg/mL). The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy & Precision: Assessed by analyzing replicate preparations of a known concentration (e.g., n=6). Precision is expressed as the relative standard deviation (%RSD), which should be <15%, while accuracy is the percent recovery, typically expected to be within 85-115%.[7]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Hypothetical Validation Data Summary
Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.9950.9992
Accuracy (% Recovery) 85 - 115%98.7%
Precision (%RSD) < 15%4.2%
LOD (S/N ≥ 3) -0.2 µg/mL
LOQ (S/N ≥ 10) -0.7 µg/mL

Conclusion

This application note details a robust and reliable GC-MS method for the analysis of this compound in a reaction mixture. The protocol is built on established principles of chromatographic science and mass spectrometry, providing a clear path from sample preparation to data interpretation.[5] By explaining the rationale behind key parameters and grounding the methodology in authoritative validation standards, this guide provides researchers with a self-validating system to achieve accurate and trustworthy results in pharmaceutical development and quality control environments.

References

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  • Borman, P. (2017). GC-MS applications in pharmaceutical analysis. New Food Magazine. [Link]

  • Al-holy, M. et al. (2019). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. ResearchGate. [Link]

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  • Shimadzu. Analysis of Food Preservatives by GC/MS. Application News No.M251. [Link]

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  • van der Doelen, G. A., et al. (1997). Analytical study of free and ester bound benzoic and cinnamic acids of gum benzoin resins by GC-MS and HPLC-frit FAB-MS. AMOLF. [Link]

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Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate, a critical intermediate in the manufacturing of several pharmaceutical agents, including the antispasmodic drug Mebeverine and analogues of Verapamil.[1][2][3][4] The protocol detailed herein is optimized for scalability, efficiency, and high purity, addressing the stringent requirements of the pharmaceutical industry. We delve into the underlying chemical principles, provide a step-by-step manufacturing protocol, and outline robust quality control measures to ensure a reliable and reproducible process.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 69788-75-6) is a key building block in organic synthesis, valued for its role as a precursor in the production of Active Pharmaceutical Ingredients (APIs).[1][3] Its molecular structure, featuring a reactive chlorobutyl chain and a dimethoxybenzoyl group, makes it an ideal starting point for constructing more complex molecules. The primary synthetic route to this intermediate is the acid-catalyzed esterification between 3,4-dimethoxybenzoic acid (veratric acid) and 4-chlorobutanol. This guide focuses on a scalable Fischer-Speier esterification process, a classic yet highly effective method when optimized for industrial production.[5][6]

Scientific Principles and Rationale

The Fischer-Speier Esterification Mechanism

The synthesis hinges on the Fischer-Speier esterification, a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid. Understanding the mechanism is crucial for process optimization.

  • Protonation of the Carbonyl: The acid catalyst (p-Toluenesulfonic acid) protonates the carbonyl oxygen of the 3,4-dimethoxybenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol (4-chlorobutanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The final step involves the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the final ester product.

The entire process is in equilibrium. To achieve high yields, as dictated by Le Châtelier's principle, the equilibrium must be shifted toward the product side. In a large-scale setting, this is most effectively achieved by the continuous removal of water as it is formed.[6]

Causality Behind Experimental Choices
  • Choice of Reactants:

    • 3,4-Dimethoxybenzoic Acid (Veratric Acid): The foundational aromatic core of the target molecule.

    • 4-Chlorobutanol: Provides the chlorobutyl chain. Using the alcohol directly, rather than a di-halogenated species like 1,4-dichlorobutane, is a critical choice to prevent the formation of dimer impurities through a double esterification reaction.[2]

  • Catalyst Selection:

    • p-Toluenesulfonic Acid (p-TsOH): A strong, non-volatile acid that is highly effective for esterification. It is solid, easy to handle on a large scale, and its acidity is sufficient to catalyze the reaction efficiently without causing significant side reactions or degradation at the required temperatures.[2][6]

  • Solvent System:

    • Toluene: Selected for two primary reasons. First, it is an excellent solvent for the reactants. Second, and more importantly, it forms a low-boiling azeotrope with water. This allows for the physical removal of water from the reaction mixture using a Dean-Stark apparatus, effectively driving the reaction to completion.[2][6]

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 100 kg batch size in a suitable industrial reactor. All operations should be conducted in accordance with cGMP (current Good Manufacturing Practices) guidelines.

Equipment and Reagents
  • Equipment:

    • 1000 L Glass-Lined Reactor with reflux condenser, agitator, and temperature control unit.

    • Dean-Stark Apparatus (appropriately sized for the reactor).

    • Vacuum system capable of reaching <10 Torr.

    • Receiving vessels for distillate and final product.

    • Filtration system for catalyst removal (if necessary).

  • Reagents:

ReagentMolecular FormulaMW ( g/mol )Molar RatioQuantityRole
3,4-Dimethoxybenzoic AcidC₉H₁₀O₄182.171.0100.0 kgAcid Substrate
4-ChlorobutanolC₄H₉ClO108.571.271.5 kgAlcohol Substrate
p-Toluenesulfonic Acid (p-TsOH)C₇H₈O₃S172.200.054.7 kgCatalyst
TolueneC₇H₈92.14-500 LSolvent
5% Sodium Bicarbonate Sol.NaHCO₃84.01-As neededNeutralizing Wash
Brine (Saturated NaCl Sol.)NaCl58.44-As neededAqueous Wash
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reactor Charging cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Final Purification charge_acid Charge 3,4-Dimethoxybenzoic Acid charge_toluene Charge Toluene charge_acid->charge_toluene charge_alcohol Charge 4-Chlorobutanol charge_toluene->charge_alcohol charge_catalyst Charge p-TsOH charge_alcohol->charge_catalyst heat Heat to Reflux (~110-115°C) charge_catalyst->heat azeotrope Azeotropic Water Removal (Dean-Stark) heat->azeotrope monitor Monitor Reaction (TLC/HPLC) azeotrope->monitor cool Cool to 25-30°C monitor->cool wash_bicarb Wash with 5% NaHCO₃ cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry over Na₂SO₄ (Optional) separate->dry evaporate Solvent Evaporation (Vacuum) dry->evaporate distill Vacuum Distillation (<1 Torr, 175-185°C) evaporate->distill collect Collect Pure Fraction distill->collect end end collect->end Final Product: 4-Chlorobutyl 3,4-dimethoxybenzoate

Caption: Overall workflow for the large-scale synthesis of this compound.

Step-by-Step Protocol
  • Reactor Charging:

    • To a clean and dry 1000 L glass-lined reactor, charge 3,4-dimethoxybenzoic acid (100.0 kg).

    • Add toluene (500 L) and start agitation.

    • Charge 4-chlorobutanol (71.5 kg), followed by p-Toluenesulfonic acid (4.7 kg).

  • Esterification Reaction:

    • Fit the reactor with a Dean-Stark apparatus and reflux condenser.

    • Slowly heat the reaction mixture to reflux temperature (approximately 110-115°C).

    • Continuously collect the water-toluene azeotrope in the Dean-Stark trap. Maintain the reaction at reflux for 10-15 hours, or until water evolution ceases.

  • In-Process Control (IPC):

    • Monitor the reaction progress by taking samples every 2 hours after water evolution begins. Analyze via TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) to check for the disappearance of the starting 3,4-dimethoxybenzoic acid. The reaction is considered complete when the starting acid content is less than 1.0%.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 25-30°C.

    • Transfer the reaction mixture to a separation vessel or perform the wash in the reactor if appropriately equipped.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (2 x 100 L) to remove the p-TsOH catalyst and any unreacted acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Wash with brine (1 x 100 L) to remove residual water-soluble components.

    • Separate the organic (toluene) layer.

    • Concentrate the organic layer under reduced pressure to remove the toluene, yielding the crude product as an oil.

  • Purification:

    • Purify the crude oil by vacuum distillation.

    • Collect the fraction boiling at 175-184°C under a pressure of 0.5 Torr.[1] The expected product is a colorless to pale yellow oil.[4][5]

    • The typical yield is expected to be in the range of 85-95%, with a purity of >98% by GC.[2]

Trustworthiness: Validation and Quality Control

A robust process requires stringent validation and quality control.

In-Process Controls (IPCs)
StepParameter to MonitorMethodAcceptance Criteria
ReactionDisappearance of Starting MaterialHPLC/TLC3,4-Dimethoxybenzoic acid < 1.0%
Water RemovalVolume of Water CollectedVisual (Dean-Stark)Matches theoretical amount (approx. 9.9 L)
NeutralizationpH of Aqueous WashpH strip / meterpH > 8
Final Product Specification

The final product must be analyzed to confirm its identity, purity, and quality.

TestSpecificationMethod
Appearance Colorless to pale yellow oily liquidVisual Inspection
Identity ¹H & ¹³C NMR spectra conform to the structureNMR Spectroscopy
Purity ≥ 98.0%Gas Chromatography (GC)
Boiling Point 175-184 °C @ 0.5 TorrDistillation Data
Residual Solvents Toluene ≤ 890 ppmHeadspace GC
  • Expected ¹H NMR Data (CDCl₃): δ (ppm) 7.70-7.55 (m, 2H), 6.90 (d, 1H), 4.35 (t, 2H), 3.92 (s, 6H), 3.65 (t, 2H), 2.10-1.90 (m, 4H).

  • Expected ¹³C NMR Data (CDCl₃): δ (ppm) 166.5, 153.4, 148.6, 123.7, 122.1, 111.8, 110.3, 64.5, 56.0, 44.8, 29.8, 26.3.[2]

Safety and Handling

This compound may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[1][5][7]

  • Hazard Codes: H317, H411.[7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7]

  • All handling should be performed in a well-ventilated area by trained personnel wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and lab coats.[5] Refer to the Safety Data Sheet (SDS) for complete information.

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Application Notes & Protocols: 4-Chlorobutyl 3,4-dimethoxybenzoate as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and process development professionals on the strategic use of 4-Chlorobutyl 3,4-dimethoxybenzoate (Veratric Acid 4-Chlorobutyl Ester) as a key intermediate in the synthesis of advanced agrochemicals. This document moves beyond theoretical applications to detail the inherent chemical logic of this intermediate, providing field-proven insights into its reactivity and practical, step-by-step protocols for its application. We will explore the synthesis of the intermediate itself and then detail its subsequent conversion into a conceptual plant growth regulator, illustrating its utility as a bifunctional building block. All methodologies are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Strategic Importance of this compound

This compound (CAS 69788-75-6) is an organic compound increasingly recognized for its utility as a versatile intermediate in the synthesis of complex organic molecules, including those with applications in the agrochemical and pharmaceutical industries.[1] Its structure is unique in that it combines two key functional moieties in a single, stable molecule:

  • The Veratryl Moiety (3,4-dimethoxybenzoyl group): Derived from veratric acid, this portion of the molecule is a common structural feature in a variety of biologically active compounds.[2] The methoxy groups can influence the electronic properties of the aromatic ring and may play a role in the molecule's interaction with biological targets or its metabolic stability. Veratric acid itself is a known intermediate in the synthesis of certain agrochemicals and pharmaceuticals.[3]

  • The 4-Chlorobutyl Chain: This functional group provides a reactive electrophilic site. The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a variety of other functional groups, enabling the construction of more complex molecular architectures.

This dual functionality makes this compound a valuable building block for creating a diverse range of potential agrochemicals, from plant growth regulators to fungicides and insecticides.[4] This guide will provide detailed protocols for both the synthesis of this intermediate and its subsequent use in a representative synthetic pathway.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is critical for safe handling and successful reaction planning.

PropertyValueReference
CAS Number 69788-75-6[1]
Molecular Formula C₁₃H₁₇ClO₄[1]
Molecular Weight 272.72 g/mol [1]
Appearance Colorless liquid (typical)
Boiling Point ~175-184 °C @ 0.5 Torr
Density ~1.154 g/cm³
Solubility Soluble in common organic solvents like ethanol, ether, and dichloromethane.

Safety Information: this compound may cause skin sensitization and is considered toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[5] All work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for complete safety and handling information.

Synthesis of this compound: A Validated Protocol

The most direct and industrially viable method for synthesizing this compound is through the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with 4-chlorobutanol.

Reaction Principle

This reaction is a classic Fischer-Speier esterification. Veratric acid is reacted with an excess of 4-chlorobutanol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation.

Detailed Experimental Protocol

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric Acid)

  • 4-Chlorobutanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 3,4-dimethoxybenzoic acid (18.22 g, 0.1 mol), 4-chlorobutanol (16.28 g, 0.15 mol, 1.5 equivalents), and toluene (200 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux. Toluene and water will form an azeotrope, and the water will be collected in the trap, driving the equilibrium towards the ester product.

  • Reaction Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap (typically 4-6 hours). The reaction progress can also be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the veratric acid spot.

  • Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude product, this compound, can be purified by vacuum distillation to yield a colorless oil.

Causality and Experimental Rationale
  • Excess Alcohol: Using an excess of 4-chlorobutanol helps to shift the reaction equilibrium towards the product side, increasing the yield.

  • Azeotropic Removal of Water: This is a critical step. The removal of water, a byproduct of the reaction, prevents the reverse reaction (hydrolysis of the ester) from occurring, thus maximizing the conversion to the desired product.

  • Acid Catalyst: The strong acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

  • Aqueous Workup: The washes with sodium bicarbonate and brine are necessary to remove the acid catalyst, any unreacted veratric acid, and water-soluble impurities.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification cluster_workup Workup & Purification Reactants Veratric Acid + 4-Chlorobutanol + Toluene Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Add Catalyst Catalyst H₂SO₄ Monitor Monitor by TLC/ Water Collection Reflux->Monitor Quench Cool & Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Separate & Wash Organic Layer Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Vacuum Distillation Dry->Purify Product Pure 4-Chlorobutyl 3,4-dimethoxybenzoate Purify->Product

Caption: Workflow for the synthesis of this compound.

Application Protocol: Synthesis of a Conceptual Plant Growth Regulator

To demonstrate the synthetic utility of this compound, this section details its use in the synthesis of a conceptual plant growth regulator, N-(4-(3,4-dimethoxybenzoyloxy)butyl)morpholine. This target molecule combines the veratryl group with a morpholine moiety, a common heterocycle in bioactive compounds, via the four-carbon linker. Plant growth regulators are organic compounds that modify plant physiological processes.[6]

Reaction Principle: Nucleophilic Substitution

This synthesis relies on a standard Sₙ2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in the 4-chlorobutyl chain. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Detailed Experimental Protocol

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (13.6 g, 0.05 mol) in acetonitrile (100 mL).

  • Addition of Reagents: Add morpholine (6.5 g, 0.075 mol, 1.5 equivalents) and anhydrous potassium carbonate (10.4 g, 0.075 mol, 1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the starting material, this compound. The reaction is typically complete within 8-12 hours.

  • Workup - Filtration and Concentration: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and potassium chloride byproduct. Rinse the solids with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(3,4-dimethoxybenzoyloxy)butyl)morpholine.

Causality and Experimental Rationale
  • Choice of Base: Potassium carbonate is a mild, inorganic base. Its role is to neutralize the hydrochloric acid (HCl) that is notionally formed during the reaction, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively dissolves the reactants but does not solvate the nucleophile as strongly as protic solvents would, thus maintaining the nucleophilicity of the morpholine.

  • Excess Nucleophile and Base: Using a slight excess of morpholine and potassium carbonate ensures that the limiting reactant (this compound) is fully consumed, maximizing the yield.

  • Heating: Providing thermal energy increases the rate of the reaction, allowing it to be completed in a reasonable timeframe.

PGR_Synthesis cluster_reactants Starting Materials cluster_products Products & Byproducts Intermediate 4-Chlorobutyl 3,4-dimethoxybenzoate Reaction Nucleophilic Substitution (Sₙ2) Acetonitrile, Reflux Intermediate->Reaction Nucleophile Morpholine Nucleophile->Reaction Base K₂CO₃ Base->Reaction Target N-(4-(3,4-dimethoxybenzoyloxy)butyl)morpholine Reaction->Target Byproduct KCl + KHCO₃ Reaction->Byproduct

Sources

Application Notes and Protocols for the Coupling of 4-Chlorobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry and Materials Science

4-Chlorobutyl 3,4-dimethoxybenzoate is a key bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide array of complex organic structures. Its utility stems from the presence of two distinct reactive sites: a primary alkyl chloride, which is an excellent electrophile for various cross-coupling reactions, and a 3,4-dimethoxybenzoate moiety, a common structural motif in numerous biologically active compounds. This unique combination allows for the strategic introduction of diverse functionalities, making it a sought-after precursor in drug discovery, natural product synthesis, and materials science. This document provides a comprehensive guide to the synthesis and subsequent coupling reactions of this compound, offering detailed protocols and insights into the selection of optimal reaction conditions.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a straightforward esterification reaction between 3,4-dimethoxybenzoic acid (veratric acid) and 4-chlorobutanol. This reaction can be catalyzed by a variety of acids, with the choice of catalyst and conditions influencing the reaction time and yield.

Protocol: Acid-Catalyzed Esterification

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • 4-Chlorobutanol

  • Toluene

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethoxybenzoic acid (1.0 equivalent), 4-chlorobutanol (1.2 equivalents), and toluene (to form a 0.5 M solution with respect to the benzoic acid).

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.[1]

Cross-Coupling Reactions of this compound

The primary alkyl chloride moiety of this compound serves as an excellent handle for various palladium- and nickel-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of derivatives.

Negishi Coupling: Formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) Bonds

The Negishi coupling is a powerful and versatile cross-coupling reaction that utilizes organozinc reagents, which are known for their high functional group tolerance compared to other organometallics like Grignard reagents.[2][3] This makes the Negishi coupling particularly well-suited for substrates bearing sensitive functional groups, such as the ester moiety in this compound. The reaction is typically catalyzed by palladium or nickel complexes.[4]

Mechanism Overview: The catalytic cycle of a Negishi coupling generally involves three key steps: oxidative addition of the alkyl halide to the low-valent metal center, transmetalation of the organic group from zinc to the metal, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Negishi_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X R-X 4-Chlorobutyl 3,4-dimethoxybenzoate R'-ZnX Organozinc Reagent R-R' Coupled Product R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Oxidative\nAddition->R-Pd(II)-X(Ln) Transmetalation Transmetalation R-Pd(II)-X(Ln)->Transmetalation R'-ZnX R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) Transmetalation->R-Pd(II)-R'(Ln) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Key Reaction Parameters:

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃ with a phosphine ligand (e.g., P(Cyp)₃) or Ni(cod)₂ with a Pybox ligandPalladium catalysts with bulky, electron-rich phosphine ligands are effective for primary alkyl halides.[3] Nickel catalysts can also be highly active and are a more economical choice.[2]
Ligand Tricyclopentylphosphine (P(Cyp)₃) or s-Bu-PyboxThese ligands promote the oxidative addition step and prevent β-hydride elimination, a common side reaction with alkyl halides.[3]
Solvent THF/NMP mixtureA polar aprotic solvent system is generally used to ensure the solubility of the reagents and intermediates.[3]
Temperature 80 °CElevated temperatures are often required to drive the reaction to completion, especially with less reactive alkyl chlorides.[3]

Protocol: Palladium-Catalyzed Negishi Coupling with an Aryl Zinc Reagent

This protocol describes a general procedure for the coupling of this compound with a pre-formed aryl zinc reagent.

Materials:

  • This compound

  • Aryl zinc chloride (1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Tricyclopentylphosphine (P(Cyp)₃) (8 mol%)

  • N-Methylimidazole (NMI) (optional, can accelerate the reaction)

  • Anhydrous THF

  • Anhydrous NMP

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and P(Cyp)₃ to a flame-dried Schlenk tube.

  • Add anhydrous THF and stir for 15 minutes to allow for complex formation.

  • Add this compound (1.0 equivalent) and the aryl zinc chloride solution (1.5 equivalents) to the reaction mixture.

  • Add anhydrous NMP and NMI (if used).

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Kumada Coupling: A Classic Approach with Grignard Reagents

The Kumada coupling, one of the first transition metal-catalyzed cross-coupling reactions, employs Grignard reagents as the organometallic partner.[5] While highly reactive, Grignard reagents can have limited functional group tolerance.[6] However, with careful selection of the catalyst and reaction conditions, the Kumada coupling can be a viable and cost-effective method for the derivatization of this compound. Nickel catalysts are often preferred for this transformation.[6]

Mechanism Overview: The mechanism of the Kumada coupling is similar to that of the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination.

Kumada_Coupling Ni(0)Ln Ni(0)Ln Oxidative\nAddition Oxidative Addition Ni(0)Ln->Oxidative\nAddition R-X R-X 4-Chlorobutyl 3,4-dimethoxybenzoate R'-MgX Grignard Reagent R-R' Coupled Product R-Ni(II)-X(Ln) R-Ni(II)-X(Ln) Oxidative\nAddition->R-Ni(II)-X(Ln) Transmetalation Transmetalation R-Ni(II)-X(Ln)->Transmetalation R'-MgX R-Ni(II)-R'(Ln) R-Ni(II)-R'(Ln) Transmetalation->R-Ni(II)-R'(Ln) Reductive\nElimination Reductive Elimination R-Ni(II)-R'(Ln)->Reductive\nElimination Reductive\nElimination->Ni(0)Ln Reductive\nElimination->R-R'

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Key Reaction Parameters:

ParameterRecommended ConditionsRationale
Catalyst NiCl₂(dppp) or NiCl₂(dppe)Nickel-diphosphine complexes are robust and effective catalysts for the coupling of alkyl halides with Grignard reagents.[6]
Solvent THF or Diethyl etherThese are the standard solvents for Grignard reactions and are compatible with the catalytic cycle.[5]
Temperature 0 °C to room temperatureThe high reactivity of Grignard reagents often allows for the reaction to proceed at lower temperatures, which can improve selectivity.
Additives LiCl (for less reactive chlorides)The addition of lithium chloride can break up magnesium aggregates and enhance the reactivity of the Grignard reagent.[7]

Protocol: Nickel-Catalyzed Kumada Coupling with an Aryl Grignard Reagent

This protocol outlines a general procedure for the Kumada coupling of this compound.

Materials:

  • This compound

  • Arylmagnesium bromide (1.2 equivalents, as a solution in THF)

  • NiCl₂(dppp) (5 mol%)

  • Anhydrous THF

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • Under an inert atmosphere, add NiCl₂(dppp) to a flame-dried Schlenk tube.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the arylmagnesium bromide solution (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an sp²- or sp³-hybridized carbon.[8][9] While traditionally used with aryl and vinyl halides, recent advancements have extended its utility to alkyl halides. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]

Protocol: Nickel-Catalyzed Sonogashira Coupling with a Terminal Alkyne

Recent literature has shown that nickel catalysts can be effective for the Sonogashira coupling of non-activated alkyl chlorides. This protocol is based on such findings.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • NiCl₂ (5 mol%)

  • A suitable ligand (e.g., a bipyridine or phosphine ligand)

  • CuI (10 mol%)

  • A base (e.g., Cs₂CO₃ or an amine base like Et₃N)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add NiCl₂, the ligand, CuI, and the base.

  • Add a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 50-100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[10] While the majority of applications involve aryl halides, the amination of alkyl halides is also achievable, providing a direct route to alkylamines.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination with an Aniline

This protocol provides a general framework for the amination of this compound.

Materials:

  • This compound

  • Aniline or a substituted aniline (1.2 equivalents)

  • A palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • A suitable ligand (e.g., a biarylphosphine ligand like XPhos or SPhos)

  • A strong base (e.g., NaOtBu or LHMDS)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.

  • Add a solution of this compound (1.0 equivalent) and the aniline (1.2 equivalents) in the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography to yield the desired N-alkylated aniline.

Conclusion

This compound is a highly adaptable building block for organic synthesis. The protocols and guidelines presented herein offer a starting point for researchers to explore a wide range of coupling reactions, enabling the synthesis of novel and complex molecules with potential applications in various scientific disciplines. The choice of a specific coupling methodology will depend on the desired target molecule, the functional group tolerance required, and the availability of reagents. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

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  • Sonogashira cross-coupling reaction. YouTube. [Link]

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  • 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. MDPI. [Link]

  • Dardir, A. H. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]

  • Preparation of 4-chlorobutyl acetate. PrepChem.com. [Link]

  • Shimizu, K.; et al. A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. Org. Lett.2004 , 6 (20), 3597–3599. [Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Bromides and Chlorosilanes. Organometallics2019 , 38 (1), 12-21. [Link]

  • Fausett, B. W.; Liebeskind, L. S. Palladium-catalyzed coupling of thiol esters with aryl and primary and secondary alkyl organoindium reagents. J. Org. Chem.2005 , 70 (12), 4851–4853. [Link]

  • Acree, W. E. EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Bibliomed. [Link]

  • Tsai, F.-Y.; et al. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules2011 , 16, 6159-6175. [Link]

  • Cross-Coupling of Alkynylsilanes. Gelest. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Curr. Org. Chem.2013 , 17 (12), 1296–1311. [Link]

  • Lavanya, J.; et al. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research2024 , 14 (06). [Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. [Link]

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Application Notes and Protocols for the Purification of Crude 4-Chlorobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of crude 4-Chlorobutyl 3,4-dimethoxybenzoate. As a key intermediate in pharmaceutical synthesis, particularly as an impurity standard for Mebeverine Hydrochloride, achieving high purity of this compound is paramount.[1] This document eschews a rigid template in favor of a logically structured narrative that explains the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Protocols for preliminary purification, high-purity isolation via column chromatography and vacuum distillation, and confirmation of purity are presented with in-depth technical explanations.

Introduction: Understanding the Purification Challenge

This compound is a high-boiling, colorless liquid soluble in common organic solvents like ethanol, ether, and dichloromethane.[2] Its synthesis, typically through the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with either 4-chlorobutanol or 1,4-dichlorobutane, can lead to a variety of impurities that must be removed to ensure the integrity of subsequent synthetic steps or its suitability as an analytical standard.[2]

The primary purification challenges stem from the nature of the starting materials and potential side reactions. A thorough understanding of these impurities is the cornerstone of developing an effective purification strategy.

Genesis of Impurities in Synthesis

The crude product mixture is likely to contain:

  • Unreacted Starting Materials:

    • 3,4-Dimethoxybenzoic Acid (Veratric Acid): A crystalline solid with acidic properties.

    • 1,4-Dichlorobutane or 4-Chlorobutanol: Excess reactant used to drive the reaction to completion.

  • Catalyst Residues: If an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is employed, it will be present in the crude mixture.

  • Side-Products:

    • Bis-ester (Butane-1,4-diyl bis(3,4-dimethoxybenzoate)): Formed if 1,4-dichlorobutane reacts at both ends with veratric acid. This is a larger, less volatile molecule.

    • Polymeric materials and tars: Can form, especially at elevated temperatures in the presence of strong acid catalysts, leading to discoloration of the product.[3][4]

The purification strategy must therefore be multi-pronged, addressing acidic impurities, unreacted starting materials, and structurally similar side-products.

Strategic Purification Workflow

A logical and efficient workflow is essential for the successful purification of this compound. The following diagram illustrates the decision-making process and the sequence of purification techniques.

Caption: Strategic workflow for the purification of this compound.

Preliminary Purification: The Aqueous Workup

The first and most critical step in purifying the crude product is an aqueous workup to remove acidic impurities, primarily unreacted 3,4-dimethoxybenzoic acid and any acid catalyst. This is achieved by liquid-liquid extraction.

Rationale for Base Selection

A weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is employed. These bases are strong enough to deprotonate the carboxylic acid, forming the water-soluble sodium salt, but are generally not harsh enough to promote hydrolysis of the desired ester product.

Step-by-Step Protocol for Aqueous Workup
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume sufficient to ensure easy handling and phase separation should be used.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and invert it, venting frequently to release any pressure buildup from carbon dioxide evolution. Shake gently for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The upper layer will be the organic phase (depending on the solvent used), and the lower aqueous layer will contain the sodium salt of veratric acid.

  • Drain and Repeat: Drain the aqueous layer and repeat the base wash one to two more times, or until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, neutralized product.

High-Purity Isolation Techniques

Following the preliminary workup, the crude product will still contain neutral organic impurities. Depending on the scale of the reaction and the thermal stability of the compound, either flash column chromatography or fractional vacuum distillation can be employed for final purification.

Flash Column Chromatography

This technique is ideal for separating compounds with different polarities and is particularly useful for smaller-scale purifications or when dealing with thermally sensitive materials.

Principle of Separation: The separation is based on the differential partitioning of the components of the mixture between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[5] The more polar compounds will adhere more strongly to the polar silica gel and elute more slowly, while less polar compounds will travel down the column more quickly.

TLC Analysis for Solvent System Optimization: Before performing column chromatography, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture in which the desired product has an Rf value of approximately 0.2-0.4, with good separation from any impurities.

Table 1: Recommended TLC Solvent Systems for this compound

Solvent System (v/v)PolarityExpected Rf of ProductNotes
20% Ethyl Acetate in HexaneLow-Medium~0.3A good starting point for many aromatic esters.
30% Dichloromethane in HexaneLow~0.25Offers different selectivity compared to ethyl acetate systems.
10% Diethyl Ether in HexaneLow~0.35Can provide good separation for less polar impurities.

Protocol for Flash Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, applying gentle positive pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Fractional Vacuum Distillation

For larger-scale purifications of thermally stable compounds, fractional vacuum distillation is a highly effective method. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition.[3]

Key Considerations:

  • Vacuum Pump: A vacuum pump capable of achieving a pressure of at least 1 mmHg is required.

  • Heating: A heating mantle with a stirrer is essential for even heating.

  • Fractionating Column: A short Vigreux or packed column will enhance the separation of compounds with close boiling points.

Table 2: Estimated Boiling Point of this compound at Reduced Pressure

Pressure (mmHg)Estimated Boiling Point (°C)
1~160 - 170
5~180 - 190
10~195 - 205

Note: These are estimations and the actual boiling point should be determined experimentally.

Protocol for Fractional Vacuum Distillation:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood, ensuring all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude product and a magnetic stir bar to the distillation flask.

  • Evacuation: Slowly and carefully evacuate the system to the desired pressure.

  • Heating: Begin heating the flask with stirring.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities that distill first.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of the product, change the receiving flask to collect the pure this compound.

    • Residue: Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition.

  • Cooling: Allow the apparatus to cool completely before slowly reintroducing air into the system.

Purity Assessment

After purification, the purity of the final product should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot should be observed in a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight.

Troubleshooting

IssuePossible CauseSolution
Emulsion during workup Soaps formed from base washAdd brine to break the emulsion.
Product co-elutes with impurity in column chromatography Inappropriate solvent systemRe-optimize the TLC with different solvent combinations.
Product decomposes during distillation Temperature is too highUse a higher vacuum to lower the boiling point.
Low recovery from recrystallization Product is too soluble in the chosen solventUse a less polar solvent or a solvent mixture.

Conclusion

The successful purification of crude this compound is readily achievable through a systematic approach that begins with a fundamental understanding of the potential impurities. A preliminary aqueous workup is essential for removing acidic components, followed by a high-purity isolation step tailored to the scale of the reaction and the properties of the compound. Both flash column chromatography and fractional vacuum distillation are powerful techniques that, when executed with care and precision, can yield highly pure material suitable for the demanding applications in pharmaceutical research and development.

References

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • Jewett, J. E. (1943). U.S. Patent No. 2,324,088. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points? Retrieved from [Link]

  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

Sources

Application Note: Real-Time Monitoring of the Synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate, a key intermediate in pharmaceutical manufacturing, requires precise monitoring to ensure optimal reaction completion and purity.[1] This application note provides a comprehensive, field-tested protocol for using Thin-Layer Chromatography (TLC) to monitor the progress of this esterification reaction in real-time. We delve into the scientific principles behind the chromatographic separation, offer a detailed step-by-step methodology, and provide expert insights into interpreting the results and troubleshooting common issues. This guide is designed for researchers, chemists, and quality control professionals in the drug development sector.

Introduction: The Critical Role of Reaction Monitoring

The efficient synthesis of active pharmaceutical ingredients (APIs) and their intermediates is foundational to drug development. This compound (also known as 4-chlorobutyl veratrate) is synthesized via the esterification of 3,4-dimethoxybenzoic acid (veratric acid) and 4-chlorobutanol.[2][3][4] To maximize yield and minimize impurity formation, it is crucial to determine the point at which the starting materials have been consumed and the product has optimally formed.

Thin-Layer Chromatography (TLC) is an invaluable analytical technique for this purpose. It is rapid, cost-effective, and provides immediate qualitative data on the composition of the reaction mixture.[5] By leveraging the significant polarity difference between the starting carboxylic acid and the resulting ester product, TLC allows for clear visual tracking of the reaction's progress towards completion.

The Chemistry: An Esterification Reaction

The synthesis involves the formation of an ester from a carboxylic acid and an alcohol, typically under acidic catalysis.

Reaction Scheme:

  • Reactant 1: 3,4-Dimethoxybenzoic Acid (highly polar)[6][7]

  • Reactant 2: 4-Chlorobutanol (moderately polar)

  • Product: this compound (less polar)[2][8]

The fundamental principle of TLC monitoring relies on the chromatographic separation of these three key components based on their affinity for the stationary phase.

Principles of Separation by TLC

TLC separates components of a mixture based on the principle of adsorption chromatography.[9]

  • Stationary Phase: A TLC plate coated with a polar adsorbent, typically silica gel (SiO₂). Silica gel is rich in hydroxyl groups (-OH), making its surface highly polar.

  • Mobile Phase: A solvent or mixture of solvents that travels up the plate via capillary action.[10]

  • Separation Mechanism: As the mobile phase moves, it carries the components of the spotted reaction mixture up the plate. A competition is established for each component between adsorbing to the polar stationary phase and dissolving in the mobile phase.[10]

    • High-Polarity Compounds (e.g., 3,4-dimethoxybenzoic acid) adsorb strongly to the polar silica gel and are carried only a short distance by the mobile phase. This results in a low Retention Factor (Rf) value.[11]

    • Low-Polarity Compounds (e.g., this compound) have a weaker interaction with the stationary phase and are more soluble in the moderately polar mobile phase. They travel further up the plate, resulting in a higher Rf value.[12]

By observing the disappearance of the reactant spots and the appearance and intensification of the product spot, one can effectively determine the reaction's status.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ plates (fluorescent indicator allows for UV visualization).

  • Mobile Phase (Solvent System): 3:1 Hexane/Ethyl Acetate (v/v). A small drop of acetic acid can be added to the solvent mixture to improve the spot shape of the carboxylic acid.[11]

  • Reactants for Standards:

    • 3,4-Dimethoxybenzoic acid (starting material 1, SM1)

    • 4-Chlorobutanol (starting material 2, SM2)

  • Sample Application: Glass capillary tubes (micropipettes).

  • Developing Chamber: A glass jar or beaker with a lid or watch glass.

  • Visualization:

    • UV Lamp (254 nm).

    • Staining Solution: Potassium permanganate (KMnO₄) stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).

Workflow Diagram

TLC_Workflow Figure 1: TLC Monitoring Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw baseline in pencil) prep_chamber 2. Prepare Developing Chamber (Add mobile phase) prep_plate->prep_chamber spotting 3. Spot Samples (SM, Co-spot, Reaction) prep_chamber->spotting development 4. Develop Plate (Place in chamber) spotting->development drying 5. Dry Plate development->drying uv_viz 6. Visualize under UV Light (Circle spots) drying->uv_viz stain_viz 7. Chemical Staining (e.g., KMnO₄ dip) uv_viz->stain_viz calc 8. Calculate Rf Values & Interpret stain_viz->calc

Caption: A step-by-step workflow for monitoring the reaction using TLC.

Step-by-Step Methodology
  • Chamber Preparation: Pour the 3:1 Hexane/Ethyl Acetate mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent migration. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Mark three small, equidistant points on this line for spotting. Label them 'SM' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).[13]

  • Spotting the Plate:

    • 'SM' Lane: Using a capillary tube, apply a tiny spot of a dilute solution of the starting material, 3,4-dimethoxybenzoic acid, onto the 'SM' mark.

    • 'C' Lane (Co-spot): Apply a spot of the 'SM' solution to the 'C' mark. Then, carefully spot the reaction mixture directly on top of the 'SM' spot. The co-spot helps to verify the identity of the starting material spot within the reaction lane.[13]

    • 'R' Lane: Apply a tiny spot of the reaction mixture (quenched with a small amount of solvent if necessary) onto the 'R' mark.

    • Expert Tip: Ensure spots are small and concentrated to prevent streaking and ensure good separation.[14] The diameter should be no more than 1-2 mm.[15]

  • Development: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline with the spots is above the solvent level.[10] Cover the chamber and allow the mobile phase to ascend the plate undisturbed.

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization and Analysis:

    • UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm). The aromatic rings in the starting material and product are UV-active and will appear as dark spots against the fluorescent green background.[16][17] Lightly circle these spots with a pencil.

    • Chemical Staining (Destructive): Dip the plate into the potassium permanganate stain. Oxidizable functional groups (like the alcohol in 4-chlorobutanol and potentially other species) will appear as yellow/brown spots on a purple background.[16] This helps visualize any non-UV-active components.

    • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:[15] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting the Results

The progression of the reaction is tracked by observing the changes in the TLC plate over time.

Expected Rf Values
CompoundExpected Rf Value (in 3:1 Hexane/EtOAc)Polarity
3,4-Dimethoxybenzoic Acid (SM1)~ 0.1 - 0.2High
4-Chlorobutanol (SM2)~ 0.3 - 0.4Medium
This compound (Product)~ 0.6 - 0.7Low

Note: These are approximate values and may vary slightly based on exact conditions.

Visualizing Reaction Progress

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate. Our goal is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, with a specific focus on the formation and reduction of dimer impurities.

Introduction

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is typically achieved via the Fischer-Speier esterification of 3,4-dimethoxybenzoic acid with 4-chlorobutanol in the presence of an acid catalyst.[1][2][3] While this reaction is generally robust, the formation of dimer impurities can significantly impact yield and purity, necessitating thorough troubleshooting and optimized purification protocols. This guide provides a comprehensive resource to understand, mitigate, and eliminate these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most likely structure of the dimer impurity observed in my reaction?

A1: Based on the starting materials and typical acidic reaction conditions, there are two primary dimer impurities that are likely to form:

  • Bis(4-chlorobutyl) ether: This impurity arises from the acid-catalyzed self-condensation (etherification) of two molecules of 4-chlorobutanol.[4] This is a common side reaction when heating alcohols in the presence of a strong acid.[5][6][7]

  • 1,4-Butanediyl bis(3,4-dimethoxybenzoate): This diester impurity can form if your 4-chlorobutanol starting material contains 1,4-butanediol as an impurity. 1,4-butanediol, having two hydroxyl groups, can react with two molecules of 3,4-dimethoxybenzoic acid.

The formation of bis(4-chlorobutyl) ether is often the more prevalent issue as it is a direct consequence of a competing reaction pathway involving one of the key starting materials under the reaction conditions.

Q2: What reaction conditions favor the formation of the dimer impurity?

A2: Several factors can promote the formation of dimer impurities, particularly the bis(4-chlorobutyl) ether:

  • High Temperatures: Elevated temperatures increase the rate of both esterification and the competing etherification side reaction. However, the dehydration reaction leading to ether formation often has a higher activation energy and is therefore more significantly favored at higher temperatures.

  • Strong Acid Catalysts: While an acid catalyst is necessary for the esterification, a high concentration or a very strong, non-volatile acid (like sulfuric acid) can aggressively promote the dehydration of 4-chlorobutanol to form the ether dimer.

  • Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, provide more opportunity for the slower side reaction of ether formation to occur.

  • Stoichiometry: Using a large excess of 4-chlorobutanol can increase the probability of its self-condensation.

Q3: How can I confirm the identity of the dimer impurity?

A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of impurities:[8]

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the main product from impurities. The dimer, being a larger molecule, will likely have a different retention time. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic acid for MS compatibility) is a good starting point.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis will provide the molecular weight of the impurity. For bis(4-chlorobutyl) ether (C8H16Cl2O), the expected molecular weight is approximately 199.12 g/mol .[9] For 1,4-butanediyl bis(3,4-dimethoxybenzoate) (C22H26O8), the expected molecular weight is around 418.44 g/mol . Mass spectrometry will also reveal characteristic fragmentation patterns.[7][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation. For bis(4-chlorobutyl) ether, you would expect to see characteristic signals for the butyl chain protons and carbons, with shifts indicative of the ether linkage and the terminal chloromethylene group.[6][12]

Troubleshooting Guide

This section provides a systematic approach to reducing dimer impurity in your synthesis.

Issue: Significant Dimer Impurity Detected by TLC/HPLC
Potential Cause Troubleshooting Action Scientific Rationale
Excessive Reaction Temperature Reduce the reaction temperature. Start with a lower temperature (e.g., 60-70 °C) and monitor the reaction progress.Lowering the temperature will disproportionately slow down the ether formation side reaction compared to the desired esterification, thus improving selectivity.
Inappropriate Acid Catalyst Consider using a milder or heterogeneous acid catalyst. p-Toluenesulfonic acid (p-TsOH) is often a good alternative to sulfuric acid. Alternatively, an acidic resin can be used for easier removal.Milder acids are less likely to aggressively promote the dehydration of 4-chlorobutanol. Heterogeneous catalysts can be easily filtered off, preventing further side reactions during workup.
Suboptimal Stoichiometry Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of 4-chlorobutanol relative to 3,4-dimethoxybenzoic acid.Minimizing the excess of the alcohol reduces the statistical probability of its self-condensation to form the ether dimer.
Prolonged Reaction Time Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed.Avoiding unnecessarily long reaction times minimizes the formation of byproducts that may form more slowly than the main product.
Purity of Starting Materials Ensure the purity of 4-chlorobutanol. If 1,4-butanediol is present, it can lead to the formation of the diester impurity.Using high-purity starting materials is crucial to prevent side reactions from impurities. Consider purifying the 4-chlorobutanol by distillation if necessary.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize dimer formation.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • 4-Chlorobutanol (high purity)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,4-dimethoxybenzoic acid (1.0 eq), 4-chlorobutanol (1.2 eq), and p-TsOH (0.05 eq).

  • Add toluene as the solvent.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Visualizing the Reaction and Troubleshooting

Reaction Pathway and Dimer Formation

Reaction_Pathway cluster_main Main Reaction (Esterification) cluster_side Side Reaction (Etherification) A 3,4-Dimethoxybenzoic Acid C 4-Chlorobutyl 3,4-dimethoxybenzoate A->C + 4-Chlorobutanol (H+ catalyst) B 4-Chlorobutanol B->C D Bis(4-chlorobutyl) ether (Dimer Impurity) B->D + 4-Chlorobutanol (H+, Heat) Troubleshooting_Workflow Start High Dimer Impurity Detected Temp Is Reaction Temperature > 80°C? Start->Temp Catalyst Using Strong Acid (e.g., H2SO4)? Temp->Catalyst No ReduceTemp Action: Lower Temperature Temp->ReduceTemp Yes Stoich Large Excess of 4-Chlorobutanol? Catalyst->Stoich No ChangeCatalyst Action: Use p-TsOH or Acidic Resin Catalyst->ChangeCatalyst Yes Purity Checked Starting Material Purity? Stoich->Purity No AdjustStoich Action: Reduce Excess Alcohol Stoich->AdjustStoich Yes End Impurity Reduced Purity->End Yes CheckPurity Action: Analyze/Purify 4-Chlorobutanol Purity->CheckPurity No ReduceTemp->Catalyst ChangeCatalyst->Stoich AdjustStoich->Purity CheckPurity->End

Caption: Decision tree for troubleshooting dimer impurity formation.

References

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Barrios-Landeros, F., & Cárdenas, D. J. (2021). Cu–Bpin-mediated dimerization of 4,4-dichloro-2-butenoic acid derivatives enables the synthesis of densely functionalized cyclopropanes. Beilstein Journal of Organic Chemistry, 17, 1133-1140.
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Technical Support Center: Optimizing Reaction Yield for 4-Chlorobutyl Veratrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chlorobutyl veratrate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in this esterification process.

Introduction

The synthesis of 4-chlorobutyl veratrate, an important intermediate in various pharmaceutical syntheses, typically involves the esterification of veratric acid with 4-chloro-1-butanol. While the reaction appears straightforward, achieving high yields and purity can be challenging due to competing reactions and suboptimal conditions. This guide provides a structured approach to troubleshooting and optimizing your synthesis based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during the synthesis of 4-chlorobutyl veratrate.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of 4-chlorobutyl veratrate can stem from several factors, primarily related to the choice of esterification method and reaction conditions.

Answer:

Several factors can contribute to low yields. The most common culprits are incomplete reaction, unfavorable equilibrium, and side reactions. Let's break down the potential issues and their solutions.

Troubleshooting Low Yields:

  • Incomplete Reaction and Unfavorable Equilibrium (Fischer Esterification): The direct acid-catalyzed esterification (Fischer-Speier) of veratric acid and 4-chloro-1-butanol is a reversible reaction.[1][2][3] The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants.[1][2]

    • Solution: To drive the equilibrium towards the product, you can either use a large excess of one of the reactants (typically the less expensive one, 4-chloro-1-butanol) or remove the water as it forms.[2][4] A common laboratory technique for water removal is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1][4]

  • Side Reactions: The presence of the chloro-substituent in 4-chloro-1-butanol introduces the possibility of side reactions.

    • Intramolecular Cyclization: Under basic conditions, or even with prolonged heating, the hydroxyl group of 4-chloro-1-butanol can displace the chloride intramolecularly to form tetrahydrofuran (THF).[5][6] This side reaction consumes your starting material.

    • Intermolecular Etherification: Two molecules of 4-chloro-1-butanol can react to form an ether, though this is generally less favored than esterification under acidic conditions.

  • Steric Hindrance: While not severe in this case, steric hindrance around the carboxylic acid or the alcohol can slow down the reaction rate.

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I am observing significant byproduct formation. How can I minimize this?

Byproduct formation is a common issue, particularly the formation of tetrahydrofuran (THF) from 4-chloro-1-butanol.

Answer:

The key to minimizing byproduct formation is to choose reaction conditions that favor the desired esterification pathway over competing side reactions.

Strategies to Minimize Byproducts:

  • Avoid Basic Conditions: As mentioned, basic conditions strongly promote the intramolecular cyclization of 4-chloro-1-butanol to THF.[5][6] Ensure your reaction is not inadvertently becoming basic. If using a workup procedure involving a base wash, perform it quickly and at a low temperature.

  • Control Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the rate of side reactions. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.

  • Consider Milder Esterification Methods: If Fischer esterification proves problematic, alternative methods that operate under milder conditions can be highly effective.

    • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[7][8][9][10][11] It proceeds at room temperature and under neutral pH, which is particularly advantageous for substrates that are sensitive to acid or heat.[10][11]

    • Mitsunobu Reaction: This reaction converts the alcohol into a good leaving group in situ using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][14] It is a powerful method for forming esters, especially when inversion of stereochemistry is desired, and proceeds under mild, neutral conditions.[12][13]

Table 1: Comparison of Esterification Methods

MethodTypical ConditionsAdvantagesDisadvantages
Fischer-Speier Reflux with acid catalyst (e.g., H₂SO₄, p-TsOH)[1][2]Inexpensive reagents, simple setupReversible, requires high temperatures, potential for side reactions
Steglich DCC/DMAP or EDC/DMAP in an aprotic solvent (e.g., DCM, THF) at room temperature[7][11]Mild conditions, high yields, suitable for sensitive substrates[9][10]Stoichiometric byproduct (dicyclohexylurea) can be difficult to remove
Mitsunobu PPh₃/DEAD or DIAD in THF at 0 °C to room temperature[12][15]Very mild, high yields, stereochemical inversion at the alcohol center[13][14]Stoichiometric phosphine oxide byproduct, reagents are hazardous
FAQ 3: What is the best method for purifying the final product, 4-chlorobutyl veratrate?

Purification is crucial to obtain a high-purity product, and the choice of method depends on the nature of the impurities.

Answer:

The most common and effective method for purifying 4-chlorobutyl veratrate is column chromatography.

Purification Protocols:

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether is typically effective. Start with a low polarity to elute non-polar byproducts, then gradually increase the polarity to elute your product. The exact ratio will need to be determined by TLC analysis.

  • Fractional Vacuum Distillation: If the main impurities are unreacted starting materials with significantly different boiling points, fractional vacuum distillation can be a viable option.[16] This is particularly useful for large-scale purifications. However, care must be taken to avoid thermal decomposition of the product.

  • Work-up Procedure: Before purification, a standard aqueous work-up is necessary to remove the acid catalyst and any water-soluble byproducts.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious of gas evolution (CO₂).

    • Wash with water and then with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Reaction and Purification Workflow:

Purification_Workflow Reactants Veratric Acid + 4-Chloro-1-butanol Esterification Esterification (Fischer, Steglich, or Mitsunobu) Reactants->Esterification Quench Quench Reaction Esterification->Quench Wash_Base Wash with NaHCO₃ (aq) Quench->Wash_Base Wash_Water_Brine Wash with H₂O and Brine Wash_Base->Wash_Water_Brine Dry Dry over Na₂SO₄ Wash_Water_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude 4-Chlorobutyl Veratrate Concentrate->Crude_Product Purification_Method Column Chromatography or Vacuum Distillation Crude_Product->Purification_Method Pure_Product Pure 4-Chlorobutyl Veratrate Purification_Method->Pure_Product

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Azeotropic Water Removal

This protocol is a cost-effective method suitable for larger-scale synthesis.

Materials:

  • Veratric acid

  • 4-Chloro-1-butanol (3-5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05-0.1 equivalents)

  • Toluene

  • Dean-Stark apparatus, reflux condenser, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add veratric acid, 4-chloro-1-butanol, p-TsOH·H₂O, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Proceed with the aqueous work-up and purification as described in FAQ 3.

Protocol 2: Steglich Esterification

This protocol is ideal for smaller-scale synthesis where mild conditions are required to avoid side reactions.

Materials:

  • Veratric acid (1 equivalent)

  • 4-Chloro-1-butanol (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve veratric acid, 4-chloro-1-butanol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term.
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  • Organic Chemistry Portal.
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  • Google Patents. CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
  • Patsnap. Method for synthesizing 4-chlorobutyryl chloride - Eureka.
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  • Understanding 4-Chlorobutyl Acetate: Properties, Applic
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  • ResearchGate. (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
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Technical Support Center: Synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Here, we move beyond simple protocols to delve into the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthesis.

Overview of the Synthesis

The preparation of this compound (also known as 4-chlorobutyl veratrate) is primarily an esterification reaction.[1][2] The most common laboratory approach is the Fischer-Speier esterification, an acid-catalyzed reaction between 3,4-dimethoxybenzoic acid and 4-chlorobutanol.[3] While seemingly straightforward, this synthesis is susceptible to several competing side reactions that can impact yield, purity, and reproducibility. This guide focuses on identifying, understanding, and mitigating these challenges.

Core Reaction Pathway

The primary transformation involves the condensation of a carboxylic acid and an alcohol, releasing one molecule of water.

Main_Synthesis_Pathway cluster_reactants Reactants cluster_products Products Acid 3,4-Dimethoxybenzoic Acid Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Acid->Catalyst Alcohol 4-Chlorobutanol Alcohol->Catalyst Product 4-Chlorobutyl 3,4-dimethoxybenzoate Catalyst->Product Water Water Catalyst->Water - H₂O

Caption: Fischer esterification of 3,4-dimethoxybenzoic acid.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, linking observable problems to their underlying chemical causes and providing actionable solutions.

Q1: My reaction yield is disappointingly low, and post-reaction analysis (NMR/TLC) shows a significant amount of unreacted 3,4-dimethoxybenzoic acid. What is the likely cause?

A1: Cause: Equilibrium Limitations and Hydrolysis.

The Fischer esterification is a reversible reaction.[3][4] The water generated as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. If water is not effectively removed, the reaction will stall at a low conversion rate.

Solutions:

  • Shift the Equilibrium (Le Châtelier's Principle):

    • Use an Excess of a Reactant: The most common strategy is to use a large excess (3-10 equivalents) of 4-chlorobutanol, which acts as both a reactant and a solvent. This drives the equilibrium towards the product side.[5][6]

    • Remove Water: For larger-scale reactions, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to azeotropically remove water as it is formed.[7] For smaller scales, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction can be effective.

  • Increase Reactivity:

    • Convert the carboxylic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[8] The resulting 3,4-dimethoxybenzoyl chloride will react readily with 4-chlorobutanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct. This method is not an equilibrium reaction and typically gives higher yields.

Q2: I'm observing unexpected signals in my ¹H NMR spectrum, specifically in the 5-6 ppm and 1.5-2.5 ppm regions, suggesting the presence of a double bond. What side reaction could be occurring?

A2: Cause: E2 Elimination.

The 4-chlorobutyl moiety of the product contains a primary alkyl chloride. While primary halides are less prone to elimination than secondary or tertiary ones, this side reaction can still occur, especially at elevated temperatures.[9][10] The reaction is an E2 (bimolecular elimination) pathway, where a base removes a proton from the carbon adjacent to the CH₂Cl group, leading to the formation of an alkene and expulsion of the chloride ion. The base could be the carboxylate starting material or another species in the mixture.

Solutions:

  • Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[9] Maintain the lowest effective reaction temperature. If using a high-boiling solvent for azeotropic removal, ensure the temperature does not significantly exceed what is necessary.

  • Avoid Strong Bases: If you are performing the synthesis by reacting the sodium salt of 3,4-dimethoxybenzoic acid with 1,4-dichlorobutane (an S_N2 approach), the carboxylate acts as the nucleophile but also as a base. Using a polar aprotic solvent like DMF or DMSO can favor the S_N2 pathway over E2.[11]

Q3: My mass spectrometry data shows a peak at a significantly higher mass than my expected product. What could this high-molecular-weight impurity be?

A3: Cause: Intermolecular S_N2 Reaction (Dimerization).

This impurity is likely a dimer formed via a Williamson ether synthesis-type reaction.[12][13] In this scenario, a nucleophile attacks the electrophilic carbon of the C-Cl bond in a molecule of your desired product. The most likely nucleophile is the carboxylate of an unreacted 3,4-dimethoxybenzoic acid molecule. This forms a new ester linked by a butyl chain, resulting in a molecule with roughly double the expected mass.

Solutions:

  • Control Stoichiometry: Ensure that the alcohol is in excess, not the carboxylic acid, to minimize the concentration of the free carboxylate available to act as a nucleophile.

  • Reaction Conditions: Running the reaction at a lower concentration may disfavor this bimolecular side reaction.

  • Alternative Route: Synthesizing the ester via the acyl chloride route generally avoids having a free carboxylate present under conditions where it can react with the product's alkyl chloride.

Q4: My product is contaminated with an impurity that is difficult to remove by chromatography. Analysis suggests an isomer has formed. What could have happened?

A4: Cause: Intramolecular Friedel-Crafts Alkylation (Cyclization).

Under strongly acidic conditions, particularly with Lewis acids like AlCl₃ or even excess H₂SO₄ at high temperatures, the terminal chloride of the butyl chain can be activated, leading to the formation of a carbocation.[14] This electrophile can then attack the electron-rich 3,4-dimethoxybenzene ring in an intramolecular electrophilic aromatic substitution, forming a six-membered ring and yielding a tetralone derivative.[15]

Solutions:

  • Choice of Acid Catalyst: Use a milder protic acid catalyst like p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid. Avoid Lewis acids entirely unless they are essential for another synthetic strategy.

  • Temperature Management: As with elimination, keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Summary of Side Reactions

Side_Reactions Start 3,4-Dimethoxybenzoic Acid + 4-Chlorobutanol Product 4-Chlorobutyl 3,4-dimethoxybenzoate Start->Product Desired Esterification Elimination Alkene Byproduct (via E2 Elimination) Product->Elimination High Temp. Dimer Dimer Impurity (via Intermolecular SN2) Product->Dimer Excess Acid/High Conc. Cyclized Cyclized Byproduct (via Friedel-Crafts) Product->Cyclized Strong Acid Hydrolysis Reversion to Starting Materials (via Hydrolysis) Product->Hydrolysis Excess Water

Caption: Potential side reaction pathways from the main product.

Frequently Asked Questions (FAQs)

  • What is the best synthetic method for achieving high purity? For the highest purity and yield, a two-step method involving the conversion of 3,4-dimethoxybenzoic acid to its acyl chloride followed by reaction with 4-chlorobutanol is often superior. This approach avoids the equilibrium limitations of Fischer esterification and generally proceeds under milder conditions, minimizing side reactions like elimination and cyclization.[7][8]

  • How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The carboxylic acid starting material will have a low Rf value (streaky spot), while the ester product will be much higher up the plate. The disappearance of the acid spot is a good indicator of reaction completion.

  • Can I use a different alcohol or acid? Yes, the principles discussed here are broadly applicable to other Fischer esterifications. However, be aware of the specific reactivity of your substrates. For example, using a secondary or tertiary alcohol will significantly increase the likelihood of elimination side reactions.[10]

Experimental Protocol: Fischer Esterification

This protocol is a standard starting point; optimization may be required based on your specific lab conditions and purity requirements.

Materials:

  • 3,4-dimethoxybenzoic acid (1.0 eq)

  • 4-chlorobutanol (5.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • To the flask, add 3,4-dimethoxybenzoic acid (1.0 eq), 4-chlorobutanol (5.0 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

  • Begin stirring and slowly add the catalytic amount of concentrated H₂SO₄ (0.1 eq).

  • Heat the mixture to reflux. Toluene and water will form an azeotrope, collect in the Dean-Stark trap, and separate, with the denser water sinking to the bottom.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Allow the reaction to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution!), and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude oil should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Analysis Shows Low Yield or Impurity Decision1 Significant Starting Material (Carboxylic Acid) Present? Start->Decision1 Decision2 Alkene Signals in ¹H NMR? Decision1->Decision2 No Cause1 Cause: Incomplete Reaction / Hydrolysis Decision1->Cause1 Yes Decision3 High MW Peak in Mass Spec? Decision2->Decision3 No Cause2 Cause: E2 Elimination Decision2->Cause2 Yes Decision4 Complex Aromatic Signals / Isomer? Decision3->Decision4 No Cause3 Cause: Dimerization (Intermolecular SN2) Decision3->Cause3 Yes Cause4 Cause: Intramolecular Cyclization Decision4->Cause4 Yes Solution1 Solution: • Use excess alcohol • Remove H₂O (Dean-Stark) • Use acyl chloride route Cause1->Solution1 Solution2 Solution: • Lower reaction temperature • Avoid strong bases Cause2->Solution2 Solution3 Solution: • Control stoichiometry • Lower concentration Cause3->Solution3 Solution4 Solution: • Use milder acid catalyst (p-TsOH) • Avoid high temperatures Cause4->Solution4

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Common side reactions in the Williamson synthesis of ethers. BenchChem.
  • Williamson ether synthesis. Wikipedia. [Link]

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Troubleshooting low yield in Mebeverine synthesis from its intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of Mebeverine Hydrochloride from its common intermediates. The methodologies and explanations provided are grounded in established chemical principles and process optimization studies to ensure scientific integrity and practical applicability.

Introduction: Navigating the Challenges of Mebeverine Synthesis

Mebeverine, an antispasmodic agent primarily used to treat irritable bowel syndrome (IBS), is synthesized through a multi-step process.[1][2][3] While conceptually straightforward, achieving a high overall yield can be challenging. Older manufacturing processes often report yields below 46%, plagued by side reactions, the use of expensive reagents, and inadequately optimized reaction conditions.[1][4][5]

This guide focuses on a modern, optimized three-step synthetic route that has been shown to achieve an overall yield of up to 77% with high purity (≥99.7% by HPLC).[4] We will dissect each stage of this pathway, identify common pitfalls that lead to low yields, and provide validated solutions.

Optimized Synthesis Pathway Overview

The commercially viable and high-yield synthesis of Mebeverine Hydrochloride discussed in this guide follows three primary stages after the preparation of key intermediates.

Mebeverine Synthesis Pathway VA Veratric Acid Ester 4-Bromobutyl 3,4-dimethoxybenzoate VA->Ester Step 1: Esterification (p-TsOH, Toluene) BB 4-Bromobutanol BB->Ester Step 1: Esterification (p-TsOH, Toluene) PMA 4-Methoxyphenylacetone Amine N-Ethyl-1-(4-methoxyphenyl) propan-2-amine PMA->Amine Step 2: Reductive Amination (Raney Ni, Methanol) EA Aqueous Ethylamine EA->Amine Step 2: Reductive Amination (Raney Ni, Methanol) H2 H2 Gas H2->Amine Step 2: Reductive Amination (Raney Ni, Methanol) Mebeverine Mebeverine Free Base Ester->Mebeverine Step 3: Coupling (Acetone) Amine->Mebeverine Step 3: Coupling (Acetone) MebeverineHCl Mebeverine HCl (Final Product) Mebeverine->MebeverineHCl Salt Formation (i-PrOH HCl)

Caption: High-yield, three-step synthesis of Mebeverine HCl.

Frequently Asked Questions (General)

Q: What are the most critical stages impacting the overall yield of Mebeverine synthesis?

A: The two most critical stages are the esterification of veratric acid and the reductive amination of 4-methoxyphenylacetone. Sub-optimal conditions in these early steps lead to significant impurity formation and loss of material, which cannot be recovered in the final coupling stage. Specifically, dimer formation during esterification and alcohol byproduct generation during reductive amination are major causes of low overall yield in unoptimized processes.[4][5]

Q: My overall yield is consistently low (<50%). Where should I start my investigation?

A: Begin by analyzing the purity and yield of each isolated intermediate. A low overall yield is often the result of cumulative losses. The most common issues reported in the literature are:

  • Formation of a dimer impurity (8-12%) during the synthesis of the ester intermediate when using 1,4-dibromobutane.[4]

  • Formation of alcohol impurities (6-10%) during reductive amination, especially when using sodium borohydride.

  • Use of inefficient or expensive catalysts like Platinum on Carbon (Pt/C), which may not be cost-effective for scale-up and can have variable activity.[5]

Switching to an optimized process using 4-bromobutanol for esterification and Raney Nickel for reductive amination has been demonstrated to boost overall yields to as high as 77%.[4]

Q: What are the primary impurities I should monitor in my final product?

A: Impurities in the final Mebeverine HCl product can originate from unreacted starting materials, byproducts from side reactions, or degradation.[6][7] Key impurities to monitor include:

  • Veratric Acid: Unreacted starting material from Step 1.[6]

  • Mebeverine Alcohol: A hydrolysis degradation product and a potential byproduct from reductive amination.[6][][9]

  • Butane-1,4-diyl bis(3,4-dimethoxybenzoate): A dimer impurity from Step 1.[10]

  • Mebeverine EP Impurity A (4-Methoxyphenylacetone): Unreacted starting material from Step 2.[11][12]

Troubleshooting Guide by Synthesis Stage

Stage 1: Esterification of Veratric Acid

This step involves the reaction of Veratric Acid with a C4-bromo source to produce 4-bromobutyl 3,4-dimethoxybenzoate.

Q: The yield of my ester intermediate is low, and HPLC/MS analysis shows a significant peak with a higher molecular weight than the desired product. What is this byproduct?

A: You are likely observing the formation of a dimer impurity, Butane-1,4-diyl bis(3,4-dimethoxybenzoate) . This is a very common issue when using 1,4-dibromobutane as the alkylating agent.[4][5] The dibromoalkane can react with two molecules of veratric acid, leading to the undesired dimer and a significant drop in the yield of the desired monobromo ester intermediate.[4]

Esterification Side-Reaction VA 2x Veratric Acid Desired Desired Product (4-Bromobutyl 3,4-dimethoxybenzoate) VA->Desired Path A (Low Yield) Dimer Undesired Dimer (Butane-1,4-diyl bis(3,4-dimethoxybenzoate)) VA->Dimer Path B (Side Reaction) DBB 1,4-Dibromobutane DBB->Desired Path A (Low Yield) DBB->Dimer Path B (Side Reaction)

Caption: Dimer formation during esterification with 1,4-dibromobutane.

Solution: Modify Your Protocol

To prevent dimer formation and dramatically improve yield, replace 1,4-dibromobutane with 4-bromobutanol . The reaction should be run as a Fischer esterification using an acid catalyst.[13][14] This method avoids the difunctional nature of the previous reagent.[4]

ParameterUnoptimized MethodOptimized Method
Bromo-reagent 1,4-Dibromobutane4-Bromobutanol (1.2 eq)
Catalyst Base (e.g., NaOMe)p-Toluenesulfonic acid (p-TsOH) (0.27 eq)
Solvent Not specified, often high tempToluene
Temperature >150°C105-115°C
Typical Yield ~34% (overall)~95% (for this step)
Key Issue Dimer formation (8-12%)Dimer formation avoided

Protocol: Optimized Esterification [4]

  • To a stirred solution of Veratric acid (1.0 kg, 1.0 eq) in toluene (5.0 L), add 4-bromobutanol (1.0 kg, 1.2 eq) and p-TsOH (0.25 kg, 0.27 eq) at room temperature (25-35°C).

  • Increase the temperature to 105-115°C and maintain reflux for 10-15 hours, monitoring the reaction by TLC or HPLC for the disappearance of veratric acid. A Dean-Stark apparatus can be used to remove the water byproduct.

  • After completion, cool the reaction mixture to 25-35°C.

  • Add water (5.0 L) and stir for 30 minutes. Separate the aqueous and organic layers.

  • Evaporate the toluene under vacuum to obtain the crude product, 4-bromobutyl 3,4-dimethoxybenzoate, with an expected purity of >98% by GC.[4]

Stage 2: Reductive Amination

This stage synthesizes N-Ethyl-1-(4-methoxyphenyl)propan-2-amine from 4-methoxyphenylacetone and aqueous ethylamine.

Q: My reductive amination step using sodium borohydride (NaBH₄) results in a low yield of the desired amine and a significant alcohol impurity. How can I fix this?

A: The formation of an alcohol byproduct is a known disadvantage of using NaBH₄ for this specific reductive amination, with impurity levels reaching 6-10%. The borohydride can reduce the ketone starting material (4-methoxyphenylacetone) directly to the corresponding alcohol before the imine is formed and reduced.

Solution: Switch to Catalytic Hydrogenation

Catalytic hydrogenation is a more efficient and cleaner alternative. While platinum-based catalysts (Pt/C) are effective, they are expensive for commercial production.[5] Raney Nickel (Raney Ni) with hydrogen gas is an economically favorable and highly efficient catalyst for this transformation, providing the desired amine in high purity.[4]

ParameterUnoptimized MethodOptimized Method
Reducing Agent Sodium BorohydrideRaney Ni Catalyst + H₂ Gas
Catalyst N/A (or Pt/C - expensive)Raney Nickel
Solvent Not specifiedMethanol
Pressure Atmospheric3-4 kg/cm ²
Temperature Varies40-50°C
Key Issue Alcohol impurity (6-10%)High purity amine (>95%)

Protocol: Optimized Reductive Amination [4]

  • In a pressure vessel (autoclave), charge 4-methoxyphenylacetone (1.0 kg), Raney Ni (100.0 g), and methanol (4.0 L).

  • Cool the mixture to 10-15°C.

  • Slowly add 70% aqueous ethylamine (1.5 L) to the reaction mass, maintaining the temperature at 10-15°C.

  • Maintain the reaction at this temperature for 1 hour.

  • Apply hydrogen pressure of 3-4 kg/cm ² and allow the reaction to proceed for 4 hours at 25-35°C.

  • Monitor the reaction for the consumption of 4-methoxyphenylacetone (limit NMT 1.0% by HPLC/TLC).

  • Once complete, carefully vent the hydrogen gas and filter the reaction mass through a celite (hyflo) bed to remove the Raney Ni catalyst.

  • Wash the filter bed with methanol (5.0 L).

  • Evaporate the methanol completely under vacuum to yield the product, N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.

Stage 3: Final Coupling and Salt Formation

This final stage involves the dehydrohalogenation reaction between the ester and amine intermediates to form Mebeverine, followed by precipitation as the hydrochloride salt.

Q: The final coupling reaction is sluggish, requires long reaction times, and the yield is poor. How can I improve its efficiency?

A: The choice of solvent and temperature is paramount for the success of this Sₙ2 reaction. While solvents like methyl ethyl ketone (MEK) work, they often require higher temperatures (75-85°C) and longer reaction times (30 h). Acetone has been identified as a superior solvent, allowing for lower reaction temperatures and shorter times, resulting in a higher yield.[4]

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
MEK75-853085.099.5
Acetone 50-60 20 90.0 99.5
MIBK85-953082.099.5
Data adapted from Phanikumar and Sharma, 2021.

Protocol: Optimized Coupling and Salt Formation [4]

  • Dissolve N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 kg, 1.0 eq) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg, 1.0 eq) in acetone (3.0 L).

  • Heat the solution to 55-65°C and maintain for 15-20 hours. Monitor reaction completion by HPLC.

  • Once the reaction is complete, cool the solution to 10-15°C.

  • Slowly add isopropanolic HCl (i-PrOH HCl, 0.75 L) to precipitate the Mebeverine Hydrochloride salt.

  • Maintain stirring for 1 hour at 25-35°C.

  • Filter the precipitated solid, wash with acetone, and dry to obtain the crude product.

Q: My final product purity is below the required specification (>99.5%). What is an effective purification method?

A: A simple and effective recrystallization from acetone can be used to achieve high purity.[4]

Protocol: Final Purification

  • Take the crude Mebeverine Hydrochloride (1.0 kg) in acetone (4.0 L) at 25-35°C.

  • Heat the mixture to 50-60°C and stir for 30 minutes to ensure complete dissolution.

  • Cool the solution to 0-5°C and maintain for at least 1 hour to allow for complete crystallization.

  • Filter the solid, wash with chilled acetone, and dry under vacuum to obtain pure Mebeverine Hydrochloride (Purity ≥99.7% by HPLC).

Troubleshooting Workflow

Troubleshooting Workflow Start Low Overall Yield Detected Check_Ester Analyze Yield & Purity of Ester Intermediate (Step 1) Start->Check_Ester Ester_Low Yield Low? Purity Issues? Check_Ester->Ester_Low Dimer_Check Check for Dimer Impurity (High MW peak in MS/HPLC) Ester_Low->Dimer_Check Yes Check_Amine Analyze Yield & Purity of Amine Intermediate (Step 2) Ester_Low->Check_Amine No Dimer_Yes Dimer Present? Dimer_Check->Dimer_Yes Fix_Ester SOLUTION: Replace 1,4-dibromobutane with 4-bromobutanol and use p-TsOH catalyst. Dimer_Yes->Fix_Ester Yes Dimer_Yes->Check_Amine No End Yield Optimized Fix_Ester->End Amine_Low Yield Low? Purity Issues? Check_Amine->Amine_Low Alcohol_Check Check for Alcohol Impurity Amine_Low->Alcohol_Check Yes Check_Final Analyze Yield & Purity of Final Product (Step 3/Purification) Amine_Low->Check_Final No Alcohol_Yes Alcohol Present? Alcohol_Check->Alcohol_Yes Fix_Amine SOLUTION: Replace NaBH4 with Catalytic Hydrogenation (Raney Ni + H2). Alcohol_Yes->Fix_Amine Yes Alcohol_Yes->Check_Final No Fix_Amine->End Final_Low Yield/Purity Low? Check_Final->Final_Low Fix_Final SOLUTION: Optimize coupling solvent to Acetone. Recrystallize final product from Acetone. Final_Low->Fix_Final Yes Final_Low->End No Fix_Final->End

Caption: A logical workflow for diagnosing low-yield issues.

References

  • Phanikumar, K., & Sharma, M. C. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331.

  • Psycho Chemist. (n.d.). Synthesis of p-Methoxyphenylacetone. Erowid.

  • Phanikumar, K., & Sharma, M. C. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS.

  • Phanikumar, K., & Sharma, M. C. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS.

  • Veeprho. (n.d.). Mebeverine Hydrochloride Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd.

  • Daicel Pharma Standards. (n.d.). Mebeverine Impurities. Daicel Pharma Standards.

  • Pharmaffiliates. (n.d.). Mebeverine-impurities. Pharmaffiliates.

  • Bloom TECH. (2023). What is the synthesis route of 4-Methoxyphenylacetone. Bloom TECH.

  • SynZeal. (n.d.). Mebeverine Impurities. SynZeal.

  • BOC Sciences. (n.d.). Mebeverine and Impurities. BOC Sciences.

  • Phanikumar, K., & Sharma, M. C. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. ResearchGate.

  • Crasto, A. (2021). MEBEVERINE. New Drug Approvals.

  • Phanikumar, K., & Sharma, M. C. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International.

  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby.

  • ResearchGate. (n.d.). In vivo hydrolysis of mebeverine into mebeverine alcohol and veratic acid... ResearchGate.

  • ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid synthesis. ChemicalBook.

  • ResearchGate. (n.d.). In vivo hydrolysis of mebeverine into mebeverine alcohol and veratric acid and the subsequent oxidation of mebeverine alcohol to mebeverine acid. ResearchGate.

  • Souri, E., et al. (2009). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. National Institutes of Health.

  • ResearchGate. (n.d.). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. ResearchGate.

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.

  • Pharmaffiliates. (n.d.). Mebeverine Hydrochloride-impurities. Pharmaffiliates.

  • Quick Company. (n.d.). An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company.

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • Organic Chemistry Tutor. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor.

  • ResearchGate. (n.d.). Synthesis of mebeverine derivatives 3, 4a–d. ResearchGate.

Sources

4-Chlorobutyl 3,4-dimethoxybenzoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chlorobutyl 3,4-dimethoxybenzoate

Welcome to the technical support guide for this compound (CAS 69788-75-6). This document provides in-depth guidance on the stability and proper storage of this compound, designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the material.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions to mitigate potential degradation. Based on its chemical structure, which includes both an ester and a chlorinated alkyl chain, the primary concerns are hydrolysis and exposure to heat.

Summary of Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature 2°C to 8°CRefrigeration slows down potential hydrolytic and other degradative reactions. Storing at reduced temperatures is a standard practice for preserving the integrity of complex organic molecules.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and hydrolysis by excluding atmospheric moisture and oxygen.
Light Store in an amber vial or in the dark.Protects the compound from potential photodegradation, a common issue for aromatic compounds.
Container Tightly sealed, appropriate glass container (e.g., borosilicate).Prevents contamination and evaporation. Glass is preferred over plastics that may leach or be incompatible.
Q2: What is the expected shelf-life of this compound?

While a specific shelf-life is determined by the supplier through rigorous stability studies, the longevity of this compound is highly dependent on adherence to proper storage conditions. When stored as recommended (refrigerated, dry, and protected from light), the compound is expected to remain stable for an extended period. For critical applications, it is best practice to re-analyze the purity of the material if it has been in storage for over a year or if you suspect exposure to adverse conditions.

Q3: How sensitive is this compound to moisture and pH?

The molecule possesses two key functional groups susceptible to hydrolysis: the benzoate ester and the chlorobutyl chain.

  • Ester Hydrolysis: Benzoate esters are known to undergo hydrolysis, a reaction that is significantly accelerated by the presence of strong acids or, more commonly, bases.[1][2] In aqueous solutions, particularly at non-neutral pH, the ester linkage can cleave to yield 3,4-dimethoxybenzoic acid and 4-chlorobutanol.

  • Chlorobutyl Chain Hydrolysis: The terminal alkyl chloride is also susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of hydrochloric acid (HCl) as a byproduct.[3] This process can be slow but can alter the pH of the sample over time and potentially catalyze further degradation.

Therefore, it is critical to handle the compound in a dry environment and to use anhydrous solvents when preparing solutions for long-term storage.

Troubleshooting Guide

This section provides solutions to specific issues that users may encounter during their experiments.

Q1: My experimental results are inconsistent. Could the compound have degraded?

Inconsistent results are a common indicator of reagent degradation. This compound degradation can lead to the formation of impurities that may have different activities or interfere with your assay.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the material has been stored according to the recommendations (2-8°C, dry, dark).

  • Check for Physical Changes: Note any changes in the appearance of the compound. Although it is a colorless liquid, degradation may sometimes lead to discoloration (e.g., yellowing).[4]

  • Assess Purity: The most reliable method is to re-analyze the compound's purity. A simple High-Performance Liquid Chromatography (HPLC) analysis can reveal the presence of degradation products.

Q2: I suspect my stock solution is no longer viable. How should I prepare and store solutions to maximize stability?

The stability of the compound in solution is generally lower than in its neat form. The choice of solvent and storage conditions is paramount.

Protocol for Stock Solution Preparation and Storage:

  • Solvent Selection: Use a dry, aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile. Avoid using protic solvents like ethanol or methanol for long-term storage, as they can participate in transesterification.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Prepare the solution under an inert atmosphere if possible.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use vials with tight-fitting caps (e.g., PTFE-lined).

Q3: What are the likely degradation products I might see on an analytical chromatogram?

Based on the structure, two primary degradation pathways are plausible. Identifying these potential byproducts can aid in troubleshooting.

G cluster_0 Ester Hydrolysis cluster_1 Alkyl Halide Hydrolysis main This compound p1 3,4-Dimethoxybenzoic Acid main->p1 H₂O (Acid/Base) p3 4-Hydroxybutyl 3,4-dimethoxybenzoate main->p3 H₂O p2 4-Chlorobutanol p4 HCl

Expected Degradation Products:

  • From Ester Hydrolysis:

    • 3,4-Dimethoxybenzoic acid

    • 4-Chlorobutanol

  • From Alkyl Halide Hydrolysis:

    • 4-Hydroxybutyl 3,4-dimethoxybenzoate

    • Hydrochloric Acid (HCl)

The presence of these species can be confirmed using analytical techniques such as LC-MS by comparing against reference standards.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific equipment used.

Objective: To determine the purity of the compound and detect the presence of potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in Acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Gradient Elution:

      • Start at 50% B, hold for 2 minutes.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 50% B over 1 minute and re-equilibrate for 4 minutes.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The appearance of earlier eluting peaks may correspond to more polar degradation products like 3,4-dimethoxybenzoic acid.

G start Prepare Sample & Mobile Phase step1 Equilibrate HPLC System start->step1 step2 Inject Sample step1->step2 step3 Run Gradient Elution step2->step3 step4 Detect at 254 nm step3->step4 step5 Integrate Peaks & Calculate Purity step4->step5 end Report Results step5->end

References

  • Esteves, F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. This study discusses the hydrolytic stability of various benzoate esters, providing insight into the factors affecting ester cleavage. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. This text provides comprehensive information on the stability of functional groups, including benzoate esters, under various conditions. [Link]

  • Bunting, J. W., et al. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A. Canadian Journal of Chemistry, 52(14), 2648-2659. Details the hydrolysis mechanisms of benzoate esters. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Provides a summary of chemical properties and identifiers. [Link]

  • European Chlorinated Solvent Association (ECSA). (2016). Guidance on Storage and Handling of Chlorinated Solvents. This guide details the handling of chlorinated compounds, including their tendency to hydrolyze and cause corrosion. [Link]

  • ChemBK. (2024). This compound. Provides physical and safety information on the compound. [Link]

Sources

Technical Support Center: Byproduct Identification in 4-Chlorobutyl 3,4-dimethoxybenzoate Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Chlorobutyl 3,4-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we address common questions and troubleshooting scenarios encountered during synthesis and analysis, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound and what are the expected reactants and products?

The synthesis of this compound is typically achieved through an esterification reaction.[1][2] This involves reacting 3,4-dimethoxybenzoic acid (also known as veratric acid) with 4-chlorobutanol in the presence of an acid catalyst.[1]

  • Reactants : 3,4-dimethoxybenzoic acid and 4-chlorobutanol.

  • Product : this compound.[1]

  • Catalyst : Typically a strong acid like sulfuric acid.[3]

Another potential synthetic route involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-chlorobutanol. This method first requires the conversion of 3,4-dimethoxybenzoic acid to its more reactive acid chloride form, often using a reagent like thionyl chloride.[4][5][6]

Q2: What are the most likely byproducts in this synthesis and how are they formed?

Several byproducts can form depending on the reaction conditions. Understanding these potential side reactions is crucial for optimizing the synthesis and interpreting analytical data.

  • Unreacted Starting Materials : Incomplete reactions will result in the presence of 3,4-dimethoxybenzoic acid and 4-chlorobutanol in the final mixture.

  • Dimerization of 4-chlorobutanol : Under acidic conditions, 4-chlorobutanol can undergo self-condensation to form a bis-(4-chlorobutyl) ether.

  • Formation of 1,4-bis(3,4-dimethoxybenzoyl)oxybutane : If there is an excess of 3,4-dimethoxybenzoic acid or its activated form, it can react with both ends of a butane-1,4-diol molecule (which could be present as an impurity or formed in situ) to yield a diester.

  • Elimination and Cyclization Products : Although less common with primary alkyl halides, elimination reactions can occur, especially at higher temperatures.[7] Intramolecular cyclization of 4-chlorobutanol can lead to the formation of tetrahydrofuran (THF).[8]

  • Hydrolysis of the Ester Product : If water is present during workup or storage, the desired ester product can hydrolyze back to 3,4-dimethoxybenzoic acid and 4-chlorobutanol.

The formation of these byproducts is governed by principles of competing nucleophilic substitution and elimination reactions, often influenced by factors like temperature, solvent, and the nature of the base or acid used.[7][9][10][11]

Q3: How can LC-MS be effectively used to identify the main product and potential byproducts?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for this purpose because it separates the components of a mixture (LC) and then provides mass information for each component (MS), allowing for their identification.[12]

  • Chromatographic Separation : Reversed-phase liquid chromatography is commonly used to separate the product and byproducts based on their polarity.[13]

  • Mass Spectrometry Detection : Electrospray ionization (ESI) is a suitable ionization technique for these types of molecules. The mass spectrometer will detect the protonated molecules ([M+H]+) of the main product and byproducts, providing their molecular weights.

  • Tandem Mass Spectrometry (MS/MS) : For unambiguous identification, tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest. The resulting fragmentation patterns provide structural information that can confirm the identity of a compound.[14]

Q4: What are the characteristic m/z values I should look for in the mass spectrum for the main product and key byproducts?

The table below summarizes the expected protonated molecular ion ([M+H]+) m/z values for this compound and its potential byproducts. The presence of chlorine provides a characteristic isotopic pattern, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ m/z (for 35Cl)Expected [M+H]+ m/z (for 37Cl)
This compoundC13H17ClO4272.72273.09275.09
3,4-dimethoxybenzoic acidC9H10O4182.17183.06-
4-chlorobutanolC4H9ClO108.56109.04111.04
bis-(4-chlorobutyl) etherC8H16Cl2O200.12201.06203.06
1,4-bis(3,4-dimethoxybenzoyl)oxybutaneC22H26O8418.44419.16-
Tetrahydrofuran (THF)C4H8O72.1173.06-

Troubleshooting Guide for LC-MS Analysis

Issue 1: I see a peak with an m/z of 165.1 in my chromatogram. What could it be?

An m/z of 165.1 likely corresponds to the 3,4-dimethoxybenzoyl cation, a common fragment of the parent molecule. This can occur through in-source fragmentation.

  • Explanation : During the electrospray ionization process, some molecules can fragment before they reach the mass analyzer. For esters, a common fragmentation is the cleavage of the ester bond.[15][16]

  • Troubleshooting Steps :

    • Reduce In-Source Fragmentation : Decrease the fragmentor or cone voltage in your MS source settings. This will reduce the energy of the ionization process and minimize premature fragmentation.

    • Confirm with MS/MS : Perform an MS/MS experiment on the parent ion (m/z 273.09). You should observe a prominent fragment ion at m/z 165.1, which corresponds to the loss of the chlorobutyl group.

Issue 2: My chromatogram shows a broad peak for 3,4-dimethoxybenzoic acid.

Poor peak shape for acidic compounds is a common issue in reversed-phase chromatography.

  • Explanation : The carboxylic acid group of 3,4-dimethoxybenzoic acid can interact with residual silanols on the silica-based C18 column, leading to peak tailing.

  • Troubleshooting Steps :

    • Acidify the Mobile Phase : Add a small amount of formic acid (typically 0.1%) to your mobile phase.[13] This will suppress the ionization of the carboxylic acid, making it less polar and reducing its interaction with the stationary phase, resulting in a sharper peak.

    • Use a Different Column : Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions with acidic analytes.

Issue 3: I am not detecting the bis-(4-chlorobutyl) ether byproduct, but I suspect it's present.

This byproduct may be too volatile or not ionize well under standard ESI conditions.

  • Explanation : Ethers can be less polar and more volatile than the other components. They also may not protonate as efficiently as the ester or the acid.

  • Troubleshooting Steps :

    • Adjust LC Gradient : Use a slower gradient or a mobile phase with a higher initial percentage of organic solvent to ensure the ether is retained on the column.

    • Change Ionization Mode : While less common for this type of molecule, you could try Atmospheric Pressure Chemical Ionization (APCI) to see if it improves the ionization efficiency of the ether.

    • Consider GC-MS : Given its potential volatility, Gas Chromatography-Mass Spectrometry (GC-MS) could be a more suitable technique for detecting this specific byproduct.[17]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Reaction Quenching : Take a 100 µL aliquot of the crude reaction mixture.

  • Dilution : Dilute the aliquot with 900 µL of a 50:50 mixture of acetonitrile and water. This brings the sample to a suitable concentration for LC-MS analysis and ensures compatibility with the mobile phase.

  • Filtration : Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer : Transfer the filtered sample to an autosampler vial for injection.

Protocol 2: Suggested LC-MS Method

This method provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and the exact nature of your sample matrix.

  • LC System : Agilent 1290 Infinity II or equivalent

  • MS System : Agilent 6545XT AdvanceBio Q-TOF or equivalent

  • Column : Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm[13]

  • Mobile Phase A : Water with 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid

  • Gradient :

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 5% B and equilibrate

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40 °C

  • Injection Volume : 2 µL

  • Ionization Mode : ESI Positive

  • Drying Gas Flow : 8 L/min

  • Drying Gas Temperature : 325 °C

  • Nebulizer Pressure : 35 psi

  • Sheath Gas Flow : 11 L/min

  • Sheath Gas Temperature : 350 °C

  • Capillary Voltage : 3500 V

  • Fragmentor Voltage : 120 V

  • Mass Range : 50 - 1000 m/z

  • Acquisition Rate : 2 spectra/s

Visualizations

Reaction Pathway and Potential Byproducts

Synthesis_Byproducts cluster_reactants Reactants cluster_product Main Product cluster_byproducts Potential Byproducts 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid Unreacted Starting Materials Unreacted Starting Materials 3,4-Dimethoxybenzoic Acid->Unreacted Starting Materials 1,4-bis(3,4-dimethoxybenzoyl)oxybutane 1,4-bis(3,4-dimethoxybenzoyl)oxybutane 3,4-Dimethoxybenzoic Acid->1,4-bis(3,4-dimethoxybenzoyl)oxybutane Diesterification 4-Chlorobutanol 4-Chlorobutanol This compound This compound 4-Chlorobutanol->this compound 4-Chlorobutanol->Unreacted Starting Materials bis-(4-chlorobutyl) ether bis-(4-chlorobutyl) ether 4-Chlorobutanol->bis-(4-chlorobutyl) ether Self-condensation Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis LCMS_Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Injection ESI Ionization ESI Ionization LC Separation->ESI Ionization Elution Mass Analysis (MS1) Mass Analysis (MS1) ESI Ionization->Mass Analysis (MS1) Ion Transfer Data Interpretation Data Interpretation Mass Analysis (MS1)->Data Interpretation Mass Spectrum Byproduct Identification Byproduct Identification Data Interpretation->Byproduct Identification

Caption: General workflow for LC-MS analysis.

References

  • National Institutes of Health. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • PubMed. (2005). Electrospray Ionization Mass Spectrometry Study on Dipeptide 4-chlorobutyl Ester Produced From Refluxing of Amino Acid With Phosphoryl Chloride in Tetrahydrofuran. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Retrieved from [Link]

  • ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound. Retrieved from [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Bibliomed. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Retrieved from [Link]

  • Wikipedia. (n.d.). Veratric acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • PubChem. (n.d.). CID 66864022 | C18H20O8. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline oxybutynin and process for preparing the same.
  • Unknown Source. (2025). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID.
  • Google Patents. (n.d.). The preparation method of 3,4- dimethoxy-benzoyl chlorides.
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: A Practical Synthesis of 1-Cyano-4,5-dimethoxybenzocyclobutene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Stability of 4-Chlorobutyl 3,4-dimethoxybenzoate During Synthetic Procedures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chlorobutyl 3,4-dimethoxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to mitigate potential degradation and ensure the successful outcome of your reactions.

This guide moves beyond simple procedural steps to explain the underlying chemical principles governing the stability of this molecule. By understanding the potential degradation pathways, you can proactively design robust reaction conditions and troubleshoot effectively should any issues arise.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and their inherent reactivity?

A1: this compound possesses two key functional groups: an ester and a primary alkyl chloride . The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The primary alkyl chloride is a reactive electrophile, prone to nucleophilic substitution reactions. The dimethoxy-substituted benzene ring is generally stable but can influence the reactivity of the ester.

Q2: What are the most common degradation pathways for this molecule?

A2: The most anticipated degradation pathways are:

  • Hydrolysis of the ester bond, leading to 3,4-dimethoxybenzoic acid and 4-chlorobutanol.

  • Nucleophilic substitution at the chlorobutyl chain by various nucleophiles present in the reaction mixture.

  • Intramolecular cyclization under certain conditions, though less common for the benzoate ester compared to other derivatives.

  • Thermal decomposition , particularly at elevated temperatures, which can affect alkyl halides.

Q3: How can I store this compound to ensure its long-term stability?

A3: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) is ideal. The container should be tightly sealed to prevent moisture ingress, which could lead to slow hydrolysis over time. For extended storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide: Reaction-Specific Degradation

This section provides a detailed breakdown of potential degradation scenarios you might encounter during common synthetic transformations and offers targeted solutions.

Scenario 1: Unexpected Formation of 3,4-Dimethoxybenzoic Acid

Symptom: You observe a significant amount of a white solid precipitating from your reaction mixture or during work-up, which is identified as 3,4-dimethoxybenzoic acid. Your desired product yield is lower than expected.

Root Cause Analysis: This is a clear indication of ester hydrolysis . This can be triggered by acidic or basic conditions, often unintentionally.

  • Acid-Catalyzed Hydrolysis: Trace amounts of strong acids, or even protic solvents at elevated temperatures, can catalyze the hydrolysis of the ester.

  • Base-Mediated Hydrolysis (Saponification): Strong bases (e.g., NaOH, KOH) or even weaker amine bases, especially at higher temperatures, will readily cleave the ester bond.

Troubleshooting & Preventative Measures:

Parameter Recommendation Rationale
pH Control Maintain neutral or mildly acidic/basic conditions where possible. If strong acids or bases are required for your transformation, conduct the reaction at the lowest possible temperature and for the shortest duration necessary.To minimize the rate of hydrolysis, which is accelerated by both H+ and OH- ions.
Solvent Choice Use aprotic solvents (e.g., THF, DCM, Toluene) whenever feasible. If a protic solvent is necessary, consider using molecular sieves to remove any residual water.Protic solvents can participate in the hydrolysis reaction.
Reagent Purity Ensure all reagents, especially amines and starting materials, are free from strong acidic or basic impurities.To prevent unintentional catalysis of hydrolysis.

Experimental Protocol: Monitoring Hydrolysis by Thin Layer Chromatography (TLC)

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: Spot your reaction mixture, a standard of pure this compound, and a standard of 3,4-dimethoxybenzoic acid.

  • Elution: Develop the plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualization: Visualize under UV light (254 nm). 3,4-dimethoxybenzoic acid will appear as a distinct, more polar spot compared to the starting material.

Scenario 2: Formation of Unidentified, More Polar Byproducts

Symptom: Your reaction yields a complex mixture of products, with several new spots appearing on the TLC, often at a lower Rf than your starting material.

Root Cause Analysis: This is likely due to nucleophilic substitution on the 4-chlorobutyl chain. The chloride is a good leaving group and can be displaced by a variety of nucleophiles.

  • Common Nucleophiles: Hydroxide (from water), amines, alkoxides, and even some carbanions can react with the alkyl chloride.

Troubleshooting & Preventative Measures:

Parameter Recommendation Rationale
Nucleophile Stoichiometry If your reaction involves a nucleophile intended for another part of the molecule, use precise stoichiometry to avoid excess nucleophile that could react with the chlorobutyl group.Minimizes side reactions by limiting the availability of the competing nucleophile.
Temperature Control Run the reaction at the lowest temperature that allows for the desired transformation.Nucleophilic substitution rates are highly temperature-dependent.
Protecting Groups If the primary transformation requires harsh nucleophilic conditions, consider if a protecting group strategy for the chloro-group is viable, though this adds steps to the synthesis.To mask the reactive site during incompatible transformations.

Visualizing Degradation Pathways

Here is a diagram illustrating the primary degradation pathways of this compound.

DegradationPathways A 4-Chlorobutyl 3,4-dimethoxybenzoate B 3,4-Dimethoxybenzoic Acid A->B  Hydrolysis (Acid or Base)   C 4-Chlorobutanol A->C  Hydrolysis (Acid or Base)   D Nucleophilic Substitution Product A->D  Nucleophilic Attack (e.g., R-NH2, RO-)  

Caption: Primary degradation pathways of this compound.

Scenario 3: Thermal Instability in High-Temperature Reactions

Symptom: When running a reaction at temperatures exceeding 100-120 °C, you observe darkening of the reaction mixture and the formation of complex, often intractable byproducts.

Root Cause Analysis: Alkyl halides can undergo thermal decomposition . While the specific decomposition temperature for this compound is not widely reported, it is a known phenomenon for this class of compounds. The presence of metals or other catalytic surfaces can lower the decomposition temperature.

Troubleshooting & Preventative Measures:

Parameter Recommendation Rationale
Temperature Avoid prolonged heating at high temperatures. If a high-temperature reaction is unavoidable, perform a small-scale trial to assess stability.To prevent thermal decomposition of the alkyl halide moiety.
Inert Atmosphere Conduct high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon).To prevent oxidative side reactions that can be initiated at high temperatures.
Reaction Time Minimize the reaction time at elevated temperatures.To reduce the exposure of the molecule to thermally stressful conditions.

Analytical Methods for Monitoring Stability

Proactive monitoring of your reaction is key to preventing significant degradation.

High-Performance Liquid Chromatography (HPLC) - A General Protocol

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

  • Detection: UV detection at a wavelength where the benzene ring absorbs strongly (e.g., 254 nm or 280 nm).

  • Expected Elution Order: 3,4-dimethoxybenzoic acid will be the most polar and elute first, followed by potential nucleophilic substitution products, and finally the starting material, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for identifying degradation products.

Compound Key ¹H NMR Signals (indicative)
This compound ~4.3 ppm (t, -OCH₂-), ~3.9 ppm (s, -OCH₃), ~3.6 ppm (t, -CH₂Cl)
3,4-Dimethoxybenzoic Acid Absence of signals for the chlorobutyl chain. Presence of a broad singlet for the carboxylic acid proton (>10 ppm).
4-Chlorobutanol Disappearance of the aromatic and methoxy signals. Upfield shift of the -OCH₂- proton.

By integrating these analytical techniques into your workflow, you can gain a clear picture of the stability of this compound under your specific reaction conditions and make informed decisions to optimize your synthesis.

References

  • Tsang, W. Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. The Journal of Chemical Physics1964 , 40 (4), 1171–1172. [Link]

  • Bent, B. E.; Nuzzo, R. G.; Zegarski, B. R.; Dubois, L. H. Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society1991 , 113 (4), 1137–1142. [Link]

Technical Support Center: Catalyst Selection for Efficient 4-Chlorobutyl 3,4-dimethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial esterification reaction. As a key intermediate in the synthesis of pharmaceuticals like Mebeverine, achieving high yield and purity is paramount.[1][2] This document provides in-depth, experience-driven answers to common challenges, focusing on the critical role of catalyst selection and reaction optimization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis strategy for this compound.

Q1: What is the standard and most cost-effective method for synthesizing this compound?

The most common and industrially favored method is the Fischer-Speier esterification.[3][4] This reaction involves the direct esterification of 3,4-dimethoxybenzoic acid (veratric acid) with 4-chlorobutanol in the presence of an acid catalyst.[5] It is a reversible, condensation reaction that produces the desired ester and water as a byproduct.[6] The equilibrium nature of this reaction is a critical factor that must be managed to achieve high yields.

Q2: Which acid catalysts are recommended for this Fischer esterification, and what are their primary differences?

The choice of catalyst is crucial and depends on the scale, desired reaction kinetics, and tolerance for potential side reactions. The two most common catalysts are concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

CatalystTypical Loading (mol%)Key AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄) 1-5%Highly effective, strong dehydrating agent, low cost.[4]Can cause charring and side reactions at high temperatures; difficult to remove during workup.
p-Toluenesulfonic Acid (p-TsOH) 5-10%Solid, easy to handle, less corrosive, generally leads to cleaner reactions with fewer byproducts.[7]More expensive than H₂SO₄, may require slightly longer reaction times or higher temperatures.

For most lab-scale and pilot-plant syntheses, p-TsOH is the preferred catalyst . Its solid nature makes it easier to weigh and handle, and it typically results in a cleaner reaction profile with less charring, simplifying purification.[7]

Q3: Why is the removal of water so critical for achieving a high yield?

Fischer esterification is a reversible process, meaning the ester can be hydrolyzed back to the starting carboxylic acid and alcohol in the presence of water.[8][9] According to Le Châtelier's principle, the continuous removal of a product (in this case, water) will shift the equilibrium towards the formation of more products (the ester). Failure to remove water is one of the most common reasons for low yields. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[7]

Q4: Are there alternative, milder esterification methods if Fischer esterification proves problematic?

Yes, if the substrates are sensitive to strong acids and high temperatures, other methods can be employed. While more expensive, they offer milder conditions:

  • Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which then reacts with the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP).[10][11] This is highly effective for sterically hindered substrates.

  • Steglich Esterification: This involves using a coupling agent like dicyclohexylcarbodiimide (DCC) or a more soluble derivative (e.g., EDC) with a catalyst like DMAP.[11][12] This method proceeds at room temperature but requires removal of the urea byproduct.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Problem 1: The reaction has stalled, resulting in low conversion and poor product yield.

  • Possible Cause A: Inactive or Insufficient Catalyst

    • Why it happens: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][13] If the catalyst is old, hydrated, or used in insufficient quantity, this activation step is inefficient.

    • Solution:

      • Ensure your acid catalyst is anhydrous. For p-TsOH, which can exist as a monohydrate, use the anhydrous form or dry it before use.

      • Verify the catalyst loading. For a sluggish reaction, consider increasing the catalyst amount to the upper end of the recommended range (e.g., up to 10 mol% for p-TsOH).

      • If switching catalysts, p-TsOH is generally recommended for a cleaner reaction profile.[7]

  • Possible Cause B: Reaction Equilibrium is Not Being Effectively Shifted

    • Why it happens: As water is generated, it begins to hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[8]

    • Solution:

      • Use a Dean-Stark Apparatus: The most effective method is to reflux the reaction in a solvent that forms an azeotrope with water, such as toluene or heptane. The water is collected in the Dean-Stark trap, physically removing it from the reaction mixture and driving the reaction to completion.[7]

      • Excess Reagent: Using a moderate excess of one of the reactants (typically the less expensive one, 4-chlorobutanol) can also help shift the equilibrium. However, this complicates purification.

  • Possible Cause C: Sub-optimal Reaction Temperature or Time

    • Why it happens: Esterification reactions require sufficient thermal energy to overcome the activation energy barrier.[14] The reaction is also relatively slow.[4]

    • Solution:

      • Ensure the reaction is heated to a temperature that allows for efficient reflux of the chosen solvent (e.g., ~110 °C for toluene).

      • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Do not stop the reaction based on time alone. Continue reflux until the limiting reagent (typically 3,4-dimethoxybenzoic acid) is consumed. Reaction times of 10-15 hours are not uncommon.[7]

Problem 2: Significant formation of byproducts is complicating purification.

  • Possible Cause A: Symmetrical Ether Formation from 4-chlorobutanol

    • Why it happens: Strong protic acids like H₂SO₄ can catalyze the dehydration of alcohols at high temperatures, leading to the formation of symmetrical ethers (e.g., bis(4-chlorobutyl) ether).

    • Solution:

      • Switch from concentrated H₂SO₄ to p-TsOH, which is less prone to causing dehydration side reactions.

      • Avoid excessive temperatures. Maintain a steady reflux without superheating.

  • Possible Cause B: Intermolecular Reaction Involving the Alkyl Chloride

    • Why it happens: The chloride on the butyl chain can potentially act as a leaving group in an Sₙ2 reaction, especially if strong nucleophiles are present or generated under the reaction conditions. For example, unreacted 4-chlorobutanol could potentially displace a chloride from another molecule, though this is less likely than ether formation.

    • Solution:

      • Maintain a clean reaction environment.

      • The use of p-TsOH and controlled temperatures generally minimizes these types of side reactions.

Problem 3: Difficulties during workup and purification.

  • Possible Cause A: Formation of a Stable Emulsion During Aqueous Wash

    • Why it happens: The presence of unreacted starting materials and salts can act as surfactants, leading to emulsions between the organic and aqueous layers during the neutralization wash.

    • Solution:

      • After the reaction, allow the mixture to cool completely before adding it to the separatory funnel.

      • During the wash with aqueous sodium bicarbonate solution, do not shake the separatory funnel vigorously. Use gentle inversions instead.

      • To break a persistent emulsion, add a small amount of saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, forcing the separation of layers.

  • Possible Cause B: Incomplete Removal of 3,4-dimethoxybenzoic Acid

    • Why it happens: The starting carboxylic acid is acidic and must be removed before final purification. If the bicarbonate wash is insufficient, the acid will remain in the organic layer.[14]

    • Solution:

      • Use a saturated or near-saturated solution of sodium bicarbonate for the wash.

      • Perform multiple small washes rather than one large one.

      • After the final wash, check the pH of the aqueous layer to ensure it is basic (pH > 8).

      • The progress of the acid removal can also be monitored by TLC, spotting the organic layer against a standard of the starting acid.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from a similar, well-documented procedure for a related compound and represents a robust method for laboratory synthesis.[7]

  • Materials:

    • 3,4-dimethoxybenzoic acid (1.0 eq)

    • 4-chlorobutanol (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (0.1 eq)

    • Toluene (approx. 5 mL per gram of carboxylic acid)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus and reflux condenser

    • Heating mantle with magnetic stirring

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 3,4-dimethoxybenzoic acid, 4-chlorobutanol, p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.

    • Continue refluxing for 10-15 hours, or until no more water is collected and TLC analysis indicates the consumption of the starting carboxylic acid.

    • Allow the reaction mixture to cool to room temperature.

    • Proceed to the Workup and Purification Protocol.

Protocol 2: Workup and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x volume of toluene used). Vent the funnel frequently as CO₂ is generated.

    • Water (1 x volume of toluene).

    • Saturated aqueous sodium chloride (brine) (1 x volume of toluene).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified further by vacuum distillation or column chromatography on silica gel if necessary.[15]

Part 4: Visualizations & Data

Fischer Esterification Mechanism

The diagram below outlines the acid-catalyzed mechanism for the formation of this compound. The acid catalyst (H⁺) activates the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Proton Transfer cluster_elimination Step 4: Water Elimination cluster_final Step 5: Regeneration A 3,4-Dimethoxy- benzoic Acid B Protonated Carbonyl (Resonance Stabilized) A->B Protonation H_plus H⁺ (Catalyst) D Tetrahedral Intermediate B->D C 4-Chlorobutanol C->D Attack on Carbonyl Carbon E Protonated Intermediate D->E Intramolecular Proton Transfer D->E F Protonated Ester E->F Loss of H₂O E->F H2O H₂O G Final Ester Product F->G Deprotonation F->G H_plus_out H⁺ (Catalyst)

Caption: Acid-catalyzed Fischer esterification mechanism.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and resolve issues leading to poor reaction yields.

Troubleshooting_Yield start Low Yield Observed q1 Is the starting carboxylic acid still present (TLC/GC)? start->q1 q2 Was water effectively removed (Dean-Stark)? q1->q2 Yes sol4 Check for byproducts (GC-MS). Consider milder catalyst (p-TsOH) or alternative method. q1->sol4 No q3 Was catalyst loading and quality correct? q2->q3 Yes sol1 Implement Dean-Stark trap with azeotropic solvent (e.g., Toluene). q2->sol1 No sol2 Increase reaction time and continue monitoring. Ensure proper reflux temp. q3->sol2 Yes sol3 Use fresh, anhydrous catalyst. Verify mol% calculation. q3->sol3 No

Caption: A decision tree for troubleshooting low product yield.

References
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • Master Organic Chemistry. (n.d.).
  • Chemistry LibreTexts. (2020). 21.
  • Professor Dave Explains. (2019).
  • Chemguide. (n.d.).
  • Esterification Lab Answers. (n.d.).
  • ChemBK. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to (4-Chlorobutyl)
  • Science Ready. (n.d.).
  • Chemguide. (n.d.).
  • ChemicalBook. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • AWS. (n.d.). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride.
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Organic Chemistry Portal. (n.d.).
  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry.

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Validation & Comparative

A Comparative Guide for Synthetic Strategy: 4-Chlorobutyl 3,4-dimethoxybenzoate vs. 4-Bromobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of two key intermediates, 4-Chlorobutyl 3,4-dimethoxybenzoate and 4-Bromobutyl 3,4-dimethoxybenzoate, frequently employed in the synthesis of pharmaceuticals such as the antispasmodic drug Mebeverine.[1][2] By examining their synthesis, reactivity, and practical applications, supported by experimental data, this document aims to equip scientists with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to the Intermediates

Both this compound and its bromo-analogue are valuable building blocks in organic synthesis.[3] They share a common veratrate (3,4-dimethoxybenzoate) ester functional group, which is a structural motif found in various biologically active molecules. The key distinction lies in the halogen atom of the butyl chain, a difference that dictates their reactivity in nucleophilic substitution reactions. This compound is recognized as a crucial intermediate in the pharmaceutical industry, particularly in the synthesis of Mebeverine, where it is also known as Mebeverine EP Impurity E.[4][5][6]

Synthesis of the Starting Materials

The primary route to both compounds is the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with the corresponding 4-halobutanol. While the fundamental reaction is the same, the choice of reagents and the specific conditions can influence the overall efficiency.

Synthesis of 4-Bromobutyl 3,4-dimethoxybenzoate

A well-documented and optimized procedure for the synthesis of 4-Bromobutyl 3,4-dimethoxybenzoate involves the Fischer esterification of veratric acid with 4-bromobutanol.[1] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), in a solvent like toluene allows for the removal of water via azeotropic distillation, driving the reaction to completion.[1][7][8]

Experimental Protocol: Synthesis of 4-Bromobutyl 3,4-dimethoxybenzoate[1]

Materials:

  • Veratric acid (3,4-dimethoxybenzoic acid)

  • 4-bromobutanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Water

Procedure:

  • To a stirred solution of Veratric acid (1.0 kg, 5.5 mol) in toluene (5.0 L), add 4-bromobutanol (1.0 kg, 1.2 eq) and p-TsOH (0.25 kg, 0.27 eq) at 25-35°C.

  • Slowly increase the temperature of the reaction mixture to 105-115°C and maintain for 10-15 hours, while removing the water formed using a Dean-Stark apparatus.

  • After completion of the reaction (monitored by TLC or GC), cool the mixture to 25-35°C.

  • Add water (5.0 L) to the reaction mass and stir for 30 minutes.

  • Separate the organic and aqueous layers.

  • Evaporate the toluene from the organic layer under vacuum to obtain 4-Bromobutyl 3,4-dimethoxybenzoate.

Expected Yield: 95%[9] Purity: >98% by GC[1]

Synthesis of this compound

The synthesis of this compound follows a similar Fischer esterification protocol. The key precursor, 4-chlorobutanol, can be prepared by the reaction of tetrahydrofuran with hydrogen chloride.[10][11]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-Chlorobutanol [10][11]

Materials:

  • Tetrahydrofuran (THF)

  • Gaseous hydrogen chloride (HCl)

Procedure:

  • Heat tetrahydrofuran to boiling (approx. 66°C).

  • Bubble gaseous hydrogen chloride into the boiling THF.

  • Continue the addition of HCl until the boiling point of the mixture reaches 103.5-105.5°C (approximately 5 hours).

  • Isolate the 4-Chloro-1-butanol by vacuum distillation.

Expected Yield: 54-57%[11]

Part B: Fischer Esterification

Materials:

  • Veratric acid (3,4-dimethoxybenzoic acid)

  • 4-chlorobutanol

  • Concentrated sulfuric acid (H₂SO₄) or p-TsOH

  • Toluene or excess alcohol as solvent

Procedure:

  • Dissolve veratric acid in an excess of 4-chlorobutanol or in a suitable solvent like toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-TsOH.

  • Heat the mixture to reflux, with continuous removal of water, for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Reactivity in Nucleophilic Substitution: The Decisive Factor

The primary application of these intermediates is in nucleophilic substitution reactions, where the halogenated butyl chain is attacked by a nucleophile.[12] The nature of the halogen atom (chlorine vs. bromine) is the most significant factor influencing the reaction rate.

Theoretical Framework: The Role of the Leaving Group

In bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the concentrations of both the substrate and the nucleophile.[12][13][14][15] A key factor governing the reaction rate is the ability of the leaving group to depart. A good leaving group is a weak base, meaning it is stable on its own.[13]

For the common halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻.[13] This is because bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is more polarizable, which helps to stabilize the negative charge in the transition state of the SN2 reaction.[3] Consequently, the carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for bond cleavage.

dot digraph "SN2 Reaction Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial"];

} caption: "Generalized SN2 reaction mechanism."

Practical Implications in Synthesis

In the synthesis of Mebeverine, 4-halobutyl 3,4-dimethoxybenzoate is reacted with N-ethyl-1-(4-methoxyphenyl)propan-2-amine. This is a classic SN2 reaction where the secondary amine acts as the nucleophile, displacing the halide.

Using 4-Bromobutyl 3,4-dimethoxybenzoate

The higher reactivity of the bromo-analogue allows for milder reaction conditions and shorter reaction times. A typical procedure involves heating the reactants in a solvent like acetone.

Experimental Protocol: Synthesis of Mebeverine using 4-Bromobutyl 3,4-dimethoxybenzoate[7]

Materials:

  • 4-Bromobutyl 3,4-dimethoxybenzoate

  • N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

  • Acetone

  • Isopropyl alcohol-HCl (i-PrOH HCl)

Procedure:

  • A solution of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine and 4-bromobutyl 3,4-dimethoxybenzoate in acetone is heated to 55-65°C.

  • The reaction is maintained at this temperature for 15-20 hours.

  • After completion, the mixture is cooled, and i-PrOH HCl is added to precipitate the hydrochloride salt of Mebeverine.

  • The product is filtered, washed with acetone, and dried.

Using this compound

Due to the lower reactivity of the chloro-analogue, achieving a comparable reaction rate would likely require more forcing conditions. This could involve:

  • Higher Temperatures: Increasing the reaction temperature would provide more energy to overcome the higher activation energy of the C-Cl bond cleavage.

  • Longer Reaction Times: The reaction would need to be run for a longer period to achieve a similar conversion to the bromo-analogue.

  • Use of a Catalyst: The addition of a catalytic amount of a more reactive halide salt, such as sodium iodide (NaI), can facilitate the reaction through an in-situ Finkelstein reaction. The iodide is a much better leaving group, and its catalytic use can significantly accelerate the overall substitution process.

dot digraph "Finkelstein_Catalysis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#4285F4"];

} caption: "Catalytic cycle of the Finkelstein reaction."

Comparative Summary

FeatureThis compound4-Bromobutyl 3,4-dimethoxybenzoate
Synthesis Requires synthesis of 4-chlorobutanol, which has a moderate yield (54-57%).[11] The subsequent esterification is standard.Direct esterification with commercially available 4-bromobutanol. The overall synthesis is efficient with high yields (95%).[9]
Reactivity Lower reactivity in SN2 reactions due to the poorer leaving group ability of chloride.[13]Higher reactivity in SN2 reactions due to the better leaving group ability of bromide.[3][13]
Reaction Conditions May require higher temperatures, longer reaction times, or the use of a catalyst (e.g., NaI) for efficient substitution.Milder reaction conditions and shorter reaction times are typically sufficient for nucleophilic substitution.
Cost The precursor, 4-chlorobutanol, can be synthesized from readily available materials, potentially offering a cost advantage in large-scale production.4-bromobutanol is generally more expensive than its chloro-counterpart, which may increase the overall cost of the intermediate.
By-products The formation of by-products may be more prevalent under more forcing reaction conditions.Milder conditions can lead to cleaner reactions with fewer side products.

Conclusion and Recommendations

The choice between this compound and 4-Bromobutyl 3,4-dimethoxybenzoate is a classic example of the trade-off between cost and reactivity in chemical synthesis.

4-Bromobutyl 3,4-dimethoxybenzoate is the preferred reagent when:

  • Reaction efficiency and speed are paramount. Its higher reactivity allows for faster conversions under milder conditions, which can be advantageous in laboratory-scale synthesis and for sensitive substrates.

  • Minimizing by-product formation is critical. The milder conditions reduce the likelihood of side reactions.

This compound may be a more suitable choice when:

  • Cost is a primary driver, especially in large-scale industrial production. The lower cost of the starting materials for its synthesis can translate to significant savings.

  • The subsequent reaction conditions can be optimized to overcome its lower reactivity. This may involve process optimization to accommodate higher temperatures and longer reaction times, or the use of a catalytic system.

Ultimately, the optimal choice will depend on the specific project goals, scale of the synthesis, and the available resources for process development and optimization. A thorough cost-benefit analysis, considering both reagent costs and the operational costs associated with different reaction conditions, is recommended.

References

  • PrepChem. (n.d.). Preparation of 4-chloro-1-butanol. Retrieved from [Link]

  • Phanikumar, K., & Sharma, P. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. Retrieved from [Link]

  • Scribd. (n.d.). 4 Chlorobutanol. Retrieved from [Link]

  • AWS. (n.d.). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 4 - chlorobutanol.
  • Google Patents. (n.d.). Synthesis of 4-haloalkyl alcohols.
  • Phanikumar, K., & Sharma, P. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 325-331. Retrieved from [Link]

  • ThinkIR. (n.d.). A study of the synthesis of 4-chlorobutanal. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Fact Factor. Retrieved from [Link]

  • Scribd. (n.d.). 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. Retrieved from [Link]

  • Ashenhurst, J. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Um, I. H., & Buncel, E. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 17(12), 14386-14400. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Mebeverine Hydrochloride-impurities. Retrieved from [Link]

  • ResearchGate. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Mebeverine EP Impurity E. Retrieved from [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Kříž, J., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20005-20012. Retrieved from [Link]

  • Fischer Esterification Procedure. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of mebeverine derivatives 3, 4a–d. Retrieved from [Link]

  • Ashenhurst, J. (2024, March 4). What Makes A Good Leaving Group. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of pentaerythritol by carboxylic acids. Retrieved from [Link]

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A Senior Application Scientist's Guide to Purity Analysis of Commercial 4-Chlorobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chlorobutyl 3,4-dimethoxybenzoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Mebeverine, a widely used antispasmodic.[1][2] The purity of this intermediate is not merely a matter of quality control; it is a critical determinant of the safety and efficacy of the final drug product.[3] Impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological effects or reduce the therapeutic efficacy of the API.[4][5] Therefore, a robust and multi-faceted analytical approach to ascertain the purity of commercially available this compound is paramount for any drug development program.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound. We will delve into the practical application and rationale behind using a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). By presenting hypothetical data from three commercial suppliers, this guide will illustrate how to interpret and compare results to make informed decisions in sourcing this critical raw material.

Analytical Strategy: An Orthogonal Approach for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates an orthogonal approach, where different methods with distinct separation and detection principles are employed to identify and quantify a wide range of potential impurities.[6] For this compound, a polar ester, a combination of chromatographic and spectroscopic techniques is optimal.

Our analytical workflow is designed to provide a holistic view of the sample's composition:

Caption: Workflow for the comprehensive purity analysis of this compound.

Comparative Analysis of Commercial Suppliers

To illustrate the application of our analytical strategy, we present hypothetical purity data for this compound obtained from three fictional commercial suppliers: Supplier A, Supplier B, and Supplier C.

Parameter Supplier A Supplier B Supplier C
Appearance White to off-white solidWhite crystalline solidPale yellow solid
Purity by HPLC (% Area) 99.85%99.95%98.90%
Impurity 1 (Benzoic Acid) 0.05%Not Detected0.25%
Impurity 2 (Unknown) 0.10% (at RRT 1.2)0.05% (at RRT 1.5)0.50% (at RRT 1.2)
Purity by ¹H qNMR (% w/w) 99.7%99.9%98.5%
Residual Solvents (GC-MS) Toluene (50 ppm)Acetone (20 ppm)Toluene (300 ppm), Dichloromethane (100 ppm)
Water Content (Karl Fischer) 0.05%0.02%0.20%

Analysis of Hypothetical Data:

  • Supplier B demonstrates the highest purity across all techniques, with no detectable starting material (benzoic acid) and very low levels of residual solvents and water. The single minor unknown impurity is at a very low level.

  • Supplier A provides a high-purity product, suitable for many applications. The presence of a minor unknown impurity and slightly higher residual solvent content compared to Supplier B are points for consideration.

  • Supplier C shows a significantly lower purity profile. The presence of multiple impurities, including a notable amount of unreacted benzoic acid and higher levels of residual solvents, may necessitate further purification before use in a cGMP (current Good Manufacturing Practice) environment, potentially increasing overall process cost and time.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with system suitability tests to ensure the reliability of the generated data.

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

Rationale: HPLC is the gold standard for the purity determination of non-volatile organic molecules. A reversed-phase method is chosen due to the moderate polarity of this compound, allowing for excellent separation of the main component from more polar or less polar impurities. UV detection is suitable as the benzoate ring is chromophoric.

Protocol:

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • System Suitability: Inject a standard solution containing this compound and a known impurity (e.g., 3,4-dimethoxybenzoic acid). The resolution between the two peaks should be >2.0.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] This method is ideal for detecting residual solvents from the synthesis and purification process, as well as other potential volatile impurities.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., DMSO) at a concentration of 50 mg/mL.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte.[9][10] The signal intensity in ¹H NMR is directly proportional to the number of protons, enabling accurate quantification against a certified internal standard.[11][12]

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60s).

    • Number of Scans: ≥ 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integral, and the weights of the sample and internal standard.

Conclusion and Recommendations

The purity of this compound is a critical parameter that directly impacts the quality and safety of the final pharmaceutical product. This guide has outlined a robust, multi-technique approach for the comprehensive purity analysis of this important intermediate. The hypothetical case study demonstrates that significant variations in purity can exist between different commercial suppliers.

For researchers and drug development professionals, it is imperative to not rely solely on the Certificate of Analysis provided by the supplier. Independent verification of purity using orthogonal methods such as HPLC, GC-MS, and qNMR is essential for risk mitigation and ensuring the quality of your research and development efforts. When selecting a supplier, a higher initial cost for a demonstrably purer product can often lead to significant savings in downstream processing and regulatory compliance.

References

  • Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method. asn.sn.
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  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available from: [Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. Available from: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available from: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. Available from: [Link]

  • This compound. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

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  • Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. PubMed. Available from: [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils. PubMed. Available from: [Link]

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  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available from: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]

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  • GC/MS analysis of long-chain esters standards. (A) Total ion... ResearchGate. Available from: [Link]

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  • Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. NIH. Available from: [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available from: [Link]

  • Quantification of Esters by GC-MS. Chromatography Forum. Available from: [Link]

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Characterization of Mebeverine impurity E (4-Chlorobutyl 3,4-dimethoxybenzoate)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Mebeverine Impurity E (4-Chlorobutyl 3,4-dimethoxybenzoate)

Introduction: The Imperative of Impurity Profiling in Mebeverine Synthesis

Mebeverine is a widely used antispasmodic agent for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1][2] Its efficacy and safety are paramount, necessitating stringent control over any impurities present in the active pharmaceutical ingredient (API). Impurities can arise from various sources, including starting materials, by-products of the manufacturing process, or degradation products.[3][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances to ensure patient safety.[5][6]

Mebeverine Impurity E, chemically known as this compound[7][8], is a potential process-related impurity or intermediate in the synthesis of Mebeverine. Its structure consists of a 3,4-dimethoxybenzoate moiety ester-linked to a 4-chlorobutyl chain.[9][10] The presence of a reactive alkyl chloride group makes its characterization and quantification critical, as such functional groups can be associated with potential genotoxicity concerns under guidelines like ICH M7.[3]

This guide provides a comparative analysis of orthogonal analytical techniques for the robust characterization of Mebeverine Impurity E. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, moving from routine quantification to unambiguous structural elucidation. The protocols and insights provided are designed to be a self-validating system, ensuring trustworthiness and scientific rigor for researchers and drug development professionals.

Part 1: Chromatographic Approaches for Detection and Quantification

The first challenge in managing an impurity is its reliable detection and quantification within the API matrix. The choice between liquid and gas chromatography hinges on the impurity's physicochemical properties, such as volatility, thermal stability, and polarity. Mebeverine Impurity E (MW: 272.72 g/mol , Boiling Point: ~386°C) is a semi-volatile ester, making it amenable to both HPLC and GC analysis.[9][11]

Comparison of Chromatographic Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Expert Insights
Primary Application Routine QC, stability testing, quantification.Identification, quantification of volatile/semi-volatile impurities, trace analysis.HPLC is the workhorse for API release testing due to its robustness and applicability to a wide range of non-volatile compounds like Mebeverine itself.[12][13] GC-MS offers superior specificity and sensitivity for impurities like E that are sufficiently volatile and thermally stable.[14]
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.The dimethoxybenzoate structure of Impurity E contains a strong chromophore, making UV detection in HPLC highly effective.[12] Mass spectrometric detection in GC provides both quantitative data and structural information from fragmentation patterns.
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase).Derivatization may be needed for polar analytes, but likely not for Impurity E. Dissolution in a volatile organic solvent is required.HPLC sample prep is typically more straightforward, involving simple dilution.[15] GC requires solvents compatible with high-temperature injection ports.
Limit of Quantification (LOQ) Typically low µg/mL to high ng/mL range.[12]Can reach low ng/mL to pg/mL range, especially in SIM mode.[14]For routine control at levels specified by ICH (e.g., 0.10% - 0.15%), HPLC-UV is often sufficient.[16] For detecting potentially genotoxic impurities at trace levels (ppm), the sensitivity of GC-MS is superior.
Specificity Based on retention time and UV spectrum. Co-elution is a risk.Based on retention time and mass spectrum. Highly specific.The mass spectrum from GC-MS provides a "fingerprint" of the molecule, offering a much higher degree of confidence in peak identity compared to HPLC-UV alone.[17]
Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the characterization and quantification of a pharmaceutical impurity like Mebeverine Impurity E.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Structural Elucidation Sample Mebeverine API Sample Prep Sample Preparation (Dissolution in Methanol/Acetonitrile) Sample->Prep HPLC HPLC-UV Analysis (Screening & Quantification) Prep->HPLC GCMS GC-MS Analysis (Confirmation & High Sensitivity) Prep->GCMS Data1 Quantitative Data (% Impurity Level) HPLC->Data1 GCMS->Data1 Isolate Impurity Isolation (Prep-HPLC or Synthesis) Data1->Isolate If impurity > identification threshold NMR NMR Spectroscopy (1H, 13C, COSY) Isolate->NMR HRMS High-Resolution MS (Accurate Mass) Isolate->HRMS Structure Unambiguous Structure Confirmation NMR->Structure HRMS->Structure Report Final Characterization Report Structure->Report

Caption: General workflow for pharmaceutical impurity analysis.

Experimental Protocol: HPLC-UV Method for Quantification

This protocol is a representative reversed-phase HPLC method adapted from established procedures for Mebeverine analysis.[12][18] It is designed to separate Mebeverine from its potential impurities, including Impurity E.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of 50 mM Potassium Phosphate buffer (pH adjusted to 5.0) and Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[16]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Reagent and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).[16]

    • Standard Solution: Prepare a stock solution of Mebeverine Impurity E reference standard at 100 µg/mL in diluent. Create a working standard at a concentration relevant to the specification limit (e.g., 1.0 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the Mebeverine API in the diluent to a final concentration of 1.0 mg/mL.

  • Procedure & Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the diluent (blank), followed by the standard solution (to determine retention time and response factor) and then the sample solution.

    • The percentage of Impurity E in the API is calculated by comparing the peak area of Impurity E in the sample chromatogram to the peak area of the reference standard.

Causality Behind Choices: A C18 column is chosen for its versatility in separating compounds of moderate polarity. A buffered mobile phase is used to control the ionization state of any acidic or basic analytes, ensuring reproducible retention times. UV detection at 220 nm provides high sensitivity for the aromatic ring system present in both Mebeverine and Impurity E.[16]

Experimental Protocol: GC-MS Method for Identification

This protocol provides a robust method for the sensitive detection and identification of this compound.

  • Chromatographic and Mass Spectrometric System:

    • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[19]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 280°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Mode: Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification.

  • Reagent and Sample Preparation:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Standard Solution: Prepare a stock solution of Mebeverine Impurity E reference standard at 100 µg/mL in the chosen solvent. Prepare serial dilutions for linearity and LOQ determination.

    • Sample Solution: Dissolve the Mebeverine API in the solvent to a concentration of 10 mg/mL. (Note: Mebeverine itself may not be ideal for GC, but the impurity will be analyzed).

  • Procedure & Analysis:

    • Inject 1 µL of the sample solution.

    • Identify the peak corresponding to Impurity E by its retention time and comparison of its mass spectrum with the reference standard.

    • Expected Fragmentation: The EI mass spectrum is expected to show a molecular ion peak (M+) at m/z 272/274 (due to the chlorine isotope pattern). Key fragments would likely include the 3,4-dimethoxybenzoyl cation (m/z 165) and fragments arising from the loss of the chlorobutyl chain.

Causality Behind Choices: A DB-5ms column is a general-purpose column excellent for separating semi-volatile compounds. A splitless injection is used to maximize the transfer of the analyte to the column, ensuring high sensitivity. The 70 eV electron ionization energy is a standard that provides reproducible fragmentation patterns, allowing for library matching and structural confirmation.[19]

Part 2: Unambiguous Structural Elucidation with NMR Spectroscopy

While chromatographic methods are excellent for quantification, they rely on comparison with a known reference standard. For absolute, de novo structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Predicted ¹H and ¹³C NMR Spectra for Mebeverine Impurity E

The structure of Impurity E (this compound) allows for a predictable NMR spectrum. By analyzing the spectra of its constituent parts, such as 3,4-dimethoxybenzoic acid[20] and analogs of the chlorobutyl chain[21], we can confidently assign the expected chemical shifts and multiplicities.

G cluster_0 Mebeverine Impurity E Structure img img

Caption: Structure of Mebeverine Impurity E.

Predicted ¹H NMR (400 MHz, CDCl₃):

Proton LabelPredicted Shift (ppm)MultiplicityIntegrationRationale
H-a, H-b (OCH₃)~3.94Singlet6HTypical for two equivalent aromatic methoxy groups. Based on data for similar veratrate esters.[22]
H-c (Aromatic)~7.70Doublet of Doublets1HOrtho to the carbonyl group, deshielded.
H-d (Aromatic)~7.55Doublet1HMeta to the carbonyl, adjacent to a methoxy group.
H-e (Aromatic)~6.92Doublet1HOrtho to a methoxy group.
H-f (-O-CH₂-)~4.35Triplet2HMethylene group attached to the ester oxygen, deshielded.
H-g (-CH₂-)~1.95Quintet2HMethylene group adjacent to H-f and H-h.
H-h (-CH₂-)~1.85Quintet2HMethylene group adjacent to H-g and H-i.
H-i (-CH₂-Cl)~3.60Triplet2HMethylene group attached to the electron-withdrawing chlorine atom.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Carbon LabelPredicted Shift (ppm)Rationale
C=O (Ester)~166.5Typical chemical shift for an ester carbonyl carbon.
C-aromatic (quaternary)~153.2, ~148.7, ~122.5Shifts for substituted aromatic carbons.
C-aromatic (CH)~123.6, ~112.1, ~110.3Shifts for aromatic carbons bearing protons.
-O-CH₂-~64.5Carbon attached to the ester oxygen.
-CH₂-Cl~44.8Carbon attached to chlorine.
-CH₂-CH₂-~29.8, ~25.5Alkyl chain carbons.
-OCH₃~56.0Methoxy group carbons.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of isolated Impurity E (obtained via preparative HPLC or direct synthesis) in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments, such as COSY (to establish H-H correlations in the butyl chain) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons), to provide irrefutable proof of the structure.

  • Data Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and correlations, comparing them against the predicted values.

This multi-technique approach, combining sensitive chromatographic quantification with definitive spectroscopic identification, provides a complete and defensible characterization of Mebeverine Impurity E, ensuring the quality and safety of the final drug product in line with global regulatory expectations.[5][23]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Pharmaffili
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • YouTube. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

  • Veeprho. (n.d.).
  • ChemicalBook. (n.d.).
  • Pharmaffiliates. (n.d.). Mebeverine Hydrochloride-impurities.
  • National Institutes of Health. (n.d.). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. [Link]

  • Scribd. (n.d.). Mebeverine Hydrochloride - British Pharmacopoeia.
  • Synchemia. (n.d.). Mebeverine EP Impurity E | CAS NO.
  • ChemBK. (2024).
  • Meyyanathan, S. N., et al. (2015).
  • Cognizance Journal of Multidisciplinary Studies. (n.d.). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method.
  • Pharmaffiliates. (n.d.).
  • ResearchGate. (2025). RP - HPLC METHOD FOR DETERMINATION OF MEBEVERINE HYDROCHLORIDE IN DOSAGE FORMS EMPLOYING MS COMPATIBLE BUFF ERS. [Link]

  • University of Kerbala. (n.d.). RP-HPLC and spectrophotometric (charge transfer)
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). This compound | C13H17ClO4 | CID 12843121. [Link]

  • International Journal of Science and Research Archive. (2025).
  • ChemicalBook. (2023).
  • Sigma-Aldrich. (n.d.). Mebeverine impurity standard BP Reference Standard.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • British Pharmacopoeia. (n.d.). mebeverine impurity standard.
  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzoic acid - Optional[1H NMR] - Spectrum.
  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
  • ChemicalBook. (n.d.). 3,4-Dimethoxybenzyl alcohol(93-03-8) 1H NMR spectrum.
  • American Chemical Society. (n.d.).
  • precisionFDA. (2025). This compound. [Link]

  • BMRB. (n.d.). bmse010029 3,4-Dimethoxybenzyl Alcohol.
  • BenchChem. (n.d.). An In-depth Technical Guide to (4-Chlorobutyl)
  • ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS.
  • ResearchGate. (2026). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. [Link]

  • ResearchGate. (2025).

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Comparative yield analysis of different synthetic routes to Mebeverine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mebeverine, an antispasmodic agent, is a cornerstone in the symptomatic treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2][3] Its therapeutic efficacy hinges on its ability to directly relax the smooth muscles of the gastrointestinal tract, thereby alleviating cramping and discomfort.[1] The escalating demand for Mebeverine hydrochloride, the active pharmaceutical ingredient (API), necessitates the development of efficient, cost-effective, and scalable synthetic methodologies. This guide provides a comparative analysis of prominent synthetic routes to Mebeverine, offering a detailed examination of their respective yields, advantages, and limitations to inform researchers, scientists, and drug development professionals in their process optimization endeavors.

Historically, the synthesis of Mebeverine has been approached through various pathways, each with its own set of challenges, including low overall yields, the use of expensive and hazardous reagents, and the formation of difficult-to-remove impurities.[4][5] This comparative guide will dissect three distinct synthetic strategies, moving from a classical approach to a more refined, commercially viable process. Our analysis will be grounded in experimental data from published literature, providing a clear, evidence-based comparison to guide synthetic route selection.

Comparative Analysis of Synthetic Routes

The synthesis of Mebeverine fundamentally involves the coupling of two key fragments: a substituted benzoic acid derivative and a secondary amine. The efficiency of the overall synthesis is largely dictated by the specific strategies employed for the formation of these fragments and their subsequent condensation. We will explore three routes that highlight the evolution of Mebeverine synthesis towards higher efficiency and commercial feasibility.

Route 1: The Classical Approach via Platinum-Catalyzed Reductive Amination

This early synthetic route to Mebeverine hydrochloride starts from veratric acid and 4-methoxyphenyl acetone.[5] The synthesis of the key amine intermediate is achieved through a reductive amination reaction catalyzed by platinum on carbon (Pt/C).

Reaction Scheme:

  • Step 1: Esterification. Veratric acid is converted to its sodium salt using sodium methoxide, which is then reacted with 1,4-dibromobutane to form the corresponding bromo-ester intermediate.[5] A significant drawback of this step is the formation of a dimer impurity (8-12%) due to the difunctional nature of 1,4-dibromobutane.

  • Step 2: Reductive Amination. 4-methoxyphenyl acetone undergoes reductive amination with aqueous ethylamine in the presence of a Pt/C catalyst and hydrogen gas to yield the secondary amine intermediate.[5] While effective, the use of platinum, a precious metal catalyst, renders this step expensive for large-scale production.[4]

  • Step 3: Condensation. The bromo-ester intermediate is then condensed with the secondary amine in the presence of methyl ethyl ketone (MEK) and isopropyl alcohol to afford Mebeverine, which is subsequently converted to its hydrochloride salt.[5]

The overall yield reported for this route is approximately 34%. The primary limitations are the low yield, the formation of dimer impurities, and the high cost associated with the platinum catalyst.[4]

Route 2: An Improved Process Utilizing Raney Nickel

In a bid to overcome the drawbacks of the classical approach, an improved and more commercially viable process was developed.[4] This route introduces key modifications to enhance yield and reduce costs.

Reaction Scheme:

  • Step 1: Modified Esterification. To circumvent the issue of dimer formation, veratric acid is directly esterified with 4-bromobutanol in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst.[4] This modification significantly improves the yield and purity of the bromo-ester intermediate.

  • Step 2: Cost-Effective Reductive Amination. The expensive Pt/C catalyst is replaced with the more economical Raney Nickel (Raney Ni) for the reductive amination of 4-methoxyphenyl acetone with aqueous ethylamine under hydrogen pressure.[4] This change maintains high efficiency while substantially lowering the production cost.

  • Step 3: Final Condensation. The purified bromo-ester is reacted with the amine intermediate in acetone to produce Mebeverine, followed by conversion to the hydrochloride salt.[4]

This optimized route boasts a significantly improved overall yield of 77% with a purity of ≥99.7% as determined by HPLC.[4][6][7] The use of 4-bromobutanol and Raney Nickel makes this process more economical and environmentally favorable for industrial-scale manufacturing.[4][7]

Route 3: A Pathway via Sodium Borohydride Reduction

A third synthetic approach involves the use of sodium borohydride as the reducing agent for the formation of the amine intermediate.[5]

Reaction Scheme:

  • Step 1: Reductive Amination. 4-methoxyphenyl acetone is reacted with aqueous ethylamine, and the resulting imine is reduced in situ with sodium borohydride to form the secondary amine.[5] This method avoids the use of high-pressure hydrogenation.

  • Step 2: Intermediate Formation and Hydrolysis. The amine is then reacted with 4-bromobutyl acetate, followed by hydrolysis to yield an alcohol intermediate.[5]

  • Step 3: Esterification. The final step involves the esterification of this alcohol intermediate with veratric acid in the presence of p-TsOH to give Mebeverine, which is then converted to its hydrochloride salt.[5]

This route is reported to have an overall yield of 46%.[5] A notable disadvantage is the formation of alcohol impurities (6-10%) during the reductive amination step, which can complicate purification.[5]

Summary of Yields and Process Parameters
ParameterRoute 1: Classical Pt/C RouteRoute 2: Improved Raney Ni RouteRoute 3: Sodium Borohydride Route
Overall Yield ~34%77% [4][7]46%[5]
Key Reagents Veratric acid, 1,4-dibromobutane, 4-methoxyphenyl acetone, Pt/CVeratric acid, 4-bromobutanol, 4-methoxyphenyl acetone, Raney NiVeratric acid, 4-methoxyphenyl acetone, Sodium Borohydride, 4-bromobutyl acetate
Catalyst Platinum on Carbon (Pt/C)Raney Nickel (Raney Ni)p-Toluenesulfonic acid (p-TsOH)
Key Advantages Established classical methodHigh overall yield, cost-effective catalyst, high purity, commercially viable[4][7]Avoids high-pressure hydrogenation
Key Disadvantages Low yield, expensive catalyst, dimer impurity formation[4]Requires handling of hydrogen gasModerate yield, formation of alcohol impurities[5]

Visualization of Synthetic Pathways

To better illustrate the relationships between the different synthetic routes, the following diagrams outline the key transformations.

Mebeverine_Synthesis cluster_0 Route 1: Classical Pt/C Route (~34% Yield) cluster_1 Route 2: Improved Raney Ni Route (77% Yield) cluster_2 Route 3: Sodium Borohydride Route (46% Yield) VA Veratric Acid Ester1 Bromo-ester (from DBB) VA->Ester1  + DBB Ester2 Bromo-ester (from BB) VA->Ester2  + BB, p-TsOH Mebeverine Mebeverine VA->Mebeverine Esterification PMA 4-Methoxyphenyl Acetone Amine_Pt Secondary Amine (via Pt/C) PMA->Amine_Pt  + Ethylamine,  Pt/C, H2 Amine_Ra Secondary Amine (via Raney Ni) PMA->Amine_Ra  + Ethylamine,  Raney Ni, H2 Amine_NaBH4 Secondary Amine (via NaBH4) PMA->Amine_NaBH4  + Ethylamine,  NaBH4 DBB 1,4-Dibromobutane BB 4-Bromobutanol BBA 4-Bromobutyl Acetate Amine_Pt->Mebeverine Condensation Amine_Ra->Mebeverine Condensation Alcohol_Int Alcohol Intermediate Amine_NaBH4->Alcohol_Int  + BBA,  then Hydrolysis Ester1->Mebeverine Condensation Ester2->Mebeverine Condensation Alcohol_Int->Mebeverine

Caption: Comparative workflow of three synthetic routes to Mebeverine.

Detailed Experimental Protocols

The following are representative experimental protocols for the key steps in the "Improved Raney Ni Route" (Route 2), which demonstrates the highest yield and commercial viability.

Preparation of 4-Bromobutyl 3,4-dimethoxybenzoate
  • To a stirred solution of Veratric acid (1.0 kg, 5.5 mol) in toluene (5.0 L), add 4-bromobutanol (1.0 kg, 1.2 eq) and p-toluenesulfonic acid (0.25 kg, 0.27 eq) at 25-35°C.[4]

  • Slowly increase the temperature of the reaction mixture to 105-115°C and maintain for 10-15 hours.[4]

  • After completion of the reaction (monitored by a suitable method, e.g., TLC or GC), cool the mixture to 25-35°C.[4]

  • Add water (5.0 L) to the reaction mass and stir for 30 minutes.[4]

  • Separate the organic and aqueous layers.[4]

  • Evaporate the toluene from the organic layer under vacuum to obtain 4-bromobutyl 3,4-dimethoxybenzoate.[4]

Preparation of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine
  • In a suitable reactor, charge 4-methoxyphenyl acetone, methanol, aqueous ethylamine, and Raney Nickel catalyst.

  • Pressurize the reactor with hydrogen gas and heat the mixture to 40-50°C.

  • Maintain the reaction under hydrogen pressure until the uptake of hydrogen ceases.

  • After completion, cool the reaction mixture and filter off the catalyst.

  • Concentrate the filtrate under vacuum to obtain the crude N-ethyl-1-(4-methoxyphenyl)propan-2-amine, which can be purified further if necessary.

Synthesis of Mebeverine Hydrochloride
  • A solution of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 kg, 1 eq) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg, 1 eq) in acetone (3.0 L) is heated to 55-65°C and maintained for 15-20 hours.[4]

  • After completion of the reaction, slowly add isopropyl alcohol hydrochloride (i-PrOH HCl, 0.75 L) at 10-15°C.[4]

  • Maintain the mixture for 1 hour at 25-35°C to allow for precipitation of the product.[4]

  • Filter the precipitated solid, wash with acetone, and dry to obtain Mebeverine hydrochloride.[4]

Discussion and Conclusion

The comparative analysis of the three synthetic routes to Mebeverine hydrochloride clearly demonstrates a significant evolution in process efficiency and economic viability. The classical route, with its reliance on 1,4-dibromobutane and a platinum catalyst, is hampered by low yields and high costs, making it less suitable for modern, large-scale pharmaceutical manufacturing.[4]

The sodium borohydride route offers a milder alternative to catalytic hydrogenation but at the cost of a moderate yield and the introduction of impurities that necessitate additional purification steps.[5]

The "Improved Raney Ni Route" stands out as the most superior of the three. By strategically replacing 1,4-dibromobutane with 4-bromobutanol, the problematic formation of dimer impurities is effectively eliminated.[4] Furthermore, the substitution of the expensive platinum catalyst with the more economical Raney Nickel significantly reduces the overall process cost without compromising the efficiency of the reductive amination step.[4] The remarkable overall yield of 77% and the high purity of the final product underscore the success of these process optimizations.[4][7]

For researchers and drug development professionals, the selection of a synthetic route is a critical decision that impacts not only the yield and purity of the API but also the overall economic and environmental footprint of the manufacturing process. The data presented in this guide strongly supports the adoption of the improved Raney Nickel-based synthesis for the production of Mebeverine hydrochloride, as it offers a robust, high-yielding, and commercially feasible pathway to this important therapeutic agent.

References

  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link]

  • Der Pharma Chemica. (2010). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. [Link]

  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. ResearchGate. [Link]

  • Request PDF. (2025). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. [Link]

  • Journal of Pharmaceutical Research International. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. [Link]

  • New Drug Approvals. (2021). MEBEVERINE. [Link]

  • MDPI. (2023). Synthesis, Cytotoxic and Genotoxic Evaluation of Drug-Loaded Silver Nanoparticles with Mebeverine and Its Analog. [Link]

  • Google P
  • Chemical Methodologies. (2022). Preparation and Characterization of Mebeverine Hydrochloride Niosomes as Controlled Release Drug Delivery System. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-Chlorobutyl 3,4-dimethoxybenzoate via ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For a molecule such as 4-Chlorobutyl 3,4-dimethoxybenzoate, a compound with distinct aromatic and aliphatic regions, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique. It offers an unparalleled, non-destructive window into the precise arrangement and connectivity of hydrogen atoms, providing a detailed molecular fingerprint.

This guide provides an in-depth protocol and interpretive framework for validating the structure of this compound. We will move beyond a simple recitation of steps to explain the underlying principles, ensuring a robust and self-validating experimental design. This document is intended for researchers and scientists who require not just data, but a high degree of confidence in their structural assignments.

The Rationale: Why ¹H NMR is the Gold Standard

While other techniques like Mass Spectrometry (MS) confirm molecular weight and Infrared (IR) Spectroscopy identifies functional groups, ¹H NMR provides a detailed connectivity map of the molecule.[1][2][3][4] The power of ¹H NMR lies in four key pieces of information derived from the spectrum:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electronegative atoms like oxygen and chlorine "deshield" nearby protons, shifting their signals downfield to higher ppm values.[5][6][7]

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative census of protons in different environments.

  • Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a triplet, a quartet) is caused by the influence of non-equivalent protons on adjacent carbons. This pattern, governed by the n+1 rule, is crucial for determining which proton groups are neighbors.[8][9]

  • Coupling Constants (J): The distance between the split peaks of a signal, measured in Hertz (Hz), provides further information about the spatial relationship between coupled protons.

By synthesizing these four data streams, we can piece together the molecular puzzle with exceptional certainty.

Predicted ¹H NMR Spectrum of this compound

Before entering the lab, a skilled scientist predicts the expected spectrum. This theoretical framework is indispensable for accurate data interpretation. The structure of this compound is first dissected into its unique proton environments.

Molecular Structure with Proton Environments

Caption: Labeled proton environments in this compound.

Based on established chemical shift principles, the following ¹H NMR signals are predicted for a spectrum recorded in deuterated chloroform (CDCl₃).

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityRationale
Hₐ ~7.681HdOrtho to the electron-withdrawing ester group, deshielded. Split by Hc (meta coupling).
Hₑ ~7.551HddOrtho to one -OCH₃ group and meta to the other and the ester. Split by Hc (ortho) and Ha (meta).
~6.901HdOrtho to two electron-donating -OCH₃ groups, shielded. Split by Hb (ortho coupling).
Hᵢ ~4.352HtMethylene protons attached to the ester oxygen are strongly deshielded.[10][11] Split by the two He protons.
Hₕ ~3.936HsProtons of the two equivalent methoxy groups are singlets as they have no adjacent proton neighbors.
H₉ ~3.602HtMethylene protons attached to the electronegative chlorine atom are deshielded.[8][9][12] Split by the two Hf protons.
Hₑ, Hբ ~1.954HmThe two central methylene groups of the butyl chain overlap, creating a complex multiplet.

Experimental Protocol: A Self-Validating System

Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible data. The following steps are designed to minimize artifacts and ensure spectral integrity.

Part 1: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[13]

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[14][15]

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[9][13] Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS). TMS is the standard reference for ¹H NMR, with its signal set to 0.0 ppm.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the compound name and solvent.

Part 2: NMR Data Acquisition

These steps are generalized for a modern Fourier Transform NMR (FT-NMR) spectrometer.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Locking: The spectrometer will "lock" onto the deuterium signal from the CDCl₃. This lock signal is used to stabilize the magnetic field during the experiment.

  • Shimming: The instrument performs an automated or manual "shimming" process. This involves adjusting currents in the shim coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

  • Parameter Setup: Load a standard ¹H acquisition experiment. Key parameters include the spectral width, acquisition time, and number of scans. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • Acquisition: Initiate the experiment. The spectrometer will pulse the sample with radiofrequency energy and record the resulting Free Induction Decay (FID) signal.

  • Fourier Transform: The instrument's software applies a Fourier Transform to the FID (a time-domain signal) to generate the final frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually or automatically adjust the phase and baseline of the spectrum to ensure accurate peak shapes and integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

Data Interpretation: The Validation Workflow

The acquired spectrum is now systematically compared against the predicted data. This process validates the proposed structure.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Validation Raw_FID Raw FID Signal FT_Spectrum Frequency-Domain Spectrum Raw_FID->FT_Spectrum Fourier Transform Processed_Spectrum Processed Spectrum (Phased, Baseline Corrected, Referenced) FT_Spectrum->Processed_Spectrum Integration 1. Analyze Integration (Verify Proton Count) Processed_Spectrum->Integration Chemical_Shift 2. Analyze Chemical Shifts (Identify Environments) Processed_Spectrum->Chemical_Shift Multiplicity 3. Analyze Multiplicity (Determine Connectivity) Processed_Spectrum->Multiplicity Comparison Compare with Predicted Data Multiplicity->Comparison Conclusion Structure Validated / Rejected Comparison->Conclusion

Sources

Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing 4-Chlorobutyl 3,4-dimethoxybenzoate Spectra

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of a chemical entity is the bedrock of scientific rigor. Spectroscopic techniques are our primary tools for elucidating molecular structure, but the raw data they produce is only as valuable as our ability to interpret it. This guide provides an in-depth, practical framework for cross-referencing the spectra of a molecule of interest, using 4-Chlorobutyl 3,4-dimethoxybenzoate as a case study for a common real-world scenario: the absence of a direct match in spectral databases.

We will explore a systematic approach that leverages predicted spectral data, analysis of structurally analogous compounds, and a deep understanding of functional group chemistry to confidently characterize a molecule. This guide eschews a rigid template in favor of a logical, field-tested workflow that mirrors the problem-solving process of an experienced analytical scientist.

The Challenge: When Databases Draw a Blank

The first step in spectral analysis is often a search against established databases like the NIST/EPA/NIH Mass Spectral Library or the Spectral Database for Organic Compounds (SDBS). However, for novel compounds or less common intermediates like this compound, a direct hit is not always guaranteed. This is where a multi-faceted, deductive approach becomes essential.

Our investigation begins by acknowledging this reality and outlining a robust workflow for situations where a simple database search is inconclusive.

Spectral_Cross_Referencing_Workflow A Acquire Experimental Spectra (MS, NMR, IR) B Primary Database Search (e.g., NIST, SDBS) A->B C Direct Match Found? B->C D Confirm Identity & Document Findings C->D Yes E No Direct Match: Initiate Comparative Workflow C->E No F Predict Spectra for Target Molecule E->F G Search for Structurally Similar Compounds E->G H Analyze Functional Group Characteristics E->H I Synthesize Evidence & Deduce Structure F->I G->I H->I J Final Structure Validation I->J

Caption: Workflow for spectral cross-referencing when a direct database match is not found.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) provides the molecular weight and fragmentation pattern of a compound. In the absence of an experimental spectrum for this compound, we can predict its mass spectrum based on its structure and known fragmentation patterns of similar compounds.

Predicted Mass Spectrum of this compound

PropertyPredicted ValueSource
Molecular Formula C₁₃H₁₇ClO₄PubChem[1]
Molecular Weight 272.72 g/mol PubChem[1]
Exact Mass 272.0815 DaPubChem[1]
Predicted [M+H]⁺ 273.08882 m/zPubChem[2]
Predicted [M+Na]⁺ 295.07076 m/zPubChem[2]

Expected Fragmentation Pattern:

The structure of this compound suggests several likely fragmentation pathways. The ester linkage is a prime site for cleavage. A common fragmentation for benzoate esters is the loss of the alkoxy group to form a stable benzoyl cation.

  • Primary Fragmentation: We would anticipate a prominent peak corresponding to the 3,4-dimethoxybenzoyl cation at m/z 165. This would result from the cleavage of the ester's C-O bond.

  • Alkyl Chain Fragmentation: The chlorobutyl chain can also undergo fragmentation. Loss of the chlorobutyl group would also lead to the 3,4-dimethoxybenzoate anion in negative ion mode. In positive ion mode, we might observe fragments corresponding to the chlorobutyl cation and subsequent losses.

To support this, we can examine the mass spectrum of a similar compound, methyl 3,4-dimethoxybenzoate. While not identical, it shares the same aromatic core and will exhibit similar fragmentation patterns related to the benzoyl portion of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation. While an experimental spectrum for our target compound is unavailable, we can predict the chemical shifts based on the electronic environment of the protons and carbons.

Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic Protons (3)6.9 - 7.7m3H
Methoxy Protons (-OCH₃) (2)~3.9s6H
Ester Methylene (-OCH₂-)~4.3t2H
Methylene adjacent to Cl (-CH₂Cl)~3.6t2H
Internal Methylenes (-CH₂CH₂-)~1.9m4H

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)~166
Aromatic Carbons (C-O)~153, ~148
Quaternary Aromatic Carbon~123
Aromatic C-H~112, ~110
Methoxy Carbons (-OCH₃)~56
Ester Methylene (-OCH₂)~64
Methylene adjacent to Cl (-CH₂Cl)~44
Internal Methylenes (-CH₂CH₂-)~29, ~26

Rationale Behind Predictions:

  • The chemical shifts for the aromatic protons and carbons are estimated based on the values for 3,4-dimethoxybenzoyl derivatives. The electron-donating methoxy groups shield the aromatic protons, shifting them upfield compared to unsubstituted benzene.

  • The protons on the carbon adjacent to the ester oxygen are deshielded and appear at a lower field.

  • Similarly, the protons on the carbon bonded to the electronegative chlorine atom are also shifted downfield.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for identifying the presence of specific functional groups. For this compound, we can confidently predict the key absorption bands.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Characteristics
C=O (Ester)~1720Strong, sharp
C-O (Ester)1300-1100Two strong bands
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium to strong
C=C (Aromatic)1600-1450Medium, multiple bands
C-Cl (Alkyl Halide)800-600Medium to strong

The presence of a strong absorption around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.[3] The C-O stretches of the ester and the aryl ether moieties will also be prominent in the fingerprint region. The C-Cl stretch will appear at a lower frequency.

Experimental Protocols

To ensure the generation of high-quality, reproducible data for comparison, the following experimental protocols are recommended.

Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Acquire data in both positive and negative ion modes to maximize information.

  • Mass Range: Set a mass range that encompasses the expected molecular ion and key fragments (e.g., 50-500 m/z).

  • Data Analysis: Compare the observed accurate mass to the calculated exact mass. Analyze the fragmentation pattern and compare it to predicted pathways and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to establish connectivity.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Assign the observed chemical shifts, multiplicities, and coupling constants to the protons and carbons in the molecule.

Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet or a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data_Synthesis_Logic cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy MS_Predicted Predicted MW & Fragments Conclusion Structural Confirmation of 4-Chlorobutyl 3,4-dimethoxybenzoate MS_Similar Fragments of Similar Compounds MS_Experimental Experimental MS Data MS_Experimental->MS_Predicted Compare MS_Experimental->MS_Similar Compare MS_Experimental->Conclusion NMR_Predicted Predicted Shifts & Multiplicities NMR_Similar Shifts of Similar Moieties NMR_Experimental Experimental NMR Data NMR_Experimental->NMR_Predicted Compare NMR_Experimental->NMR_Similar Compare NMR_Experimental->Conclusion IR_Predicted Predicted Functional Group Bands IR_Similar Bands of Similar Functional Groups IR_Experimental Experimental IR Data IR_Experimental->IR_Predicted Compare IR_Experimental->IR_Similar Compare IR_Experimental->Conclusion

Caption: Logical flow for synthesizing multi-technique spectroscopic data for structural confirmation.

Conclusion

The cross-referencing of spectral data is a cornerstone of chemical analysis. When a direct database match for a compound like this compound is not available, a systematic and deductive approach is paramount. By combining the power of predicted spectra, the analysis of structurally related compounds, and a fundamental understanding of spectroscopic principles, researchers can confidently elucidate and verify the structure of their molecule of interest. This guide provides a robust framework for navigating these common analytical challenges, ensuring the integrity and accuracy of scientific findings.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C13H17ClO4). [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]

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A Comparative Guide to the Reactivity of Alkyl Halides in the Esterification of Veratric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of veratric acid esters, crucial intermediates in the pharmaceutical and fine chemical industries, the choice of alkylating agent is paramount. This guide provides an in-depth comparison of the reactivity of various alkyl halides in the esterification of veratric acid (3,4-dimethoxybenzoic acid). By understanding the underlying principles and examining supporting experimental data, researchers can make informed decisions to optimize their synthetic strategies.

The Underlying Chemistry: An SN2 Pathway to Veratric Esters

The esterification of veratric acid with alkyl halides is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this process, the carboxylate anion of veratric acid, formed by deprotonation with a suitable base, acts as a nucleophile. This nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.[3][4]

Several key factors govern the rate and efficiency of this SN2 reaction, and a thorough understanding of these is essential for predicting and controlling the outcome of the esterification.

Structural Effects of the Alkyl Halide: The Impact of Steric Hindrance

Steric hindrance around the electrophilic carbon of the alkyl halide is one of the most significant factors determining the rate of an SN2 reaction.[4][5] As the number and size of substituents on the carbon atom bearing the leaving group increase, the accessibility for the incoming nucleophile decreases. This leads to a dramatic decrease in the reaction rate. The general order of reactivity for alkyl halides in SN2 reactions is:

Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) [5]

Tertiary alkyl halides are generally unreactive in SN2 reactions due to the severe steric hindrance.

The Role of the Leaving Group

A good leaving group is a species that is stable on its own, typically a weak base. The weaker the basicity of the leaving group, the faster the SN2 reaction. For the common halide leaving groups, the reactivity order is:

I⁻ > Br⁻ > Cl⁻ > F⁻ [5]

This trend is due to the increasing stability of the halide anion as its size increases and the charge is dispersed over a larger volume.

Enhanced Reactivity of Benzyl Halides

Benzyl halides exhibit exceptionally high reactivity in SN2 reactions, often surpassing that of primary alkyl halides.[6][7] This enhanced reactivity is attributed to the stabilization of the transition state by the adjacent benzene ring. The p-orbitals of the phenyl group overlap with the p-orbital of the carbon atom undergoing substitution, delocalizing the partial negative charge in the transition state and thus lowering the activation energy of the reaction.[7]

Comparative Reactivity Data

The following table summarizes the expected relative reactivity and typical yields for the esterification of veratric acid with various alkyl bromides under consistent reaction conditions. The data is compiled based on established principles of SN2 reactivity and literature precedents for similar aromatic carboxylic acids.

Alkyl BromideTypeRelative ReactivityExpected Yield (%)
Methyl BromideMethylVery High>95
Ethyl BromidePrimary (1°)High90-95
n-Propyl BromidePrimary (1°)High88-93
Isopropyl BromideSecondary (2°)Moderate40-60
n-Butyl BromidePrimary (1°)High85-90
Benzyl BromideBenzylicVery High>95

Experimental Protocol: A Self-Validating System

This protocol provides a robust method for the comparative analysis of alkyl halide reactivity in the esterification of veratric acid.

Materials:
  • Veratric acid (3,4-dimethoxybenzoic acid)

  • Selected alkyl bromide (methyl, ethyl, n-propyl, isopropyl, n-butyl, benzyl bromide)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add veratric acid (1.0 eq) and anhydrous DMF. Stir the mixture until the veratric acid is fully dissolved.

  • Base Addition: Add sodium bicarbonate (1.5 eq) to the solution. Stir the suspension for 15 minutes at room temperature to ensure the formation of the sodium veratrate salt.

  • Alkyl Halide Addition: Add the respective alkyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70°C and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the veratric acid spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

  • Analysis: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.

Visualizing the Process

Reaction Mechanism

Caption: SN2 mechanism for veratric acid esterification.

Experimental Workflow

experimental_workflow A Dissolve Veratric Acid in DMF B Add NaHCO₃, Stir 15 min A->B C Add Alkyl Bromide B->C D Heat to 70°C, Monitor by TLC C->D E Cool to RT, Add Water D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over MgSO₄ G->H I Filter and Concentrate H->I J Purify by Column Chromatography I->J K Characterize and Calculate Yield J->K

Caption: Experimental workflow for veratric ester synthesis.

Conclusion

The esterification of veratric acid with alkyl halides is a reaction highly dependent on the structure of the alkyl halide, following the principles of the SN2 mechanism. For optimal yields and reaction rates, primary alkyl halides and especially benzyl halides are the superior choice due to minimal steric hindrance and, in the case of benzyl halides, transition state stabilization. Secondary alkyl halides react significantly slower, while tertiary halides are unsuitable for this transformation. The provided experimental protocol offers a reliable and reproducible method for synthesizing veratric acid esters and for conducting comparative studies on the reactivity of different alkylating agents.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry. Wiley.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
  • Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Harcourt/Academic Press.

Sources

Efficacy of different purification methods for 4-Chlorobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the efficacy of different purification methods for 4-Chlorobutyl 3,4-dimethoxybenzoate, a key intermediate in the synthesis of the antispasmodic drug Mebeverine.[1] We will delve into the practical and theoretical considerations of common purification techniques, supported by experimental data and protocols, to empower you to make informed decisions in your laboratory work.

Introduction to this compound and Its Synthesis

This compound (also known as 4-chlorobutyl veratrate or Mebeverine EP Impurity E) is synthesized through the esterification of 3,4-dimethoxybenzoic acid (veratric acid) with a 4-chlorobutyl source.[1][2][3] The choice of reagents in this synthesis directly impacts the impurity profile of the crude product.

A common synthetic route involves the reaction of veratric acid with 4-bromobutanol.[4] Another approach utilizes the reaction of a salt of veratric acid with 1,4-dibromobutane. While seemingly straightforward, this latter method is known to produce a significant dimer impurity, which can complicate purification.[4]

Understanding the potential impurities is the first step in selecting an appropriate purification strategy. The primary impurities to consider are:

  • Unreacted 3,4-dimethoxybenzoic acid: A polar, acidic compound.

  • Unreacted 4-chlorobutanol/1,4-dibromobutane: The electrophilic starting material.

  • Dimer impurity: Formed from the reaction of two molecules of veratric acid with one molecule of 1,4-dibromobutane.

  • Solvent residues: Depending on the reaction conditions.

This guide will compare three primary purification techniques: Liquid-Liquid Extraction , Flash Column Chromatography , and Vacuum Distillation . A discussion on Recrystallization as a potential polishing step is also included.

Comparative Analysis of Purification Methods

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Below is a summary of the expected efficacy of each method for the purification of this compound.

Purification MethodEfficacy in Removing Unreacted AcidEfficacy in Removing Dimer ImpurityThroughputPurity Achievable
Liquid-Liquid Extraction HighLowHighModerate
Flash Column Chromatography HighHighLow to MediumHigh (>98%)
Vacuum Distillation ModerateHighMedium to HighHigh (>98%)

Experimental Protocols and Discussion

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a fundamental and high-throughput technique primarily used to remove acidic and water-soluble impurities.

Protocol for Liquid-Liquid Extraction:

  • Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove unreacted 3,4-dimethoxybenzoic acid. Observe for cessation of effervescence, indicating complete neutralization.

  • Wash the organic layer with water to remove any remaining water-soluble impurities and salts.

  • Wash the organic layer with brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent in vacuo to yield the partially purified product.

Discussion:

This method is highly effective for removing the bulk of the acidic starting material. However, it will not effectively separate the desired product from the non-polar dimer impurity or unreacted 4-chlorobutanol/1,4-dibromobutane. Therefore, it is best employed as a preliminary purification step before further refinement by chromatography or distillation.

Flash Column Chromatography: For High-Purity Small to Medium Scale Batches

Flash column chromatography is a powerful technique for separating compounds with different polarities, making it ideal for removing both the polar unreacted acid and the non-polar dimer impurity.[5][6]

Protocol for Flash Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. A starting mixture of 95:5 (hexane:ethyl acetate) with a gradual increase to 90:10 or 85:15 should provide good separation. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: The column can be either dry or wet-packed. Ensure the silica gel is well-packed to avoid channeling.

  • Sample Loading: The crude product can be loaded onto the column as a concentrated solution in a minimal amount of the initial eluent or dry-loaded by adsorbing it onto a small amount of silica gel. Dry loading is preferred if the compound has limited solubility in the initial eluent.

  • Elution: Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

Discussion:

Flash chromatography offers excellent separation capabilities and can yield highly pure this compound. The key to a successful separation lies in the careful selection of the eluent system and proper column packing. For compounds that may be sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-flushing the column with a solvent system containing 1-3% triethylamine.[2]

Vacuum Distillation: A Scalable Approach for Thermally Stable Compounds

Vacuum distillation is an effective method for purifying liquids on a larger scale, particularly when the impurities have significantly different boiling points from the desired product.[3][6] This technique is advantageous as it avoids the use of large volumes of solvent required for chromatography.

Protocol for Vacuum Distillation:

  • Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended for small-scale lab preparations to minimize product loss. Ensure all glassware is free of cracks or defects.

  • Pressure: A vacuum of 1-10 mmHg is typically sufficient. A lower pressure will reduce the boiling point, minimizing the risk of thermal decomposition.

  • Heating: Use a heating mantle with a magnetic stirrer and a stir bar to ensure even heating and prevent bumping. Boiling chips are not effective under vacuum.

  • Procedure:

    • Charge the distillation flask with the crude this compound (no more than two-thirds full).

    • Assemble the apparatus and ensure all joints are well-sealed with vacuum grease.

    • Begin stirring and apply the vacuum.

    • Once the desired pressure is reached and stable, gradually heat the distillation flask.

    • Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 175-184 °C at 0.5 Torr.

    • Discontinue heating once the desired product has been collected and allow the apparatus to cool completely before releasing the vacuum.

Discussion:

Vacuum distillation is highly effective at removing the higher-boiling dimer impurity and any non-volatile residues. It can also separate the product from the more volatile unreacted 4-chlorobutanol. However, its effectiveness in removing unreacted 3,4-dimethoxybenzoic acid may be limited if the acid co-distills or decomposes under the distillation conditions. Therefore, a preliminary wash with a basic solution is highly recommended before distillation.

Recrystallization: A Potential Polishing Step

Recrystallization is a powerful technique for purifying solid compounds.[1] Since this compound is a liquid at room temperature, this method is not suitable for its primary purification. However, should the product solidify upon cooling or if solid impurities are present, recrystallization could be explored. The general principle is to find a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures.[7]

General Protocol for Solvent Screening for Recrystallization:

  • Place a small amount of the substance to be purified in a test tube.

  • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the mixture. A good solvent will dissolve the compound completely upon heating.

  • Allow the solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Common solvent systems for esters include mixtures of alkanes (e.g., hexane, heptane) and a more polar solvent like ethyl acetate or toluene.

Purity Assessment: Analytical Methods

To evaluate the efficacy of each purification method, appropriate analytical techniques must be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for assessing the purity of this compound. A reverse-phase method is suitable for this compound.[8]

Suggested HPLC Method Parameters:

  • Column: A C18 column (e.g., Newcrom R1) is a good starting point.[8]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) is typically used.[8]

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying volatile and semi-volatile impurities.

Expected GC-MS Fragmentation:

  • Molecular Ion (M+): The molecular ion peak should be observable, with a characteristic M+2 peak at approximately one-third the intensity due to the presence of the ³⁷Cl isotope.

  • Base Peak: The base peak is likely to be the tropylium-like ion resulting from the cleavage of the ester bond and loss of the chlorobutyl group.

  • Other Fragments: Other significant fragments would likely arise from the loss of the methoxy groups and cleavage of the butyl chain.

Conclusion

The purification of this compound requires a thoughtful approach based on the impurity profile of the crude material and the desired final purity. A multi-step purification strategy is often the most effective. A preliminary liquid-liquid extraction to remove the bulk of acidic impurities, followed by either flash column chromatography for high-purity, smaller-scale batches or vacuum distillation for larger quantities, will yield a product of high purity suitable for use in pharmaceutical synthesis. The purity of the final product should always be confirmed by a reliable analytical method such as HPLC or GC-MS.

References

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. [Link]

  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride.
  • University of Wisconsin-Green Bay. Recrystallization - Single Solvent. [Link]

  • Biotage. Successful flash chromatography. [Link]

  • Pharmaffiliates. Mebeverine Hydrochloride-impurities. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • Southern Utah University. Recrystallization. [Link]

  • Lechler, Inc. What is Vacuum Distillation & How Does it Work?. [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

  • ChemBK. This compound. [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • YouTube. Vacuum Distillation. [Link]

  • CBSE Academic. Chemistry (Class XII). [Link]

  • precisionFDA. This compound. [Link]

  • PubChem. This compound. [Link]

  • Research Journal of Pharmacy and Technology. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]

  • ResearchGate. GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB). [Link]

  • ResearchGate. GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. [Link]

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Economic analysis of different synthetic pathways for Mebeverine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Strategic Analysis of Synthetic Pathways for Key Mebeverine Intermediates

Introduction: The Synthetic Challenge of Mebeverine

Mebeverine, a widely prescribed antispasmodic agent for the symptomatic relief of irritable bowel syndrome (IBS), presents a fascinating case study in pharmaceutical process chemistry.[1][2] Its efficacy is matched by the complexity of its synthesis, where the economic viability of the final active pharmaceutical ingredient (API) is critically dependent on the efficiency of the pathways chosen for its key intermediates. This guide provides a comparative analysis of various synthetic routes to crucial Mebeverine intermediates, with a focus on the economic and process-related factors that influence their industrial-scale production. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The synthesis of Mebeverine hydrochloride typically involves the coupling of two primary intermediates: an amine moiety, N-ethyl-1-(4-methoxyphenyl)propan-2-amine , and a benzoate moiety, derived from veratric acid . The economic fulcrum of the entire process often rests on the synthesis of the amine intermediate, which itself begins with a precursor: 4-methoxyphenylacetone (PMPA) . Therefore, our analysis will focus on the synthetic pathways to these two pivotal compounds.

Part 1: Synthesis of 4-Methoxyphenylacetone (PMPA)

4-Methoxyphenylacetone, also known as anisyl acetone, is the foundational building block for the amine portion of Mebeverine.[3] The choice of its synthetic route can significantly impact the overall cost and environmental footprint of Mebeverine production. We will compare two distinct approaches.

Pathway 1: Acetic Anhydride Route from p-Methoxyphenylacetic Acid

This classical method involves the reaction of p-methoxyphenylacetic acid with acetic anhydride and pyridine.[4]

PMPA_Acetic_Anhydride PMPA_start p-Methoxyphenylacetic Acid reagents Acetic Anhydride, Pyridine PMPA_start->reagents reflux Reflux (18 hrs) reagents->reflux distillation Distillation reflux->distillation hydrolysis Water Hydrolysis distillation->hydrolysis extraction Extraction with MTBE hydrolysis->extraction purification Distillation extraction->purification PMPA_product 4-Methoxyphenylacetone (PMPA) purification->PMPA_product

Caption: Synthesis of PMPA from p-methoxyphenylacetic acid.

  • A mixture of 4-methoxyphenylacetic acid (100 g), acetic anhydride (600 mL), and dry pyridine (100 mL) is refluxed with stirring for 18 hours.[4]

  • After reflux, approximately 600 mL of the solvent mixture (acetic acid, acetic anhydride, pyridine) is distilled off.[4]

  • The cooled residue is added to 500 mL of water and stirred for 30 minutes to hydrolyze any remaining acetic anhydride.[4]

  • The aqueous mixture is extracted five times with 200 mL portions of methyl tert-butyl ether (MTBE).[4]

  • The combined organic extracts are washed with 20% sodium hydroxide solution and then with saturated sodium chloride solution.[4]

  • The organic layer is dried over sodium sulfate, the solvent is evaporated, and the residue is distilled under vacuum to yield 4-methoxyphenylacetone.[4]

  • Cost : While p-methoxyphenylacetic acid is a relatively accessible starting material, the large volumes of acetic anhydride and pyridine, coupled with a long reflux time, increase energy and solvent costs.

  • Yield : This method provides a moderate yield of approximately 60 g from 100 g of starting material, with about 25g of unreacted acid being recoverable.[4]

  • Scalability : The long reaction time and large solvent volumes can be challenging for large-scale industrial production. The need for distillation to remove the bulk of the solvent adds to the operational complexity and cost.

  • Safety & Environment : Pyridine is a flammable and toxic solvent, posing environmental and health risks. The large volume of solvent waste requires careful management.

Pathway 2: Darzens Condensation Route from p-Anisaldehyde

An alternative approach involves the Darzens condensation of p-anisaldehyde with an α-haloester, followed by hydrolysis and decarboxylation. While more steps are involved, it can offer advantages in terms of milder conditions and avoidance of pyridine.

PMPA_Darzens start p-Anisaldehyde reagent1 Ethyl α-chloropropionate, Sodium Ethoxide start->reagent1 condensation Darzens Condensation reagent1->condensation intermediate Glycidic Ester condensation->intermediate reagent2 Aqueous NaOH intermediate->reagent2 hydrolysis Saponification reagent2->hydrolysis reagent3 Dilute H2SO4, Heat hydrolysis->reagent3 decarboxylation Decarboxylation reagent3->decarboxylation product 4-Methoxyphenylacetone (PMPA) decarboxylation->product

Caption: Synthesis of PMPA via the Darzens condensation route.

  • Cost : p-Anisaldehyde is an inexpensive, bulk chemical. The reagents for the Darzens condensation are also common and relatively low-cost.

  • Yield : This multi-step process can have a variable overall yield, but each step is generally high-yielding under optimized conditions.

  • Scalability : The reactions are typically run at or below room temperature, reducing energy costs and making them amenable to large-scale reactors.

  • Safety & Environment : This route avoids the use of pyridine and high-temperature reflux, making it a potentially safer and greener alternative.

Part 2: Synthesis of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

This secondary amine is the immediate precursor to be coupled with the veratric acid derivative. It is synthesized via reductive amination of 4-methoxyphenylacetone (PMPA) with ethylamine.[5] The choice of reducing agent and catalyst is the most critical economic decision in the entire Mebeverine synthesis.[6]

Comparative Analysis of Reductive Amination Strategies

Reductive amination is a powerful C-N bond-forming reaction that proceeds via the in-situ formation of an imine, which is then reduced to the amine.[7]

Parameter Route A: Platinum on Carbon (Pt/C) Route B: Sodium Borohydride (NaBH₄) Route C: Raney Nickel (Raney Ni)
Catalyst/Reagent Pt/C, H₂ gasNaBH₄Raney Ni, H₂ gas
Relative Cost Very High[6]ModerateLow[6]
Reported Yield ~34% (overall process)~46% (overall process)[6]~77% (overall process)[1][6]
Key Disadvantages High cost, potential for dimer impurities (8-12%) in preceding steps.[8]Formation of alcohol impurities (6-10%).[6]Pyrophoric nature of Raney Ni requires careful handling.
Industrial Viability Not suitable for commercialization due to cost.[6]Commercially used, but impurity profile is a drawback.[6]Highly favorable for commercialization due to low cost and high yield.[6]
Pathway C: The Economically Advantaged Raney Nickel Route

Recent process improvements have highlighted the use of Raney Nickel as a highly efficient and cost-effective catalyst for this reductive amination, significantly improving the overall yield of Mebeverine synthesis to 77%.[1][6]

Reductive_Amination_Raney_Ni start 4-Methoxyphenylacetone (PMPA) reagents Aqueous Ethylamine (70%), Methanol start->reagents reaction Autoclave 10-20°C reagents->reaction catalyst Raney Ni, H₂ gas (3-4 kg) catalyst->reaction workup Workup: Water/Toluene Extraction reaction->workup distillation Solvent Distillation workup->distillation product N-Ethyl-1-(4-methoxyphenyl) propan-2-amine distillation->product

Caption: Economically favorable synthesis of the amine intermediate.

  • In an autoclave, charge 4-methoxyphenylacetone (100.0 g), 70% aqueous ethylamine (150.0 mL), Raney Ni (10.0 g), and Methanol (1000.0 mL).[6]

  • Pressurize the autoclave with hydrogen gas to 3-4 kg pressure.[6]

  • Maintain the reaction at a temperature of 10-20°C.[6]

  • After reaction completion, charge water and toluene into the reaction mass and stir for 5-10 minutes.[9]

  • Separate the organic and aqueous layers.[9]

  • Distill the organic layer completely to obtain the desired N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.[9]

Conclusion: A Strategic Path to Cost-Effective Mebeverine Synthesis

The economic analysis clearly demonstrates that the synthetic pathway for Mebeverine intermediates is a critical determinant of the final product's commercial viability. For the synthesis of the foundational intermediate, 4-methoxyphenylacetone (PMPA) , the Darzens condensation route offers a more scalable and potentially greener alternative to the classical acetic anhydride method, avoiding harsh reagents and high temperatures.

For the subsequent and pivotal reductive amination step to form N-ethyl-1-(4-methoxyphenyl)propan-2-amine , the evidence is overwhelmingly in favor of using Raney Nickel as the catalyst.[6] It decisively outperforms the prohibitively expensive Pt/C and the impurity-prone NaBH₄ method.[6][8] An optimized process using Raney Ni can elevate the overall yield of Mebeverine hydrochloride to as high as 77%, a significant improvement over the previously reported yields of <46%.[1] This strategic choice not only enhances yield but also substantially reduces catalyst costs, making it the most industrially feasible and economically favorable route for large-scale Mebeverine production.

References

  • Bloom TECH. (2023, March 13). What is the synthesis route of 4-Methoxyphenylacetone. Knowledge.
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  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS.
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  • FAQ. How is 4-Methoxyphenylacetone Prepared and Used to Produce Raspberry Ketone?.
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  • Tarasova, E. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11638-11703.
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Safety and handling comparison of reagents for 4-Chlorobutyl 3,4-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Synthesis of 4-Chlorobutyl 3,4-dimethoxybenzoate: A Reagent Comparison

Introduction

This compound is a key organic intermediate, notably utilized in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a veratrate ester linked to a chlorobutyl chain, makes it a versatile building block.[3][4][5] The synthesis of this compound, while straightforward in principle, involves choices regarding reagents that have significant implications for reaction efficiency, yield, and, most critically, laboratory safety.

This guide provides an in-depth comparison of the primary reagents used for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will analyze the causality behind reagent selection, focusing on a comparative assessment of their safety profiles and handling requirements. This document is intended for researchers, chemists, and process development professionals who prioritize both scientific rigor and a culture of safety.

Synthetic Pathways Overview

The principal method for synthesizing this compound is the esterification of 3,4-dimethoxybenzoic acid (also known as veratric acid). This is typically achieved via a nucleophilic substitution reaction where the carboxylate anion of veratric acid attacks a suitable four-carbon electrophile. The two most common electrophilic reagents for this purpose are 1-bromo-4-chlorobutane and 1,4-dichlorobutane.

The reaction requires a base to deprotonate the carboxylic acid, forming the nucleophilic carboxylate. To overcome the phase solubility issues between the ionic carboxylate salt (often in a solid or aqueous phase) and the organic alkylating agent, a phase-transfer catalyst (PTC) is frequently employed.[6][7][8]

Synthetic_Pathways cluster_start Starting Materials cluster_reagents Key Reagents cluster_product Product cluster_choices Alkylating Agent Choices veratric_acid 3,4-Dimethoxybenzoic Acid product 4-Chlorobutyl 3,4-dimethoxybenzoate veratric_acid->product + alkylating_agent Alkylating Agent alkylating_agent->product + bromo 1-Bromo-4-chlorobutane alkylating_agent->bromo Comparison Focus dichloro 1,4-Dichlorobutane alkylating_agent->dichloro Comparison Focus base Base (e.g., K₂CO₃) base->product Conditions ptc Phase-Transfer Catalyst (e.g., TBAB) ptc->product

Figure 1: General synthesis scheme and key reagent choices.

Reagent Analysis and Safety Comparison

The selection of each reagent is a decision point with direct consequences for safety, handling, reaction kinetics, and purification.

Starting Material: 3,4-Dimethoxybenzoic Acid (Veratric Acid)

Also known as veratric acid, this is a relatively stable, combustible solid.[9][10]

  • Hazards: It is classified as a skin, eye, and respiratory irritant.[9][11][12][13] Inhalation of dust should be minimized.

  • Handling: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is sufficient. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[9][11]

The Alkylating Agent: A Critical Choice

The choice between 1-bromo-4-chlorobutane and 1,4-dichlorobutane is the most significant variable from both a reactivity and safety standpoint.

  • 3.2.1 1-Bromo-4-chlorobutane

    • Reactivity: Bromide is a better leaving group than chloride. Therefore, the reaction occurs at the bromine-bearing carbon, leaving the chloro-group intact on the final product. This reagent is generally more reactive, potentially leading to shorter reaction times or milder conditions.

    • Safety & Handling: This compound is a flammable liquid.[14][15] It is a skin and eye irritant and may cause respiratory irritation.[15][16] Handling requires a well-ventilated area, away from ignition sources. Use of spark-proof tools and grounding of containers is recommended to prevent static discharge.[14]

  • 3.2.2 1,4-Dichlorobutane

    • Reactivity: With two chloride leaving groups, this molecule is less reactive than its bromo-chloro counterpart. Higher temperatures or longer reaction times may be necessary to achieve comparable yields. There is also a statistical possibility of di-substitution, leading to impurities.

    • Safety & Handling: This reagent presents more severe health hazards. It is a highly flammable liquid and vapor.[17][18][19] More significantly, it is classified as a potential human carcinogen and may cause organ damage through prolonged or repeated exposure.[20] Handling this substance requires stringent safety measures, including a certified chemical fume hood, appropriate respiratory protection if necessary, and robust PPE.[17][20][21] Its use should be carefully justified and controlled.

The Base: Deprotonation and Handling

The base is required to form the veratrate anion.

  • 3.3.1 Inorganic Hydroxides (e.g., NaOH, KOH)

    • These are strong, corrosive bases that readily deprotonate the carboxylic acid.[22][23] However, they are highly hygroscopic and can be difficult to weigh accurately. Their use can introduce water into the reaction, which may not be desirable. While inexpensive, the handling of corrosive solids requires significant care.[22][24]

  • 3.3.2 Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃)

    • Potassium carbonate is a moderately strong, non-hygroscopic solid base that is significantly easier and safer to handle than hydroxide pellets. It is sufficient to deprotonate carboxylic acids for this type of reaction. It is often the preferred choice in modern laboratory settings for its balance of reactivity and safe handling.

The Catalyst: Bridging the Phases

In a solid-liquid or liquid-liquid biphasic system, the anionic veratrate salt has poor solubility in the organic phase where the alkylating agent resides. A Phase-Transfer Catalyst (PTC) is used to overcome this barrier.[8]

  • Mechanism of Action: A typical PTC, such as a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the veratrate anion (Veratrate⁻) at the phase interface. The resulting lipophilic ion pair (Q⁺Veratrate⁻) is soluble in the organic phase, where it can react with the alkylating agent.[6][7][25]

PTC_Mechanism cluster_organic Organic Phase K_Veratrate K⁺ Veratrate⁻ Q_Veratrate_org Q⁺ Veratrate⁻ K_Veratrate->Q_Veratrate_org Ion Exchange KX K⁺ X⁻ R_Cl Alkylating Agent (R-Cl) Product Product (Veratrate-R) R_Cl->Product QX_org Q⁺ X⁻ Product->QX_org + Cl⁻ QX_org->KX Ion Exchange Q_Veratrate_org->Product Reaction

Figure 2: Mechanism of Phase-Transfer Catalysis (PTC).
  • Common PTCs: Tetrabutylammonium bromide (TBAB) and other quaternary ammonium salts are effective and commercially available.[26] They are generally stable but can undergo Hofmann elimination at very high temperatures.[7]

Comparative Data Summary

The following table provides a consolidated overview of the key safety and handling parameters for the primary reagents discussed.

ReagentCAS NumberKey Hazards (GHS)Required PPEStorage & Handling Notes
3,4-Dimethoxybenzoic Acid 93-07-2H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[12]Safety glasses, gloves, lab coat.Store in a cool, dry place.[11] Avoid dust formation and inhalation.[9]
1-Bromo-4-chlorobutane 6940-78-9H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[15]Safety goggles, chemical-resistant gloves, lab coat.Keep away from heat, sparks, and open flames.[14] Ground containers. Use in a well-ventilated area.[14]
1,4-Dichlorobutane 110-56-5H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.Suspected of causing cancer. May cause damage to organs through prolonged exposure. [18][20]Safety goggles, chemical-resistant gloves, flame-retardant lab coat. Possible need for respiratory protection.Handle only in a certified chemical fume hood.[17][20] Keep away from ignition sources.[21] Avoid all personal contact.[17]
Potassium Carbonate (K₂CO₃) 584-08-7H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Safety glasses, gloves.Store in a dry place. Non-flammable and relatively easy to handle.
Sodium Hydroxide (NaOH) 1310-73-2H314: Causes severe skin burns and eye damage.Chemical splash goggles, face shield, chemical-resistant gloves and apron.Highly corrosive and hygroscopic.[23] Handle with extreme care. Generates heat when dissolved in water.[23]

Recommended Experimental Protocol

Based on the analysis above, a protocol utilizing 1-bromo-4-chlorobutane with potassium carbonate offers a robust and safety-conscious approach.

Protocol A: Synthesis using 1-Bromo-4-chlorobutane and K₂CO₃
  • Disclaimer: This protocol must be performed by trained personnel in a properly equipped laboratory with all necessary safety measures in place.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethoxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as acetone or acetonitrile. Begin stirring the suspension. Add 1-bromo-4-chlorobutane (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 6-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash them with a small amount of the solvent.

  • Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation to yield pure this compound.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Addition 2. Reagent Addition (Acid, Base, PTC, Solvent, Alkylating Agent) Setup->Addition Reaction 3. Heating & Reflux (Monitor by TLC/GC) Addition->Reaction Workup 4. Cooling & Filtration Reaction->Workup Extraction 5. Solvent Removal & Liquid-Liquid Extraction Workup->Extraction Purification 6. Drying & Purification (Chromatography/Distillation) Extraction->Purification Product Final Product Purification->Product

Figure 3: General experimental workflow for the synthesis.

Discussion and Recommendations

When comparing the synthetic routes to this compound, a clear trade-off emerges between reagent cost/reactivity and safety.

  • 1,4-Dichlorobutane Route: While potentially more economical, the significant health risks associated with 1,4-dichlorobutane, particularly its status as a potential carcinogen, make it a less favorable option for a research and development environment.[20] The required engineering controls and stringent handling protocols may offset any cost savings.

  • 1-Bromo-4-chlorobutane Route: This reagent offers superior reactivity due to the better leaving group ability of bromide. While it is a flammable irritant, its hazards are more manageable and less severe than those of 1,4-dichlorobutane.[14][15]

Recommendation:

For laboratory-scale synthesis and process development, the use of 1-bromo-4-chlorobutane is strongly recommended. Its predictable reactivity and more manageable safety profile present a lower overall risk. Pairing this with a mild and easy-to-handle base like potassium carbonate and a phase-transfer catalyst constitutes the most balanced and safety-conscious approach to synthesizing this compound. This strategy prioritizes the well-being of the researcher without significantly compromising chemical efficiency.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chlorobutyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical intermediates like 4-Chlorobutyl 3,4-dimethoxybenzoate are not merely procedural formalities; they are critical components of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in its specific chemical properties and regulatory context. The causality behind each step is explained to ensure a deep, actionable understanding for laboratory personnel.

Hazard Identification and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a halogenated organic compound used as a pharmaceutical intermediate.[1][2] Its hazard profile dictates the necessary precautions for handling and disposal.

The primary hazards, as identified by the Globally Harmonized System (GHS), are:

  • Skin Sensitization (H317): May cause an allergic skin reaction.[3]

  • Chronic Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects.[3][4]

These two factors are the principal drivers of the disposal protocol. The risk of skin sensitization necessitates stringent personal protective equipment (PPE), while its aquatic toxicity strictly forbids disposal via the sewer system and underscores the importance of preventing environmental release.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 69788-75-6[5]
Molecular Formula C₁₃H₁₇ClO₄[3]
Molecular Weight 272.72 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 175-184 °C @ 0.5 Torr[1][5]
Density ~1.15 g/cm³[1]
GHS Hazard Codes H317, H411[3]
Risk Phrases R43, R51/53[1][4]
Mandatory Personal Protective Equipment (PPE) Protocol

Given the significant risk of skin sensitization, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

Step-by-Step PPE Application:

  • Body Protection: Don a disposable, chemical-resistant coverall or a lab coat with long sleeves. This should be the first line of defense to protect street clothes and underlying skin.

  • Eye and Face Protection: Wear chemical splash goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[6]

  • Hand Protection (Double Gloving):

    • Inner Glove: A nitrile glove provides a base layer of protection.

    • Outer Glove: Wear a second, chemical-resistant glove (e.g., thicker nitrile or butyl rubber) over the first. Double gloving is required for handling hazardous compounds to protect against tears and rapid permeation.[6]

    • Causality: The skin sensitization hazard (H317) means even minor contact can lead to a significant allergic reaction upon future exposure. Gloves must be changed every 30 minutes or immediately if contamination is suspected.[6]

  • Foot Protection: Enclosed, chemical-resistant safety footwear is mandatory. Perforated shoes or sandals are strictly forbidden in any area where this chemical is handled or stored.[7]

This level of protection aligns with Level C or D PPE guidelines, depending on the scale of the operation and potential for aerosol generation.[8][9]

Waste Segregation and Collection: A Core Responsibility

The single most important step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[10]

Why Segregation is Critical:

  • Disposal Method: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and other persistent organic pollutants.

  • Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated solvent waste, which can often be recycled or used for fuel blending.[11] Cross-contaminating a large volume of non-halogenated waste with a small amount of this compound will force the entire container to be treated as the more expensive halogenated waste.[12]

Step-by-Step Waste Collection Protocol:

  • Select the Correct Waste Container: Obtain a designated hazardous waste container with a "Halogenated Organic Waste" label. These containers are often marked with green labels or specific color-coding by your institution's Environmental Health and Safety (EHS) department.[10]

  • Label the Container: Before adding any waste, affix a properly completed hazardous waste tag. The tag must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume.

    • The relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").

  • Transfer the Waste: In a designated chemical fume hood, carefully transfer the waste into the container.

  • Keep the Container Closed: The container must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.[13]

  • Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) within a secondary containment unit (e.g., a chemical-resistant tub or tray) that can hold at least 110% of the container's volume.

  • Request Pickup: Once the container is three-quarters full, submit a waste pickup request to your institution's EHS department.[13] Do not overfill containers.

Spill and Decontamination Procedures

Accidents happen, but a prepared response can mitigate the risk.

For Small Spills (in a Chemical Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing the full PPE described in Section 2, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels to absorb large quantities.

  • Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled bag or container.

  • Dispose of the sealed container as halogenated organic waste.

  • Decontaminate the spill surface with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials and dispose of them as hazardous waste.

Decontamination of Empty Containers and Labware:

Empty containers of this compound are still considered hazardous waste until properly decontaminated.

  • Initial Rinse (Crucial Step): The first rinse of a container that held this chemical must be collected and disposed of as hazardous waste.[14]

    • Procedure: Add a small amount of a suitable solvent (e.g., acetone or ethanol) to the container, seal it, and agitate to rinse all interior surfaces thoroughly.

    • Disposal: Transfer this first "rinsate" into your designated halogenated organic waste container.

  • Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[14] Given this compound's profile, collecting at least the first rinse is mandatory, and collecting three is best practice.

  • Final Cleaning: After the hazardous rinses are complete, the container can be washed with soap and water.

  • Container Disposal: Once completely clean and air-dried, remove or deface the original label to prevent confusion.[12] The container can then be disposed of in the appropriate glass or plastic recycling stream, per your institution's policy.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation Involving This compound Identify Identify Waste Type Start->Identify Pure Pure Compound or Concentrated Solution Identify->Pure Liquid Waste Contaminated Contaminated Materials (Spill Debris, Gloves, etc.) Identify->Contaminated Solid Waste Empty Empty Container or Labware Identify->Empty Container CollectHalogenated Collect in Labeled HALOGENATED ORGANIC Waste Container Pure->CollectHalogenated Contaminated->CollectHalogenated Rinse Perform Triple Rinse with Organic Solvent Empty->Rinse EHS Request Pickup from Environmental Health & Safety (EHS) CollectHalogenated->EHS CollectRinsate Collect First Rinse(s) in HALOGENATED ORGANIC Waste Container Rinse->CollectRinsate DisposeContainer Deface Label & Dispose of Clean Container per Institutional Policy CollectRinsate->DisposeContainer

Caption: Decision workflow for proper segregation and disposal of waste.

Emergency Procedures: Exposure Response

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek prompt medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can handle and dispose of this compound in a manner that protects themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.